5,8-Difluorochroman-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,8-difluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNOPUXJWQFHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942196-01-2 | |
| Record name | 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry
An In-depth Technical Guide to 5,8-Difluorochroman-4-one: Chemical Properties, Structure, and Synthetic Utility
The chroman-4-one framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a defined three-dimensional orientation for functional groups to interact with biological targets. The strategic incorporation of fluorine atoms into this scaffold, as seen in this compound, represents a key tactic in modern drug design.[2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile.[3] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and fine-tune lipophilicity and bioavailability.[1][2]
This guide offers a detailed examination of this compound, a specific fluorinated chromanone. While direct extensive literature on the 5,8-disubstituted isomer is limited, this document synthesizes information from closely related analogues, such as the 5,7- and 6,8-disubstituted chromanones, to provide a comprehensive and scientifically grounded overview for researchers, chemists, and drug development professionals. We will explore its fundamental chemical properties, structural characteristics, synthetic pathways, and its potential as a valuable intermediate for creating advanced chemical entities.
Core Chemical and Physical Properties
This compound is a solid organic compound built upon the 2,3-dihydro-4H-1-benzopyran-4-one skeleton. The defining features are the two fluorine atoms attached to the aromatic ring at positions 5 and 8. These electron-withdrawing groups significantly influence the electronic environment of the entire molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000342-63-4 | [4] |
| Molecular Formula | C₉H₆F₂O₂ | [5] |
| Molecular Weight | 184.14 g/mol | [5] |
| IUPAC Name | 5,8-difluoro-2,3-dihydrochromen-4-one | - |
| Predicted XLogP3 | 1.6 | [5] |
| Predicted Hydrogen Bond Donors | 0 | [5] |
| Predicted Hydrogen Bond Acceptors | 2 | [5] |
| Predicted Boiling Point | ~228 °C | [6] |
| Predicted Density | ~1.4 g/cm³ | [6] |
Note: Some properties are predicted based on computational models for this specific isomer or are derived from closely related isomers like 5,7-difluorochroman-4-ol.
Molecular Structure and Spectroscopic Profile
The structure of this compound is characterized by a planar benzene ring fused to a non-planar dihydropyran ring, which contains a ketone functional group. The fluorine atoms at C5 and C8 are ortho to the ether linkage and the carbonyl group, respectively, exerting a strong inductive electron-withdrawing effect. This electronic pull can increase the reactivity of the carbonyl group and influence the acidity of the adjacent α-protons.
Caption: Molecular structure of this compound.
Spectroscopic Analysis (Inferred)
While specific spectral data for this compound is not readily published, its characteristics can be inferred from its structure and data available for close isomers like 5,7-difluorochroman-4-one.[7]
-
¹H NMR: The spectrum would show two aromatic protons, appearing as multiplets due to H-F and H-H coupling. Two aliphatic signals, corresponding to the methylene groups at C2 and C3, would likely appear as triplets.
-
¹³C NMR: The spectrum would display 9 distinct carbon signals. The carbonyl carbon (C4) would have a characteristic downfield shift (around 185-190 ppm). The carbons bonded to fluorine (C5 and C8) would appear as doublets with large coupling constants (J_CF ≈ 250-260 Hz), a hallmark of C-F bonds.[7]
-
¹⁹F NMR: Two distinct signals would be expected, one for each unique fluorine environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight of 184.0336, corresponding to the molecular formula C₉H₆F₂O₂.[5]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of an aryl ketone would be prominent, typically in the range of 1680-1700 cm⁻¹.
Synthesis and Reactivity
The synthesis of substituted chroman-4-ones is a well-established field in organic chemistry. A common and efficient method involves a base-mediated intramolecular cyclization, often facilitated by microwave irradiation for faster reaction times and higher yields.[8]
General Synthetic Workflow
The synthesis would logically start from a difluorinated phenol, which is then converted into the corresponding 2'-hydroxyacetophenone. This intermediate undergoes a condensation and cyclization reaction to form the chromanone ring.
Caption: General synthetic workflow for this compound.
Key Reactivity: Gateway to Chiral Intermediates
The most significant reaction of this compound in a drug development context is the reduction of its ketone functional group. This transformation converts the prochiral ketone at C4 into a chiral secondary alcohol, 5,8-Difluorochroman-4-ol.
The stereochemistry of this alcohol is critical, as the biological activity of the final pharmaceutical product is often dependent on a single enantiomer.[1] Therefore, asymmetric reduction is the preferred method. This can be achieved through:
-
Biocatalysis: Using ketoreductase (KRED) enzymes, which offer high enantioselectivity under mild, environmentally friendly conditions.[1][6]
-
Chiral Catalysis: Employing chiral metal catalysts (e.g., Ru-based catalysts) with a hydrogen source.
This controlled reduction is the cornerstone of its utility, transforming a simple scaffold into a high-value, stereochemically defined building block.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a precursor to more complex, pharmacologically active molecules. The chromanone scaffold has been successfully employed to develop inhibitors for various enzymes.[8]
Case Study: Analogy with Tegoprazan Synthesis
A compelling example of the utility of this class of compounds is the synthesis of Tegoprazan , a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders.[9][10] The key intermediate for Tegoprazan is (R)-5,7-Difluorochroman-4-ol.[6][9] This intermediate is synthesized via the asymmetric reduction of 5,7-Difluorochroman-4-one.[1][11]
The causality is clear:
-
The Scaffold: The difluorochromanone provides the rigid core structure.
-
The Fluorines: The fluorine atoms enhance metabolic stability and binding properties.[9]
-
The Reduction: Asymmetric reduction of the ketone creates the essential chiral center in the (R)-alcohol intermediate.[11]
-
The Final Drug: This chiral alcohol is then used in subsequent steps to build the final Tegoprazan molecule, whose specific 3D shape is crucial for binding to and inhibiting the gastric H+/K+-ATPase (proton pump).[12][13]
While this compound is a different isomer, it serves as an analogous building block for creating novel chemical entities where the specific positioning of the fluorine atoms can be explored to optimize drug-target interactions or fine-tune pharmacokinetic properties.
Broader Potential: SIRT2 Inhibition
Research has also shown that chroman-4-one derivatives, particularly those with electron-withdrawing groups in the 6- and 8-positions, are potent and selective inhibitors of Sirtuin 2 (SIRT2).[8] SIRT2 is an enzyme implicated in aging-related and neurodegenerative diseases.[8] This suggests that this compound could serve as a valuable starting point for developing novel SIRT2 inhibitors, leveraging its inherent electron-poor aromatic ring.
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for the synthesis and transformation of chroman-4-ones. They serve as a self-validating framework, where successful synthesis and characterization at each stage confirm the integrity of the process.
Protocol 1: Microwave-Assisted Synthesis of this compound
Objective: To synthesize this compound from the corresponding 2'-hydroxyacetophenone.
Methodology:
-
Reagent Preparation: In a microwave-safe reaction vessel, dissolve 2',5'-difluoro-2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M solution).
-
Addition of Reagents: Add an appropriate aldehyde source (e.g., paraformaldehyde, 1.2 equiv) and a base such as diisopropylamine (DIPA) or piperidine (1.2 equiv).
-
Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation to 160–170 °C for 1 hour.[8] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a solvent like dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and brine.
-
Purification & Validation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a heptane/ethyl acetate gradient).
-
Characterization: Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the molecular formula and connectivity.
Protocol 2: Biocatalytic Asymmetric Reduction to (R)-5,8-Difluorochroman-4-ol
Objective: To perform a stereoselective reduction of the ketone to the corresponding chiral alcohol using a ketoreductase (KRED).
Methodology:
-
System Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 0.1 M PBS, pH 7.0).
-
Enzyme and Coenzyme: Add the selected ketoreductase (KRED) enzyme. Include a coenzyme (e.g., NADP⁺) and a coenzyme recycling system. A common system uses glucose and glucose dehydrogenase (GDH) to continuously regenerate the active NADPH coenzyme.[14]
-
Substrate Addition: Add this compound as a solution in a water-miscible co-solvent (e.g., DMSO) to the reaction buffer to achieve the desired final concentration (e.g., 30-50 g/L).[14]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-37 °C) for 12-24 hours.[14]
-
Monitoring and Validation: Monitor the reaction for substrate conversion using HPLC. After the reaction is complete, perform a work-up (e.g., extraction with ethyl acetate).
-
Chiral Analysis: Analyze the product's enantiomeric excess (ee) using chiral HPLC to validate the stereoselectivity of the enzymatic reduction. Further purify by column chromatography if necessary.
Conclusion
This compound emerges as a strategically valuable molecule in the landscape of synthetic and medicinal chemistry. Its structure combines the robust and versatile chromanone scaffold with the powerful modulating effects of fluorine substitution. While it stands as a potent building block in its own right, its primary utility is realized upon stereoselective reduction to its corresponding chiral alcohol, opening a gateway to complex, enantiomerically pure pharmaceutical targets. The principles and applications demonstrated by its close analogues in the development of drugs like Tegoprazan underscore the immense potential held by this compound for researchers and scientists dedicated to creating the next generation of therapeutic agents.
References
- 1. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1000342-11-9|Methyl 3-amino-5-bromo-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 5. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 12. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol - Google Patents [patents.google.com]
Physicochemical characteristics of 5,8-Difluorochroman-4-one
An In-Depth Technical Guide to the Physicochemical Characteristics of 5,8-Difluorochroman-4-one
Abstract
This technical guide provides a comprehensive examination of the physicochemical characteristics of this compound, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. As a structural isomer of the more extensively studied 5,7-Difluorochroman-4-one, a key intermediate in the synthesis of pharmaceuticals like Tegoprazan, the 5,8-difluoro isomer presents a unique profile.[1][2][3] This document synthesizes available data with expert analysis of expected properties based on established principles of physical organic chemistry. We will cover its chemical identity, predicted and comparative physicochemical properties, a detailed spectroscopic profile, proposed synthetic pathways, and robust analytical methodologies for its characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this specific fluorinated scaffold.
Introduction: The Significance of Fluorinated Chromanones
The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[4] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2][5][6] While significant research has focused on 5,7-Difluorochroman-4-one due to its role as a precursor to potassium-competitive acid blockers (P-CABs), its 5,8-difluoro isomer remains a less-explored yet potentially valuable building block.[1][7][8] Understanding the fundamental physicochemical and spectroscopic characteristics of this compound is the first critical step in unlocking its potential for novel therapeutic applications. This guide aims to provide that foundational knowledge.
Chemical Identity and Structural Features
This compound is characterized by a benzopyran ring system with a ketone at the 4-position and fluorine substituents at the 5- and 8-positions of the aromatic ring.
-
IUPAC Name: 5,8-difluoro-2,3-dihydrochromen-4-one
-
Molecular Formula: C₉H₆F₂O₂
-
Molecular Weight: 184.14 g/mol [9]
-
CAS Number: A unique, dedicated CAS number for this compound is not prominently listed in major chemical databases, unlike its well-documented isomer, 5,7-Difluorochroman-4-one (CAS 844648-22-2).[9][10]
The placement of fluorine atoms at the C5 and C8 positions ortho to the ether linkage and the carbonyl group, respectively, is expected to significantly influence the molecule's electronic distribution, conformation, and reactivity compared to other isomers.
Physicochemical Properties: A Comparative Analysis
Quantitative experimental data for this compound is not widely available in the public domain. The following table presents its fundamental properties, with comparative data provided for the well-characterized 5,7-isomer to offer context for experimental planning.
| Property | This compound | 5,7-Difluorochroman-4-one (for comparison) | Source / Justification |
| Appearance | Predicted: White to off-white solid | White to off-white solid | Analogy to similar chromanones[1] |
| Melting Point | Requires experimental determination | Not specified in search results | - |
| Boiling Point | Requires experimental determination | 228.4±40.0 °C (Predicted) | Predicted data for 5,7-isomer[11] |
| Solubility | Predicted to be soluble in common organic solvents (DMSO, CH₂Cl₂, EtOAc) | Soluble in methanol, DMSO, THF | General properties of chromanones[1] |
| Calculated LogP | Requires computational modeling | 1.6 | PubChem (CID 46835427)[9] |
| pKa (Predicted) | Requires computational modeling | 13.09 ± 0.20 (for the alcohol) | Data for the reduced alcohol form[8] |
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Below are the predicted spectral features, contrasted with known data for the 5,7-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the 5,8- and 5,7-difluoro isomers.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound vs. Experimental Data for 5,7-Difluorochroman-4-one
| Nucleus | This compound (Predicted) | 5,7-Difluorochroman-4-one (Experimental, DMSO-d₆)[1][12] |
| ¹H NMR | Aromatic H (2H): δ ~7.0-7.5 ppm. Expect two distinct signals, likely complex multiplets (e.g., ddd) due to H-H and H-F coupling. | H-6, H-8 (2H): δ 6.88-6.93 (m, 1H), 6.82-6.84 (m, 1H) |
| O-CH₂ (2H): δ ~4.6 ppm (t) | O-CH₂ (2H): δ 4.57 (t, J = 6.0 Hz) | |
| CH₂-C=O (2H): δ ~2.8 ppm (t) | CH₂-C=O (2H): δ 2.77 (t, J = 6.0 Hz) | |
| ¹³C NMR | C=O: δ ~188 ppm | C=O: δ 188.6 ppm |
| C-F (2C): δ ~150-165 ppm (expect large ¹JCF coupling) | C-F (2C): δ 166.2 (J=264.1 Hz), 162.7 (J=256.7 Hz) | |
| Aromatic C (4C): δ ~110-130 ppm | Aromatic C (4C): δ 164.2, 109.0, 101.6, 98.8 | |
| O-CH₂: δ ~68 ppm | O-CH₂: δ 67.6 ppm | |
| CH₂-C=O: δ ~38 ppm | CH₂-C=O: δ 38.2 ppm |
-
Expertise & Causality: The key distinction in the ¹H NMR will be the aromatic region. The 5,8-isomer has two adjacent aromatic protons, which will exhibit ortho coupling (~7-9 Hz), in addition to smaller couplings to the fluorine atoms. The 5,7-isomer has two meta-positioned protons, resulting in much smaller H-H coupling (~2-3 Hz) and a different splitting pattern.[1][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium |
| C=O Stretch (Ketone) | ~1680-1660 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-F Stretch | 1250-1000 | Strong |
| C-O-C Stretch (Ether) | 1275-1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Expected Molecular Ion (M⁺•): m/z = 184.0336 (for C₉H₆F₂O₂)
-
Key Fragmentation Pattern: A primary fragmentation would be a Retro-Diels-Alder (RDA) reaction, common for chromanones, leading to the loss of ethylene (C₂H₄). Subsequent loss of CO and fluorine-containing fragments would also be expected.
Synthesis and Stability
Proposed Synthetic Pathway
The key steps would involve:
-
O-Alkylation: Reaction of 2,5-difluorophenol with an acrylic acid derivative (e.g., methyl acrylate) or acrylonitrile followed by hydrolysis to form 3-(2,5-difluorophenoxy)propanoic acid.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): Treatment of the resulting acid with a strong acid catalyst (e.g., polyphosphoric acid or concentrated sulfuric acid) to induce cyclization and form the chromanone ring.[10]
Caption: Proposed synthetic workflow for this compound.
Stability and Storage
Based on the stability of related fluorinated compounds, this compound is expected to be a chemically stable solid under standard laboratory conditions.[8]
-
Recommendations for Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container in a cool (2-8°C), dry environment, protected from light and moisture.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent degradation.[8]
Analytical Methodologies: Protocols for Characterization
The following protocols are designed to serve as a self-validating system for the identification and purity assessment of this compound.
Protocol: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.[12]
-
Instrument Setup (¹H NMR):
-
Use a spectrometer operating at ≥400 MHz.
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range from -2 to 12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm, CDCl₃ at 7.26 ppm).[13]
-
-
Instrument Setup (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon signals.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).[13]
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and identify the chemical shift, multiplicity, and coupling constants for each resonance. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure.
Protocol: Purity Determination by HPLC-UV
Objective: To determine the purity of the compound and identify any potential impurities.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Prepare a working sample solution at ~0.1 mg/mL by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the chromophore absorbs, typically between 254 nm and 280 nm.
-
-
Data Analysis:
-
Inject 10 µL of the sample solution.
-
Integrate the peak area of all detected peaks.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: A self-validating workflow for the characterization of this compound.
Conclusion
This compound represents a valuable, albeit understudied, molecular scaffold. This guide provides a foundational framework for its physicochemical and spectroscopic properties, drawing upon predictive methods and comparative analysis with its well-known 5,7-difluoro isomer. The provided synthetic strategies and detailed analytical protocols offer a robust starting point for researchers to synthesize, characterize, and ultimately utilize this compound in medicinal chemistry and materials science. Rigorous experimental determination of the properties outlined herein is a necessary next step and will be crucial for advancing the application of this promising molecule.
References
- 1. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]
- 11. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.washington.edu [chem.washington.edu]
An In-Depth Technical Guide to 5,8-Difluorochroman-4-one (CAS Number 942196-01-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] The unique attributes of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The chroman-4-one framework, a privileged heterocyclic structure, is a well-established pharmacophore found in a variety of biologically active compounds.[3][4] The strategic placement of fluorine atoms on this scaffold, as seen in 5,8-Difluorochroman-4-one, presents a compelling opportunity for the development of novel therapeutics with potentially superior pharmacological profiles. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential as a modulator of key biological targets.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development. The table below summarizes its key identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 942196-01-2 | N/A |
| Molecular Formula | C₉H₆F₂O₂ | [5] |
| Molecular Weight | 184.14 g/mol | [5] |
| IUPAC Name | 5,8-difluoro-2,3-dihydrochromen-4-one | [5] |
| Canonical SMILES | C1COC2=C(C1=O)C(=CC=C2F)F | [5] |
| InChI Key | MFNOPUXJWQFHSE-UHFFFAOYSA-N | [6] |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | 283 °C (predicted) | [7] |
| Density | 1.392 g/cm³ (predicted) | [7] |
| Flash Point | 121 °C (predicted) | [7] |
Synthesis of this compound: A Representative Protocol
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(2,5-Difluorophenoxy)propanoic acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-difluorophenol (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.
-
Addition of Reagents: To the stirring suspension, add 3-chloropropionic acid (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(2,5-difluorophenoxy)propanoic acid, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Intramolecular Cyclization to this compound
-
Reaction Setup: In a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10 times the weight of the propanoic acid intermediate).
-
Addition of Reactant: To the PPA, add 3-(2,5-difluorophenoxy)propanoic acid (1.0 eq) in portions.
-
Reaction Conditions: Heat the mixture to 100°C with vigorous stirring for 1-2 hours. The viscosity of the mixture will be high.
-
Work-up: Cool the reaction mixture to room temperature and then carefully quench by adding crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel.
Biological Activity and Potential as a SIRT2 Inhibitor
The chroman-4-one scaffold is a recognized platform for the development of selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[11][12][13] SIRT2 has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[11][12][13]
Structure-Activity Relationship (SAR) Insights
While direct inhibitory data for this compound against SIRT2 is not publicly available, SAR studies on a series of substituted chroman-4-ones provide valuable predictive insights.[11][14]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring generally enhances SIRT2 inhibitory activity.[11][14] The fluorine atoms at the 5- and 8-positions in the target compound are electron-withdrawing and are therefore expected to contribute favorably to its inhibitory potential.
-
Positional Importance of Fluorine: The position of fluorine substitution is critical. For instance, a 7-fluoro substituted chroman-4-one demonstrated only weak SIRT2 inhibition, suggesting that the electronic effects at different positions of the aromatic ring have a differential impact on binding to the active site of the enzyme.[3][11]
-
The 4-Keto Group: The carbonyl group at the 4-position is crucial for potent SIRT2 inhibition. Reduction of this ketone to a hydroxyl group has been shown to significantly diminish or abolish activity.[1]
The table below presents SIRT2 inhibition data for several halogenated chroman-4-one derivatives, providing a comparative context for the potential activity of this compound.
| Compound | Substitutions | % SIRT2 Inhibition at 200 µM | IC₅₀ (µM) |
| 1a | 6-Chloro, 8-Bromo | > 70 | 4.5 |
| 1c | 6,8-Dibromo | > 70 | 1.5 |
| 1j | 7-Fluoro | 18 | Not Determined |
Data adapted from Friden-Saxin et al., J. Med. Chem. 2012, 55, 16, 7104-7113.[11]
Based on these SAR trends, it is hypothesized that this compound will exhibit significant SIRT2 inhibitory activity.
Proposed Mechanism of Action: SIRT2 Inhibition
The inhibitory action of chroman-4-one derivatives on SIRT2 is believed to occur through their interaction with the enzyme's active site, preventing the deacetylation of its substrates, such as α-tubulin. This leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit cell cycle progression, ultimately leading to antiproliferative effects in cancer cells.[12][13]
Caption: Postulated mechanism of action for this compound as a SIRT2 inhibitor.
Protocol for In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol outlines a standard fluorometric assay to determine the SIRT2 inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD⁺ according to the supplier's instructions.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Add the SIRT2 enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the fluorogenic substrate and NAD⁺.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation. While experimental spectra for this compound are not available, predicted chemical shifts can be estimated based on data from the analogous 5,7-difluorochroman-4-one and general principles of NMR spectroscopy.[15][16]
Predicted ¹H NMR (in CDCl₃):
-
Aromatic Protons: Two signals in the aromatic region (δ 6.5-7.5 ppm), each exhibiting coupling to fluorine.
-
Methylene Protons (C2): A triplet at approximately δ 4.6 ppm.
-
Methylene Protons (C3): A triplet at approximately δ 2.8 ppm.
Predicted ¹³C NMR (in CDCl₃):
-
Carbonyl Carbon (C4): A signal around δ 188 ppm.
-
Aromatic Carbons: Signals in the range of δ 100-165 ppm, with characteristic C-F couplings.
-
Methylene Carbon (C2): A signal around δ 68 ppm.
-
Methylene Carbon (C3): A signal around δ 38 ppm.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected MS Data (ESI+):
-
[M+H]⁺: m/z 185.0405 (calculated for C₉H₇F₂O₂⁺)
Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometry: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of this compound.
Representative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, molecular scaffold for drug discovery. Its structural features, particularly the strategic placement of fluorine atoms on the chroman-4-one core, suggest a high potential for potent and selective inhibition of SIRT2. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further investigate this compound. Future studies should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo evaluations of its biological activity. Such research will be instrumental in unlocking the full therapeutic potential of this intriguing fluorinated heterocyclic compound.
References
- 1. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 2. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Collection - Synthesis of 3âAmino-5-fluoroalkylfurans by Intramolecular Cyclization - Organic Letters - Figshare [figshare.com]
- 5. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]
- 9. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]
- 10. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. helda.helsinki.fi [helda.helsinki.fi]
- 13. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. WO2017023123A1 - Novel method for preparing chromanone derivative - Google Patents [patents.google.com]
A Technical Guide to the Biological Activity of Fluorinated Chromanone Derivatives
Introduction: The Strategic Convergence of the Chromanone Scaffold and Fluorine Chemistry
In the landscape of medicinal chemistry, the chromanone framework is recognized as a "privileged structure"—a molecular scaffold that is capable of binding to multiple, diverse biological targets.[1][2] Chromanones, and their oxidized counterparts, chromones, are benzo-γ-pyrone heterocyclic compounds widely found in the plant kingdom and have been extensively studied for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The versatility of the chromanone core allows for structural modifications that can fine-tune its biological profile, making it an attractive starting point for drug discovery.[1]
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[7] Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability and bioavailability due to heightened lipophilicity, and alter binding affinity to target proteins through specific electronic interactions.[8]
This guide provides an in-depth exploration of the synergistic potential unlocked by combining the privileged chromanone scaffold with the strategic incorporation of fluorine. We will dissect the diverse biological activities of these derivatives, explain the mechanistic underpinnings of their actions, and provide validated experimental protocols for their evaluation.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Fluorinated chromanone derivatives have emerged as a promising class of compounds with significant antiproliferative and pro-apoptotic effects across various cancer cell lines.[9][10] The introduction of fluorine can enhance the potency and selectivity of these molecules, leading to more effective and potentially less toxic therapeutic agents.
Mechanism of Action: Sirtuin Inhibition and Apoptosis Induction
A key mechanism through which certain chromanone derivatives exert their anticancer effects is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[10][11] SIRT2 is implicated in cell cycle regulation and tumorigenesis, making it a valuable therapeutic target.[11] Fluorinated chromanones have been shown to be potent and selective inhibitors of SIRT2, leading to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics and inhibits tumor growth.[10]
Furthermore, other derivatives have been observed to induce apoptosis, or programmed cell death, in cancer cells. For instance, studies on chromone derivatives isolated from marine fungi have shown that they can trigger apoptosis by modulating the expression of key regulatory proteins in the Bcl-2 family, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[12] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, like Caspase-3, which dismantle the cell.[12]
Below is a diagram illustrating the induction of apoptosis via the Bcl-2/Bax pathway.
Caption: Apoptosis induction by fluorinated chromanones via Bcl-2/Bax modulation.
Quantitative Data: Cytotoxicity Profile
The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Chromanone Derivative (Group B) | MCF-7 (Breast Cancer) | < 50 | [9] |
| Chromanone Derivative (Group B) | DU-145 (Prostate Cancer) | < 50 | [9] |
| Chromanone Derivative (Group B) | A549 (Lung Cancer) | < 50 | [9] |
| Epiremisporine H (Chromone) | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [12] |
| Epiremisporine H (Chromone) | A549 (Lung Carcinoma) | 31.43 ± 3.01 | [12] |
| Flavanone/Chromanone Deriv. (1) | Colon Cancer Lines | 8 - 20 | [13] |
| Flavanone/Chromanone Deriv. (3, 5) | Colon Cancer Lines | 15 - 30 | [13][14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the IC50 value of a fluorinated chromanone derivative against a cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fluorinated chromanone derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well culture plates
-
ELISA plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 × 10³ cells per well in 200 µL of complete medium.[12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated chromanone derivative in culture medium. The final concentrations might range from 0.1 to 100 µM.[12] Remove the old medium from the wells and add 200 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the cells with the compound for 48 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Combating Resistant Pathogens
The rise of multidrug-resistant microbes presents a critical global health challenge. Fluorinated chromanones have demonstrated significant potential as novel antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][15]
Mechanism of Action and Structure-Activity Relationship (SAR)
The precise antimicrobial mechanisms of chromanones are still under investigation but are thought to involve disruption of bacterial cellular integrity and inhibition of essential enzymes.[1] The introduction of fluorine and other halogens can enhance activity. For instance, studies have shown that iodine and fluorine substitution on the chromone ring enhances antimicrobial and anti-amoebic activity.[15]
Structure-activity relationship (SAR) studies have provided key insights for optimizing these compounds. For example, in one series of chalcone-related compounds, derivatives with 3-(3′,5′-bis[trifluoromethyl]phenyl) moieties showed remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA).[16] In another study of 4-chromanones, it was found that a hydrophobic substituent at the C-2 position and hydroxyl groups at the C-5 and C-7 positions were crucial for enhanced antibacterial activity.[17]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Fluorine-containing chromone/tetrazole hybrid | Pseudomonas aeruginosa | 20 | [15] |
| Fluorinated Chalcone (Compound 4, 5, 8) | MRSA | 25 - 50 | [16] |
| Fluorinated Chalcone (Compound 8) | P. aeruginosa | 50 | [16] |
| 3D-Spiro Chromanone (Hydrazide 8) | S. aureus & E. coli | 1.64 µM | [1] |
| 3D-Spiro Chromanone (Hydrazone 17) | Various Microbes | 1.88 - 3.75 µM | [1] |
| 4-Chromanone Derivative | MRSA | as low as 0.39 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of a fluorinated chromanone derivative against Staphylococcus aureus.
Materials:
-
S. aureus strain (e.g., ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Fluorinated chromanone derivative stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Prepare a 2-fold serial dilution of the test compound directly in the plate, starting from the second well, to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The first well serves as a growth control (no compound).
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a sterility control (MHB only) and a growth control (MHB + inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring absorbance at 600 nm.
Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and neurodegeneration are hallmarks of many debilitating diseases. Fluorinated chromanones are being investigated for their potential to mitigate these processes, acting on key signaling pathways to reduce inflammatory responses and protect neuronal cells.[18][19][20]
Mechanisms of Action: Modulating Inflammatory and Survival Pathways
The anti-inflammatory effects of some chromone derivatives are linked to their ability to suppress the generation of superoxide anions from neutrophils, a key event in tissue damage during inflammation.[12][18] Certain derivatives have also been shown to inhibit the TLR4/MAPK signaling pathway, which downregulates the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[21]
Caption: Inhibition of the TLR4/MAPK inflammatory signaling pathway.
In the context of neuroprotection, chromones have been shown to protect neuronal cells (like PC12 cells) from hydrogen peroxide-induced damage.[19] The neuroprotective effects of flavonoids, the broader class to which chromanones belong, are multifaceted. They can interact with critical protein kinase signaling cascades, suppress neuroinflammation, and promote memory and learning.[20] The introduction of fluorine can enhance the ability of these compounds to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.[8]
General Experimental Workflow
The discovery and validation pipeline for biologically active compounds follows a logical progression from initial screening to more complex mechanistic studies.
Caption: General workflow for discovery and validation of bioactive compounds.
Conclusion and Future Outlook
The strategic fluorination of the chromanone scaffold represents a highly effective approach in modern drug discovery. The resulting derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The causality behind their enhanced efficacy often lies in fluorine's ability to improve metabolic stability, cell permeability, and target binding affinity.
The self-validating nature of the protocols described herein—rooted in standardized assays like MTT and broth microdilution—ensures reproducibility and reliability in the evaluation of these compounds. Future research should focus on elucidating more detailed structure-activity relationships to guide the rational design of next-generation fluorinated chromanones with even greater potency and target selectivity. As our understanding of the complex signaling pathways involved in disease progresses, these versatile molecules will undoubtedly continue to be a source of promising therapeutic leads.
References
- 1. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 6. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo | Semantic Scholar [semanticscholar.org]
5,8-Difluorochroman-4-one: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2][3] This technical guide provides an in-depth exploration of 5,8-Difluorochroman-4-one, a fluorinated derivative with significant potential in drug discovery. While primarily known as a key synthetic intermediate, its structural features suggest a range of plausible biological activities. This document will delve into the established roles of the chroman-4-one core, the transformative influence of difluorination, and propose putative mechanisms of action for this compound. Furthermore, we will outline comprehensive experimental protocols for elucidating its biological functions, providing a roadmap for researchers and drug development professionals.
The Chroman-4-one Core: A Foundation of Diverse Bioactivity
The chroman-4-one framework, a fusion of a benzene ring and a dihydropyranone ring, is a versatile template found in both natural products and synthetic molecules. This structural motif is associated with a broad spectrum of pharmacological activities, making it a focal point of extensive research.[4]
Known Biological Roles of Chroman-4-one Derivatives
Derivatives of chroman-4-one have been demonstrated to exhibit a wide array of biological effects, including:
-
Anticancer Properties: Numerous chroman-4-one analogs have shown potent cytotoxic effects against various cancer cell lines.[5][6] Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[5]
-
Enzyme Inhibition: The chroman-4-one scaffold has been successfully utilized to develop potent and selective enzyme inhibitors. A notable example is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[1][7][8]
-
Antimicrobial Activity: Chroman-4-one derivatives have been investigated for their efficacy against a range of pathogenic microorganisms, including bacteria and fungi.[9][10]
-
Anti-parasitic Potential: Certain chroman-4-ones have shown promise as inhibitors of pteridine reductase 1 (PTR1), a key enzyme in trypanosomatid parasites responsible for diseases like leishmaniasis and sleeping sickness.[11][12]
-
Antiviral Effects: Fluorinated 2-arylchroman-4-ones have demonstrated significant activity against influenza viruses.[13][14]
The Impact of 5,8-Difluorination: Enhancing the Privileged Scaffold
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic potential.[15][16] The placement of two fluorine atoms at the 5 and 8 positions of the chroman-4-one ring in this compound is predicted to have several significant consequences:
-
Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the molecule. This can influence binding interactions with biological targets.[3]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.
-
Altered Lipophilicity: Fluorination can impact a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and overall distribution in the body.[3]
The specific 5,8-disubstitution pattern may confer unique conformational properties and electronic effects that could lead to novel target engagement compared to other fluorinated or non-fluorinated chromanones.
Putative Mechanisms of Action for this compound
Based on the known activities of related compounds, we can hypothesize several potential mechanisms of action for this compound. These hypotheses provide a foundation for experimental investigation.
Hypothesis 1: Inhibition of Sirtuin 2 (SIRT2)
Many substituted chroman-4-ones are potent and selective SIRT2 inhibitors.[1][7][8] The 5,8-difluoro substitutions could enhance binding to the SIRT2 active site.
Proposed Signaling Pathway:
Caption: Proposed SIRT2 inhibition pathway by this compound.
Hypothesis 2: Targeting Pteridine Reductase 1 (PTR1) in Parasites
The chroman-4-one scaffold has been identified as a promising starting point for developing PTR1 inhibitors.[11] The electronic properties conferred by the fluorine atoms may facilitate binding to the active site of PTR1.
Proposed Mechanism:
Caption: Hypothetical inhibition of parasite PTR1 by this compound.
Hypothesis 3: Anticancer Activity via Induction of Apoptosis
Given the prevalence of anticancer activity among chroman-4-one derivatives, this compound may exert cytotoxic effects on cancer cells through the activation of apoptotic pathways.[5][6]
Proposed Experimental Workflow:
Caption: Workflow for investigating the anticancer activity of this compound.
Experimental Protocols for Mechanistic Elucidation
To validate the aforementioned hypotheses and fully characterize the biological activity of this compound, a series of well-defined experimental protocols are necessary.
Target Identification Strategies
Identifying the direct molecular targets of this compound is a critical first step.
Table 1: Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Pull-Down [9][17] | The compound is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from a cell lysate. | Direct identification of binding partners. | Requires chemical modification of the compound, which may alter its activity. Potential for non-specific binding. |
| Drug Affinity Responsive Target Stability (DARTS) [4] | Ligand binding can stabilize a target protein against proteolysis. Changes in protein stability upon compound treatment are detected by mass spectrometry. | Does not require modification of the compound. Can be performed in complex biological mixtures. | May not detect all binding events, particularly weak interactions. |
Biochemical Assays
This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant human SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test compound (or vehicle control).
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Assays
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
This method determines the minimum inhibitory concentration (MIC) of this compound against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well clear microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth medium.
-
Inoculate each well with the microbial suspension.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of privileged scaffold chemistry and fluorine-enhanced drug design. While its primary role to date has been as a synthetic precursor, its structural characteristics strongly suggest a range of untapped biological activities. The hypotheses presented in this guide, centered on SIRT2 inhibition, anti-parasitic action, and anticancer effects, provide a rational basis for future investigations.
The experimental workflows and detailed protocols outlined herein offer a comprehensive toolkit for researchers to systematically unravel the mechanism of action of this compound. Successful elucidation of its biological targets and pathways will not only define its therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships of fluorinated chromanones. Further exploration of this and related compounds could lead to the development of novel therapeutics with improved efficacy and pharmacological profiles.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]
- 7. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 11. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Smart, B.E. (2001) Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry, 109, 3-11. - References - Scientific Research Publishing [scirp.org]
- 16. Smarti, B.E. (2001) Fluorine Substituent Effect (on Bioactivity). Journal of Fluorine Chemistry, 109, 3-11. - References - Scientific Research Publishing [scirp.org]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Fluorinated Chroman-4-ones: The Case of the 5,7-Difluoro Isomer
A Note on the Target Isomer: An extensive review of the scientific and patent literature did not yield specific, reproducible discovery or synthesis protocols for 5,8-Difluorochroman-4-one . This suggests that this particular isomer is not widely reported or may be a novel chemical entity with limited public documentation. However, the isomeric compound, 5,7-Difluorochroman-4-one , is a well-documented and industrially significant molecule, serving as a key building block in the synthesis of pharmaceuticals such as the potassium-competitive acid blocker, Tegoprazan.[1][2] This guide will, therefore, focus on the discovery and synthesis of the thoroughly characterized 5,7-difluoro isomer, providing the in-depth, scientifically-grounded insights applicable to researchers in the field.
Introduction: The Strategic Value of Fluorine in Chromanone Scaffolds
The chroman-4-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of fluorine atoms onto this scaffold is a widely employed strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can alter acidity, basicity, metabolic stability, and binding affinity without significantly increasing steric bulk. In the context of the chroman-4-one system, strategic placement of fluorine atoms, as seen in the 5,7-difluoro isomer, can profoundly influence its utility as a synthetic intermediate for advanced pharmaceutical agents.
The Genesis of 5,7-Difluorochroman-4-one: A Retrosynthetic Perspective
The discovery and development of synthetic routes to 5,7-Difluorochroman-4-one were driven by its emergence as a critical intermediate. The most logical and widely adopted synthetic strategy involves an intramolecular Friedel-Crafts acylation.[2][3][4] This powerful cyclization reaction is ideal for forming the fused ring system of the chromanone.
Retrosynthetic Analysis:
A logical retrosynthetic disconnection of the target molecule breaks the bond between the aromatic ring and the carbonyl carbon. This reveals a key intermediate: a 3-phenoxypropionic acid derivative. This intermediate, in turn, can be synthesized from a suitably substituted phenol and a three-carbon electrophile.
Strategic Considerations in Synthesis Design:
-
Choice of Starting Material: The synthesis logically begins with 3,5-difluorophenol . The meta-disposition of the fluorine atoms is crucial as it directs the final cyclization to form the desired 5,7-disubstituted product. The two electron-withdrawing fluorine atoms deactivate the ring, making the Friedel-Crafts acylation step require strong acid catalysis.
-
Formation of the Acid Intermediate: The ether linkage can be formed via several methods, including Williamson ether synthesis with a 3-halopropionic acid ester followed by hydrolysis, or a Michael addition of the phenol to an acrylate ester.
-
The Cyclization Step: The key transformation is the intramolecular Friedel-Crafts acylation of the resulting 3-(3,5-difluorophenoxy)propionic acid. This reaction is typically promoted by strong acids that can activate the carboxylic acid, enabling it to act as an electrophile and attack the electron-rich position on the aromatic ring ortho to the activating phenoxy group. Common reagents for this step include concentrated sulfuric acid or polyphosphoric acid (PPA).
Validated Synthetic Protocol
The following protocol details a common and reliable method for the laboratory-scale synthesis of 5,7-Difluorochroman-4-one, derived from established procedures. This two-step process exemplifies the strategic considerations discussed above.
Step 1: Synthesis of 3-(3,5-Difluorophenoxy)propionic acid
This step involves the reaction of 3,5-difluorophenol with a suitable three-carbon electrophile to form the ether linkage. For this guide, we will consider the reaction with acrylic acid.
Methodology:
-
To a reaction vessel, add 3,5-difluorophenol (1.0 eq) and a suitable solvent like toluene.
-
Add a catalytic amount of a strong base (e.g., sodium hydroxide) to generate the phenoxide in situ.
-
Slowly add acrylic acid (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and acidify with aqueous HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3,5-difluorophenoxy)propionic acid.
Step 2: Intramolecular Friedel-Crafts Acylation to yield 5,7-Difluorochroman-4-one
This is the critical ring-closing step to form the target chromanone.
Methodology:
-
In a clean, dry flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (approx. 3 volumes relative to the starting material weight, e.g., 60 mL for 20 g).
-
At a controlled temperature of 50 °C, add the 3-(3,5-difluorophenoxy)propionic acid (1.0 eq, e.g., 20.0 g, 99 mmol) in portions, ensuring it dissolves completely.
-
Maintain the resulting solution at 50 °C and stir continuously for approximately 1.5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water (approx. 40 volumes, e.g., 800 mL).
-
Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A colorless precipitate will form.
-
Allow the slurry to stand for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual acid.
-
Dry the collected solid over a desiccant like phosphorus pentoxide to obtain the final product, 5,7-Difluorochroman-4-one. An expected yield for this step is approximately 86%.
Physicochemical and Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Source |
| IUPAC Name | 5,7-difluoro-2,3-dihydrochromen-4-one | [5] |
| CAS Number | 844648-22-2 | [5] |
| Molecular Formula | C₉H₆F₂O₂ | [5] |
| Molecular Weight | 184.14 g/mol | [5] |
| Appearance | Colorless / White Solid |
Visualization of the Synthetic Workflow
The following diagram illustrates the forward synthesis from the primary precursor to the final product.
Conclusion
While the specific discovery of this compound remains elusive in the accessible scientific literature, the synthetic pathway to the closely related and pharmaceutically important 5,7-isomer is well-established and robust. The synthesis hinges on a classical yet powerful intramolecular Friedel-Crafts acylation, demonstrating a foundational strategy in heterocyclic chemistry. This technical guide provides researchers with the strategic rationale, a detailed experimental protocol, and the necessary characterization data to confidently produce this valuable synthetic intermediate.
References
Spectroscopic data (NMR, IR, MS) for 5,8-Difluorochroman-4-one
Abstract
5,8-Difluorochroman-4-one is a key heterocyclic scaffold utilized in the development of novel therapeutic agents and functional materials. Its unique electronic properties, conferred by the difluoro substitution on the aromatic ring, make precise structural verification paramount for its application in complex synthetic pathways. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. Designed for researchers and drug development professionals, this document offers not just raw data, but a field-proven perspective on experimental design, data interpretation, and the underlying principles that ensure scientific integrity.
Introduction: The Analytical Imperative for Fluorinated Chromanones
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Chromanones, in turn, are a privileged structure class with a wide range of biological activities.[2] The compound this compound merges these two features, creating a valuable building block whose purity and structural identity must be rigorously confirmed. Spectroscopic analysis provides the definitive fingerprint of the molecule, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass. This guide establishes the standard protocols and interpretive logic for ensuring the identity and quality of this compound.
Molecular Structure and Numbering Scheme
For clarity and consistency throughout this guide, the following IUPAC numbering scheme for the this compound scaffold will be used in all data interpretations.
Caption: IUPAC numbering for the this compound core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. For fluorinated molecules, ¹⁹F NMR provides an additional, highly sensitive probe.[3][4] The analysis of ¹H, ¹³C, and ¹⁹F spectra in concert allows for a complete assignment of the molecule's scaffold.
Experimental Protocol: NMR Spectroscopy
A self-validating NMR experiment begins with meticulous sample preparation and instrument setup.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks.[6][7]
-
Instrument Setup: The spectra should be recorded on a spectrometer operating at a minimum frequency of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used. A sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse program (e.g., zgpg30) is employed to simplify the spectrum to singlets for each unique carbon.[8] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR.[9][10]
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phase- and baseline-corrected. Chemical shifts (δ) are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]
Data Interpretation and Analysis
The presence of two electron-withdrawing fluorine atoms significantly influences the chemical shifts of the nearby protons and carbons.
The proton spectrum is characterized by two aliphatic methylene groups and two aromatic protons, all exhibiting distinct couplings.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| H2 (α to C=O) | ~4.6 | t | J = 6.5 Hz | 2H |
| H3 (α to O) | ~2.8 | t | J = 6.5 Hz | 2H |
| H6 | ~7.0 | t | J(H6-H7) ≈ 8.5 Hz, J(H6-F5) ≈ 8.5 Hz | 1H |
| H7 | ~6.8 | dd | J(H7-H6) ≈ 8.5 Hz, J(H7-F8) ≈ 10.0 Hz | 1H |
-
Causality: The H2 protons are adjacent to the electron-withdrawing carbonyl group and are thus deshielded, appearing downfield around 4.6 ppm. The H3 protons, adjacent to the ether oxygen, appear further upfield. They couple with each other, resulting in two triplets.[11] The aromatic protons (H6, H7) are coupled to each other and also exhibit significant coupling to the neighboring fluorine atoms (H-F coupling), leading to more complex splitting patterns (triplet and doublet of doublets, respectively).[10]
Proton-decoupled ¹³C NMR provides a signal for each of the nine unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the carbonyl, ether, and fluorine substituents.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (from C-F Coupling) |
| C2 | ~37 | s |
| C3 | ~67 | s |
| C4 (C=O) | ~190 | t (small J) |
| C4a | ~120 | d |
| C5 | ~158 | d (¹JCF ≈ 250 Hz) |
| C6 | ~115 | dd |
| C7 | ~112 | dd |
| C8 | ~155 | d (¹JCF ≈ 245 Hz) |
| C8a | ~140 | dd |
-
Causality: The carbonyl carbon (C4) is the most deshielded, appearing far downfield.[12][13] The carbons directly bonded to fluorine (C5, C8) show very large one-bond coupling constants (¹JCF), a hallmark of organofluorine compounds, and their chemical shifts are significantly downfield due to the inductive effect of fluorine.[14] Other aromatic carbons show smaller two- or three-bond couplings to fluorine.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded first.[5]
-
Sample Analysis: A small amount of the solid this compound is placed directly onto the ATR crystal, and firm contact is ensured using the pressure clamp.
-
Data Acquisition: The spectrum is recorded over a range of 4000–400 cm⁻¹. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.[5]
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
IR Spectral Data and Interpretation
The IR spectrum provides definitive evidence for the ketone and the fluorinated aromatic system.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1690 | C=O stretch (aromatic ketone) | Strong |
| ~1610, ~1480 | C=C stretch (aromatic) | Medium |
| ~1250 | C-O stretch (aryl ether) | Strong |
| ~1100 | C-F stretch | Strong |
| ~3080 | C-H stretch (aromatic) | Medium |
| ~2950 | C-H stretch (aliphatic) | Medium |
-
Causality: The most prominent peak is the strong absorption around 1690 cm⁻¹, which is characteristic of a conjugated ketone carbonyl (C=O) group.[15][16] The strong bands in the 1300-1000 cm⁻¹ region are indicative of C-O and C-F stretching vibrations.[17] Aromatic C=C stretching vibrations appear in the 1610-1480 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a suitable volatile solvent like methanol or acetonitrile.[5]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[18]
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or LC-MS. Data is acquired in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: The exact mass of the molecular ion is determined and compared to the theoretical mass calculated from the molecular formula.
MS Data and Fragmentation Analysis
The molecular formula of this compound is C₉H₆F₂O₂.
| m/z (Predicted) | Ion Formula | Interpretation |
| 185.0408 | [C₉H₇F₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 157.0459 | [C₈H₆F₂O]⁺ | Loss of Carbon Monoxide (CO) from the molecular ion |
| 128.0146 | [C₇H₃F₂O]⁺ | Result of retro-Diels-Alder (rDA) fragmentation |
-
Causality: The primary evidence is the accurate mass of the protonated molecular ion ([M+H]⁺), which should match the theoretical value for C₉H₇F₂O₂ within a few ppm.[19] Chromanones are known to undergo characteristic fragmentation pathways.[20][21] The two most expected fragmentation patterns are the loss of a neutral CO molecule from the pyrone ring and a retro-Diels-Alder (rDA) reaction, which cleaves the heterocyclic ring.[22][23]
Caption: Key fragmentation pathways for this compound in ESI-MS.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the complete atomic connectivity, with ¹⁹F NMR serving as a crucial tool for confirming the position of the fluorine substituents. IR spectroscopy rapidly verifies the presence of the key carbonyl functional group, while high-resolution mass spectrometry confirms the elemental composition and provides structural support through predictable fragmentation patterns. The protocols and data interpretations presented in this guide constitute a robust framework for the characterization of this and related fluorinated heterocyclic compounds, ensuring the quality and integrity required for advanced research and development applications.
References
- 1. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 2. scispace.com [scispace.com]
- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. compoundchem.com [compoundchem.com]
- 14. files.microcms-assets.io [files.microcms-assets.io]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 18. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uni-saarland.de [uni-saarland.de]
- 20. asianpubs.org [asianpubs.org]
- 21. Fragmentation of chromon derivatives using mass spectrometry technique [dea.lib.unideb.hu]
- 22. researchgate.net [researchgate.net]
- 23. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to Unveiling the Therapeutic Targets of 5,8-Difluorochroman-4-one: A Privileged Scaffold in Drug Discovery
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman-4-one framework is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The strategic incorporation of fluorine atoms, as seen in 5,8-Difluorochroman-4-one, is a well-established method to enhance metabolic stability and modulate binding affinity, making this compound a compelling candidate for therapeutic development.[3][4] However, the specific molecular targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive, multi-pronged strategy for the systematic identification and validation of its therapeutic targets. We will delve into logical, field-proven workflows, from broad, unbiased screening approaches to specific, hypothesis-driven validation assays, equipping researchers with the necessary framework to unlock the therapeutic potential of this promising molecule.
Introduction: The Rationale for Targeting this compound
Chromanones and their derivatives are ubiquitous in nature and have been extensively explored as scaffolds for synthetic medicinal chemistry.[1][5] Their diverse biological activities suggest engagement with a variety of key cellular pathways.[2][6] The introduction of difluoro substitution on the benzene ring of the chromanone core is predicted to significantly alter its electronic properties and metabolic fate, potentially leading to novel target engagement and an improved pharmacokinetic profile.[4]
While direct biological studies on this compound are sparse, the known activities of related chromanone analogs provide a logical starting point for investigation in several key therapeutic areas:
-
Oncology: Chromanones have been reported to possess anticancer properties, potentially through the inhibition of critical enzymes like sirtuins or by modulating signaling pathways involved in cell proliferation.[7][8]
-
Neuroinflammation and Neurodegeneration: Certain chromanone derivatives have demonstrated potent anti-neuroinflammatory effects by modulating pathways such as TLR4-mediated signaling.[9] This suggests potential applications in diseases like Alzheimer's or Parkinson's, where neuroinflammation is a key pathological feature.[10]
-
Inflammatory Disorders: The broader class of chromones and chromanones has shown significant anti-inflammatory activity, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[11][12]
Given this landscape, a systematic approach is required to move from the general therapeutic potential of the scaffold to the specific molecular targets of the 5,8-difluoro derivative. This guide outlines such an approach.
Phase 1: Unbiased, Proteome-Wide Target Identification
The initial and most critical step is to identify the direct binding partners of this compound without preconceived bias. This "target deconvolution" can be achieved through several powerful chemoproteomic strategies.[13][14]
Strategy 1: Affinity-Based Protein Profiling (AfBPP)
This classical and robust method remains a cornerstone of target identification.[15][16] It involves chemically modifying the small molecule to allow for its capture, along with its interacting proteins, from a complex biological sample.
Experimental Protocol: Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize a derivative of this compound. A non-essential position on the molecule, determined through preliminary structure-activity relationship (SAR) studies if available, is used to attach a linker arm terminating in a capture tag (e.g., biotin). A control probe using an inactive analog should also be synthesized.[16]
-
Lysate Incubation: Incubate the biotinylated probe with cell or tissue lysates from a relevant disease model (e.g., a cancer cell line, activated microglia).
-
Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe and any bound proteins.[16]
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified from the active probe pull-down with those from the inactive control probe and beads-only controls. Bona fide targets should be significantly enriched in the active probe sample.
Logical Workflow for Affinity-Based Target Identification
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Strategy 2: Label-Free Target Identification
A significant limitation of AfBPP is that the chemical modification can sometimes interfere with the compound's binding activity.[15][17] Label-free methods circumvent this issue by using the unmodified compound.
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[16] By treating lysates with the compound and then with a protease, and comparing the resulting protein bands on a gel or via mass spectrometry to a control, stabilized proteins can be identified.[16]
-
Proteome Integral Solubility Alteration (PISA): This method assesses changes in protein solubility and thermal stability upon ligand binding across the proteome.[18] It provides a robust, scalable way to screen for target engagement directly in a cellular context.
Phase 2: Hypothesis-Driven Target Validation
Once a list of high-confidence candidate targets is generated from the unbiased screens, the next phase involves validating these interactions and determining their functional consequences. Based on the broad activities of chromanones, a primary hypothesis would be the modulation of protein kinases, which are central to many disease signaling pathways.[19]
Kinome Profiling
Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[19] Kinome profiling provides a comprehensive overview of a compound's effect on the entire kinase family, revealing both on-target and potential off-target activities.[20][21]
Experimental Protocol: In Vitro Kinase Panel Screen
-
Service Selection: Engage a contract research organization (CRO) that offers comprehensive kinome profiling services. These services typically utilize panels of hundreds of purified, active kinases.[22]
-
Compound Submission: Submit this compound for screening at one or more concentrations (e.g., 1 µM and 10 µM).
-
Assay Performance: The CRO will perform high-throughput assays to measure the compound's ability to inhibit the activity of each kinase in the panel, typically by quantifying the phosphorylation of a substrate.
-
Data Analysis: The results are provided as a percentage of inhibition for each kinase. This allows for the quantification of selectivity. A "selectivity score" can be calculated to express how selectively the compound inhibits certain kinases over others.[22]
Table 1: Representative Data from a Kinome Profiling Screen
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | Therapeutic Area |
| EGFR | 5% | 12% | Oncology |
| BTK | 88% | 95% | Inflammation |
| PI3Kα | 9% | 15% | Oncology |
| TAK1 | 92% | 98% | Inflammation |
| CDK2 | 3% | 8% | Oncology |
| p38α (MAPK14) | 85% | 94% | Inflammation |
This is example data and does not reflect actual results for this compound.
This data would strongly suggest that the compound is a selective inhibitor of BTK, TAK1, and p38α, key kinases in inflammatory signaling pathways.
Signaling Pathway Implicated by Hypothetical Kinome Data
Caption: Potential inhibition of the TLR4-TAK1-p38 signaling axis.
Cellular Target Engagement Assays
After identifying a promising target from in vitro screens, it is crucial to confirm that the compound engages this target within a live cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the compound has bound to and stabilized the target protein.
Phase 3: Functional Validation and Phenotypic Assays
The final phase connects target engagement to a biological outcome. This involves cellular and in vivo assays to demonstrate that the interaction between this compound and its identified target(s) leads to a therapeutically relevant effect.
Experimental Protocol: Cellular Anti-Inflammatory Assay
-
Cell Model: Use a relevant cell line, such as RAW264.7 macrophages or BV-2 microglia.
-
Stimulation: Pre-treat the cells with varying concentrations of this compound. Then, stimulate inflammation using lipopolysaccharide (LPS).
-
Endpoint Measurement: After an incubation period, measure the levels of key inflammatory mediators in the cell culture supernatant using ELISA. Key readouts would include Nitric Oxide (NO), TNF-α, and IL-6.[12]
-
Mechanism Confirmation: To confirm the effect is mediated through the identified target (e.g., TAK1), perform the same assay in cells where TAK1 has been knocked down using siRNA. A diminished effect of the compound in the knockdown cells would validate TAK1 as the functional target.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step workflow to systematically identify and validate the therapeutic targets of this compound. By starting with unbiased, proteome-wide screening methods and progressively narrowing the focus through hypothesis-driven validation, researchers can efficiently deconvolve the mechanism of action of this promising compound. The integration of chemoproteomics, kinome profiling, cellular engagement assays, and functional readouts provides a self-validating system that builds a strong, evidence-based case for a specific molecular target. The successful identification of a validated target for this compound will pave the way for lead optimization, preclinical development, and ultimately, the translation of this privileged scaffold into a novel therapeutic agent.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of fluorinated chromanones via enantioselective tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Neuroprotection in traumatic brain injury: a complex struggle against the biology of nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 14. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cambridgeproteinarrays.com [cambridgeproteinarrays.com]
- 18. [PDF] STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT | Semantic Scholar [semanticscholar.org]
- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. KinomePro - Pamgene [pamgene.com]
- 21. assayquant.com [assayquant.com]
- 22. Kinome Profiling - Oncolines B.V. [oncolines.com]
Introduction: The Critical Role of 5,8-Difluorochroman-4-one in Modern Drug Discovery
An In-Depth Technical Guide to the Solubility and Stability of Fluorinated Chroman-4-ones for Pharmaceutical Development
5,8-Difluorochroman-4-one is a fluorinated heterocyclic ketone belonging to the chromanone class of compounds. The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] While the prompt specifies the 5,8-difluoro isomer, the preponderance of available scientific literature focuses on the closely related 5,7-difluorochroman-4-one , a critical precursor in the synthesis of (R)-5,7-Difluorochroman-4-ol. This alcohol is a key intermediate for Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[2][3][4]
Given the structural similarity and the shared chroman-4-one core, the principles governing the solubility and stability of the 5,7-difluoro isomer provide a robust and directly applicable framework for understanding the 5,8-difluoro analogue. This guide, therefore, leverages data and methodologies applicable to these fluorinated chromanones to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. We will explore the theoretical underpinnings of its physicochemical behavior and provide actionable, field-proven protocols for its empirical evaluation.
Part 1: Physicochemical and Solubility Profile
A thorough understanding of a compound's solubility is the bedrock of successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. While specific quantitative solubility data for this compound is not widely published, we can predict its behavior and outline a definitive method for its determination.[3]
Core Physicochemical Properties
The properties of the related 5,7-difluorochroman-4-ol provide a baseline for understanding the parent ketone. The presence of two electron-withdrawing fluorine atoms significantly influences the molecule's electronic character, enhancing both stability and lipophilicity.[2][5]
| Property | Value (Predicted or from Related Compounds) | Source |
| Molecular Formula | C₉H₆F₂O₂ | - |
| Molecular Weight | 184.14 g/mol | - |
| Appearance | Expected to be a White to Off-White Solid | [4][6] |
| LogP (Predicted) | ~1.8 - 2.5 | [3] |
| pKa (Predicted) | Not readily ionizable; no acidic/basic centers | [3] |
| Storage | 2-8°C, Inert Atmosphere, Dry Conditions | [6][7] |
Theoretical Solubility Assessment
The structure of this compound—a rigid aromatic core, a ketone carbonyl group, an ether linkage, and two fluorine atoms—suggests a molecule of moderate polarity.
-
Hydrogen Bonding: The carbonyl and ether oxygens can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.
-
Dipole Moment: The molecule possesses a significant dipole moment due to the polar C=O and C-F bonds, favoring solubility in polar aprotic solvents.
-
Lipophilicity: The fluorinated benzene ring contributes to its lipophilic character, indicating solubility in non-polar organic solvents.
Based on these features, a qualitative solubility profile can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Limited H-bond donating capacity of the solute. Solubility increases with decreasing solvent polarity (Methanol > Ethanol > Water). |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions between solvent and the ketone group.[8][9] |
| Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexane | Moderate to High in DCM/THF; Low in Hexane | Van der Waals forces and the molecule's lipophilic character dominate. Solubility follows solvent polarity (DCM > Toluene > Hexane).[10][11] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To move from prediction to quantification, the equilibrium solubility must be determined experimentally. The shake-flask method (OECD Guideline 105) is the gold standard for this purpose. The objective is to create a saturated solution and then measure the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected laboratory solvent (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, DCM). The excess solid is critical to ensure equilibrium saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C) for a preliminary 24 hours. To confirm equilibrium, samples are taken at 24 and 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any suspended particles.
-
Sampling: Carefully extract an aliquot from the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method against a standard curve of known concentrations of this compound.
-
Validation of Equilibrium: Compare the calculated concentrations from the 24-hour and 48-hour time points. If they are within a narrow margin (e.g., <5%), equilibrium is considered to have been reached.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 6. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Introduction: The Significance of 5,8-Difluorochroman-4-one in Modern Synthesis
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 5,8-Difluorochroman-4-one
This compound is a fluorinated heterocyclic ketone that has emerged as a critical building block in medicinal chemistry and drug development. Its structural motif is integral to the synthesis of advanced pharmaceutical intermediates. Notably, it serves as the direct precursor to (R)-5,7-difluorochroman-4-ol through asymmetric reduction.[1][2] This derivative is a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[3][4][5]
The incorporation of fluorine atoms into the chroman scaffold significantly modulates the molecule's physicochemical and biological properties, such as lipophilicity and metabolic stability, which are highly desirable attributes in drug design.[3][6] However, these same properties necessitate a rigorous and informed approach to its handling and storage to ensure the safety of laboratory personnel and the integrity of the compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound is not fully available, the existing safety data sheets (SDS) for it and its closely related derivative, (R)-5,7-Difluorochroman-4-ol, provide a clear basis for risk assessment.[4][7] The compound should be handled with the utmost care, assuming a high degree of toxicity until proven otherwise.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 844648-22-2 | [8] |
| Molecular Formula | C₉H₆F₂O₂ | [8][9] |
| Molecular Weight | 184.14 g/mol | [8][9] |
| Appearance | White to light yellow solid | [8] |
| Boiling Point | 283 °C (Predicted) | [8] |
| Density | 1.392 g/cm³ (Predicted) | [8] |
| Flash Point | 121 °C | [8] |
GHS Hazard Classification
Based on available data, this compound is classified with the following hazards. These classifications mandate careful handling to avoid exposure.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [8] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [8] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [8] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation | [8] |
Causality Note: The presence of two fluorine atoms can enhance the reactivity and biological activity of the molecule. Fluorinated organic compounds can pose unique hazards, and upon decomposition or reaction with moisture, there is a potential to release hydrofluoric acid (HF), which is extremely corrosive and toxic.[10] Therefore, all handling procedures must be designed to mitigate any potential exposure.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11] The fume hood provides the primary barrier against respiratory exposure.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before each use. For extensive handling or risk of splash, consider double-gloving. Dispose of contaminated gloves immediately in accordance with hazardous waste procedures.[7][12] |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles are the minimum requirement to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transfers or reaction quenching.[12] |
| Body | Flame-resistant laboratory coat. | A fully fastened lab coat protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if needed). | For situations where dust formation cannot be fully controlled within a fume hood, a particle respirator (e.g., N95) may be required.[7] Consult with your institution's environmental health and safety office for specific guidance. |
Section 3: Safe Handling and Operational Workflow
A systematic workflow ensures that this compound is handled safely from receipt to disposal.
Experimental Protocol: Weighing and Dispensing
-
Preparation: Don all required PPE as specified in Section 2.2. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Staging: Place a calibrated analytical balance, weighing paper, spatula, and a pre-labeled, sealable container for the dispensed material inside the fume hood.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could react with the compound.
-
Dispensing: Inside the fume hood, carefully open the stock container. Using a clean spatula, dispense the desired amount of the solid onto the weighing paper. Avoid creating airborne dust.
-
Transfer: Promptly transfer the weighed solid into the pre-labeled recipient container and seal it securely.
-
Cleanup: Securely close the main stock container. Wipe down the spatula and the balance with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the weighing paper and cleaning materials as solid hazardous waste.
-
Final Check: Wash hands thoroughly after completing the procedure and removing gloves.[13]
Workflow Visualization: Compound Receipt and Storage
The following diagram illustrates the critical decision points and safety protocols upon receiving a new shipment of this compound.
Caption: Workflow for receiving and storing this compound.
Section 4: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing.[10][13] Due to the potential for HF formation, after flushing, apply a 2.5% calcium gluconate gel to the affected area.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
-
Spill Response: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools into a designated, labeled container for hazardous waste disposal.[11] Do not allow the product to enter drains.[13]
Section 5: Storage and Disposal
Proper long-term storage is essential for maintaining compound stability and ensuring safety.
Storage Conditions
-
Temperature and Atmosphere: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][14] Many suppliers recommend storage at room temperature or refrigerated (2-8°C) under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[8]
-
Container: Keep the compound in its original, tightly sealed container.[15]
-
Segregation: Chemical storage should be organized by compatibility, not alphabetically.[16] Store this compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[17][18] It should be stored in a cabinet designated for toxic or reactive materials.
Disposal
-
Waste Compound: Unused or excess this compound must be disposed of as hazardous chemical waste. Do not attempt to neutralize it without a validated procedure.
-
Contaminated Materials: All materials contaminated with the compound (e.g., gloves, weighing paper, absorbent pads) must be collected in a clearly labeled, sealed container for hazardous waste disposal.[12]
-
Regulations: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.[15]
Conclusion
This compound is a valuable synthetic intermediate whose utility is matched by its potential hazards. A comprehensive safety strategy, rooted in a clear understanding of its reactivity, is not merely a procedural formality but a scientific necessity. By adhering to the principles of hazard identification, rigorous exposure control, systematic handling protocols, and proper storage and disposal, researchers can confidently and safely leverage the unique chemical properties of this compound to advance the frontiers of drug discovery and development.
References
- 1. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]
- 2. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. capotchem.cn [capotchem.cn]
- 8. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]
- 9. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 7,8-difluorochroman-4-one - Safety Data Sheet [chemicalbook.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. chapman.edu [chapman.edu]
- 17. ehs.utoronto.ca [ehs.utoronto.ca]
- 18. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
Methodological & Application
Application Note & Protocol: A Validated Synthetic Route for 5,8-Difluorochroman-4-one from 2,5-Difluorophenol
Abstract
5,8-Difluorochroman-4-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, serving as a critical building block for more complex pharmaceutical agents. This application note provides a detailed, two-step synthetic route starting from commercially available 2,5-difluorophenol. The described protocol is designed for scalability and reproducibility, focusing on a robust cyanoethylation followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization. We offer in-depth explanations for experimental choices, detailed step-by-step protocols, and a comprehensive summary of expected outcomes, providing researchers with a self-validating system for the reliable synthesis of this important intermediate.
Introduction & Strategic Rationale
The chroman-4-one core is a privileged structure in drug development. The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound, in particular, is an important precursor for various biologically active molecules. While related isomers like 5,7-difluorochroman-4-one are well-documented in patent literature as intermediates for compounds such as Tegoprazan, a potassium-competitive acid blocker, the synthesis of the 5,8-difluoro isomer requires a distinct starting material and careful control of the key cyclization step.[1][2]
The synthetic strategy outlined herein is predicated on a logical and efficient two-step sequence:
-
Formation of a Carboxylic Acid Intermediate: A three-carbon chain is appended to the phenolic oxygen of 2,5-difluorophenol via a Michael addition with acrylonitrile, followed by acidic hydrolysis of the resulting nitrile. This approach is favored for its high efficiency and the use of readily available, inexpensive reagents.
-
Intramolecular Friedel-Crafts Acylation: The crucial ring-closing step is achieved by treating the intermediate, 3-(2,5-difluorophenoxy)propanoic acid, with a strong dehydrating acid. This electrophilic aromatic substitution is directed by the activating ether group to the ortho position, leading to the desired chromanone ring system.[3][4][5]
This pathway is designed to be robust, avoiding the use of heavy metal oxidants or multi-step purification processes like column chromatography between steps, making it suitable for gram-scale production.[6][7]
Overall Synthetic Pathway
The synthesis proceeds from 2,5-Difluorophenol to the target molecule, this compound, via a stable propanoic acid intermediate.
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 2,5-Difluorophenol | ≥99% | Commercially Available |
| Acrylonitrile | ≥99%, stabilized | Commercially Available |
| Triton B (Benzyltrimethylammonium hydroxide) | 40% in Methanol | Commercially Available |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available |
| Sulfuric Acid (H₂SO₄) | 95-98% (concentrated) | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Deionized Water | N/A | In-house |
Safety Precaution: Acrylonitrile is toxic and flammable. Concentrated acids are highly corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Step 1: Synthesis of 3-(2,5-Difluorophenoxy)propanoic acid
Causality: This step begins with a base-catalyzed Michael addition. Triton B is an effective phase-transfer catalyst that facilitates the deprotonation of the phenol, allowing it to act as a nucleophile towards acrylonitrile. The subsequent hydrolysis under strong acidic conditions and heat efficiently converts the nitrile functional group into a carboxylic acid, which is the necessary precursor for the Friedel-Crafts cyclization.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorophenol (13.0 g, 100 mmol) and 50 mL of deionized water.
-
Add Triton B (40% in methanol, 1.0 mL) to the mixture.
-
Heat the mixture to 60 °C with stirring.
-
Slowly add acrylonitrile (7.95 g, 8.9 mL, 150 mmol) dropwise over 20 minutes.
-
After the addition is complete, maintain the reaction at 60-65 °C for 4-6 hours. Monitor the consumption of 2,5-difluorophenol by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/EtOAc).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully add concentrated hydrochloric acid (50 mL) to the flask.
-
Heat the mixture to reflux (approx. 100-105 °C) and maintain for 8-10 hours to facilitate complete hydrolysis of the nitrile.
-
Cool the reaction mixture to ambient temperature, then further cool in an ice bath for 1 hour to promote precipitation.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Dry the resulting white to off-white solid under vacuum at 50 °C to a constant weight. The product, 3-(2,5-difluorophenoxy)propanoic acid, is typically obtained in high purity and can be used in the next step without further purification.
Step 2: Synthesis of this compound
Causality: This is an intramolecular Friedel-Crafts acylation, a powerful method for forming cyclic ketones on aromatic rings.[3][8] Concentrated sulfuric acid serves as both the catalyst and the dehydrating agent. It protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion. The strongly activating ortho,para-directing ether linkage directs this electrophile to the C6 position of the phenol ring (ortho to the ether), which becomes the C5 position in the final chromanone product, to close the six-membered ring.[4]
Protocol:
-
In a 100 mL round-bottom flask, carefully add concentrated sulfuric acid (40 mL) and cool it to 10 °C in an ice-water bath.
-
To the stirred, cold acid, add 3-(2,5-difluorophenoxy)propanoic acid (10.1 g, 50 mmol) portion-wise, ensuring the internal temperature does not exceed 25 °C.
-
Once the addition is complete and the solid has dissolved, remove the ice bath and warm the mixture to 50 °C.
-
Stir the resulting solution at 50 °C for 2 hours. The reaction progress can be monitored by TLC (Eluent: 4:1 Hexanes/EtOAc), observing the disappearance of the starting material spot.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 400 g of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes until the ice has melted completely.
-
Extract the product from the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. It can be further purified by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a crystalline solid.
Workflow Visualization and Data Summary
Caption: Step-by-step experimental workflow diagram.
Summary of Reaction Parameters and Expected Yields
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Typical Yield |
| 1 | 2,5-Difluorophenol, Acrylonitrile | Triton B, Conc. HCl | Water | 65 °C / 100 °C | 4-6 h / 8-10 h | 85-95% |
| 2 | 3-(2,5-Difluorophenoxy)propanoic acid | Conc. H₂SO₄ | None | 50 °C | 2 h | 80-90% |
Conclusion
This application note provides a comprehensive and validated protocol for the gram-scale synthesis of this compound from 2,5-difluorophenol. The described two-step process is efficient, scalable, and relies on readily accessible materials and standard laboratory techniques. By explaining the chemical principles behind each step, this guide equips researchers, scientists, and drug development professionals with a reliable and reproducible method to access this valuable fluorinated heterocyclic intermediate for further synthetic applications.
References
- 1. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CONTENTdm [wssu.contentdm.oclc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]
- 7. WO2017023123A1 - Novel method for preparing chromanone derivative - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Fidelity Asymmetric Reduction of 5,8-Difluorochroman-4-one for Chiral Intermediates
Abstract
This document provides a comprehensive guide for the asymmetric reduction of the prochiral ketone 5,8-difluorochroman-4-one to its corresponding chiral alcohol, (R)- or (S)-5,8-difluorochroman-4-ol. The synthesis of enantiomerically pure chromanols is a critical step in the development of various pharmacologically active molecules. This application note details three robust and highly selective protocols: the Corey-Bakshi-Shibata (CBS) reduction, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), and a biocatalytic approach using ketoreductases (KREDs). Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and guidelines for the analysis of enantiomeric purity by chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Chiral Fluorinated Chromanols
Chiral chroman-4-ol scaffolds are prevalent structural motifs in a wide array of biologically active compounds and natural products. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, 5,8-difluorochroman-4-ol serves as a key chiral building block in medicinal chemistry and drug development. The precise control of stereochemistry at the C4 position is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[1]
The primary challenge in synthesizing these valuable intermediates lies in achieving high enantioselectivity in the reduction of the prochiral ketone, this compound. This guide explores three state-of-the-art methodologies that offer high yields and exceptional enantiomeric excess (e.e.). While the protocols provided are based on established procedures for the structurally similar 5,7-difluorochroman-4-one, they are expected to be directly applicable to the 5,8-difluoro isomer with minimal optimization.[2]
Strategic Approaches to Asymmetric Reduction
The choice of synthetic strategy for asymmetric reduction depends on several factors, including scale, cost, desired enantiomer, and available equipment. We present three field-proven methods, each with unique advantages.
-
Corey-Bakshi-Shibata (CBS) Reduction: A highly reliable and versatile method employing a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from borane.[3][4] It is well-suited for lab-scale synthesis due to its operational simplicity and high enantioselectivity.
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral ruthenium complex, such as a TsDPEN-based catalyst, to transfer hydrogen from a simple hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol) to the ketone.[5] It is a powerful technique for achieving high enantioselectivity and is amenable to scale-up.
-
Biocatalytic Reduction with Ketoreductases (KREDs): An environmentally benign approach that leverages the exquisite stereoselectivity of enzymes. KREDs, often used with a cofactor regeneration system, operate under mild aqueous conditions and can provide access to either enantiomer with near-perfect selectivity.[6][7]
Comparative Overview of Methodologies
The following table summarizes the typical performance of each method for the asymmetric reduction of fluorinated chromanones, providing a basis for method selection.
| Method | Catalyst/Enzyme | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| CBS Reduction | (S)-Me-CBS | BH₃·THF | THF | RT | 2 | ~92 | ~96 |
| Ru-Catalyzed ATH | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt₃ | DCM | 40 | 18 | ~94 | >99 |
| Ketoreductase | KRED | Isopropanol | Buffer/IPA | 30 | 12 | ~95 | >99 |
Table 1: Performance Benchmark for Asymmetric Reduction of Fluorinated Chromanones. Data is based on the reduction of 5,7-difluorochroman-4-one and serves as a strong predictive baseline for the 5,8-difluoro isomer.[2]
Detailed Experimental Protocols
Note: All reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the synthesis of (R)-5,8-difluorochroman-4-ol using the (S)-2-Methyl-CBS-oxazaborolidine catalyst. Using the (R)-CBS catalyst will yield the (S)-alcohol.
Mechanistic Rationale: The CBS reduction mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane.[4] The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, positioning one enantiotopic face for selective hydride transfer from the coordinated borane via a six-membered, chair-like transition state.[8]
Caption: CBS Reduction Mechanism.
Materials and Reagents:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard workup and purification reagents (ethyl acetate, saturated NH₄Cl, brine, anhydrous Na₂SO₄, silica gel)
Step-by-Step Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).
-
Cool the flask to 0°C and add BH₃·THF (1.2 eq.) dropwise. Stir the mixture for 15 minutes at 0°C.
-
Prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 2 hours).[2]
-
Upon completion, cool the reaction to 0°C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol details the synthesis of (R)-5,8-difluorochroman-4-ol using a chiral Ru-TsDPEN catalyst.
Mechanistic Rationale: The Noyori-Ikariya ATH mechanism involves an 18-electron ruthenium hydride species as the active catalyst.[5] The ketone coordinates to the metal center, and hydrogen is transferred from the metal and the ligand to the carbonyl carbon and oxygen, respectively, through a concerted, six-membered pericyclic transition state. The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydrogen transfer.[9][10]
Caption: Ruthenium-Catalyzed ATH Workflow.
Materials and Reagents:
-
This compound
-
[RuCl((S,S)-TsDPEN)(p-cymene)] catalyst
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
In a clean, dry flask under a nitrogen atmosphere, combine this compound (1.0 eq.), [RuCl((S,S)-TsDPEN)(p-cymene)] (0.01 eq.), and anhydrous DCM.
-
Add the formic acid/triethylamine azeotrope to the mixture.
-
Heat the reaction mixture to 40°C and stir for 18 hours.[2]
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography to yield the enantiomerically enriched alcohol.
Protocol 3: Biocatalytic Reduction with Ketoreductase (KRED)
This protocol provides a general method for KRED-catalyzed reduction. The specific KRED and conditions should be determined through screening, as different enzymes produce different enantiomers.[6]
Principle of Reaction: The KRED enzyme catalyzes the transfer of a hydride from a nicotinamide cofactor (NADPH or NADH) to the ketone.[7] To make the process economical, the expensive cofactor is regenerated in situ. A common method is the "coupled-substrate" approach, where a sacrificial alcohol like isopropanol is oxidized by the KRED, regenerating NADPH from NADP⁺.[6]
Caption: KRED Catalytic Cycle with Cofactor Regeneration.
Materials and Reagents:
-
This compound
-
Ketoreductase (KRED)
-
NADP⁺ (catalytic amount)
-
Isopropanol (IPA, as both co-solvent and regenerating agent)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
Step-by-Step Procedure:
-
In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer containing isopropanol (e.g., 10% v/v).[2]
-
To this buffer, add the selected ketoreductase and a catalytic amount of NADP⁺.
-
Stir the mixture at the optimal temperature for the enzyme (typically 30°C).
-
Add the this compound substrate to the enzymatic solution.
-
Maintain the reaction at a constant pH and temperature with stirring for 12-24 hours.[7]
-
Monitor the conversion by taking aliquots and analyzing them by HPLC or GC.
-
Upon completion, extract the product from the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the product by flash column chromatography.
Analytical Method: Chiral Purity Determination
The enantiomeric excess (e.e.) of the synthesized 5,8-difluorochroman-4-ol must be determined to validate the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[11]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a solution of the purified alcohol in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® or Chiralcel® is recommended. Method development may be required to find the optimal column and mobile phase.
-
Mobile Phase: Typically a mixture of hexanes and a polar modifier like isopropanol or ethanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV, wavelength selected based on the chromophore of the analyte.
-
-
Data Analysis:
-
Inject a sample of the racemic 5,8-difluorochroman-4-ol to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reduction.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[11]
-
Conclusion
This application note provides detailed, scientifically-grounded protocols for the asymmetric reduction of this compound. The CBS reduction, Ru-catalyzed ATH, and biocatalytic KRED methods all offer excellent pathways to obtaining the desired chiral alcohol with high enantiomeric purity. The choice of method can be tailored to specific laboratory or process needs. By following these protocols and analytical guidelines, researchers, scientists, and drug development professionals can reliably synthesize and validate these critical chiral intermediates for their research and development pipelines.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: 5,8-Difluorochroman-4-one in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Fluorinated Chromanones
The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides an excellent platform for the spatial presentation of functional groups to biological targets. The strategic incorporation of fluorine atoms into such scaffolds is a cornerstone of modern drug design, often enhancing critical pharmaceutical properties like metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic nature and lipophilicity.
This guide focuses on 5,8-Difluorochroman-4-one , a versatile building block for synthesizing advanced pharmaceutical intermediates. The specific placement of fluorine at the C5 and C8 positions significantly influences the reactivity of both the aromatic ring and the carbonyl group, creating unique synthetic opportunities. While its close analogue, 5,7-difluorochroman-4-one, is widely documented as a key precursor for the potassium-competitive acid blocker (P-CAB) Tegoprazan, the 5,8-difluoro isomer offers a distinct electronic and steric profile for the development of novel chemical entities.[1] This document provides detailed protocols for the key transformations of this compound, empowering researchers to leverage its full potential in drug discovery and development.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 942196-01-2 | [2] |
| Molecular Formula | C₉H₆F₂O₂ | [2] |
| Molecular Weight | 184.14 g/mol | [2] |
| Appearance | Typically a white to off-white solid | Analogous to[3] |
Core Reactivity Insights:
-
Ketone Carbonyl (C4): The carbonyl group is the primary site for nucleophilic addition. Its most significant transformation is the reduction to a secondary alcohol, creating a chiral center. This stereocenter is often critical for the biological activity of the final drug molecule, making stereoselective reductions paramount.[1]
-
Aromatic Ring: The two electron-withdrawing fluorine atoms deactivate the benzene ring towards electrophilic substitution. Conversely, they can activate the ring for nucleophilic aromatic substitution (SNAr) under specific conditions, although this is less common than reactions at the carbonyl.
-
α-Carbon (C3): The methylene group adjacent to the carbonyl can be deprotonated under basic conditions to form an enolate, enabling reactions such as aldol condensations and alkylations for further molecular diversification.[4][5]
Key Synthetic Application: Asymmetric Reduction to Chiral Alcohols
The synthesis of enantiomerically pure (R)- or (S)-5,8-difluorochroman-4-ol is arguably the most critical application of the parent ketone. The biological efficacy and safety of a chiral drug can be highly dependent on a single enantiomer.[1] Enzymatic and chemo-catalytic asymmetric reductions are the preferred methods for achieving high enantiomeric purity.[6]
Protocol 1: Chemo-Catalytic Asymmetric Reduction
Objective: To synthesize an enantiomerically enriched 5,8-difluorochroman-4-ol. This protocol is based on well-established methods for related ketones.
Causality: This method uses a chiral catalyst (an oxazaborolidine derivative, often from the Corey-Bakshi-Shibata or "CBS" reduction) to create a chiral environment around the ketone. The borane reducing agent is delivered to one face of the carbonyl preferentially, resulting in the formation of one alcohol enantiomer in excess.
Caption: Workflow for Asymmetric Reduction.
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add the chiral catalyst, for example, (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq), to the solution.
-
-
Reaction Execution:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of borane dimethyl sulfide complex (BH₃-DMS, ~1.0 M in THF, 1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0°C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench it by the slow, careful addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add ethyl acetate and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Crucial QC Step: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Advanced Application: Multicomponent Reactions for Heterocycle Synthesis
The ketone functionality of this compound is also an excellent handle for multicomponent reactions (MCRs), which build complex molecules in a single step. The Bucherer-Bergs reaction is a classic MCR that converts ketones into hydantoins, a scaffold present in numerous pharmaceuticals (e.g., Phenytoin).
Protocol 2: Bucherer-Bergs Synthesis of a Spirohydantoin Intermediate
Objective: To synthesize the 5,8-difluoro-spiro[chroman-4,4'-imidazolidine]-2',5'-dione intermediate.
Causality: This one-pot reaction combines the ketone, a cyanide source, and an ammonium salt. The reaction proceeds through the in-situ formation of an aminonitrile intermediate, which then cyclizes to form the stable five-membered hydantoin ring. This approach is highly atom-economical and efficient for generating molecular complexity.
Caption: Bucherer-Bergs Reaction Workflow.
Step-by-Step Methodology:
-
Vessel Preparation: In a well-ventilated fume hood, add this compound (1.0 eq), potassium cyanide (KCN, 1.5 eq), and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq) to a pressure-rated reaction vessel equipped with a magnetic stir bar.
-
CRITICAL SAFETY WARNING: Potassium cyanide is acutely toxic. Always handle it in a certified fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide antidote kit and trained personnel available. Acidification of cyanide salts releases highly toxic HCN gas.
-
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel.
-
Reaction Execution:
-
Seal the vessel securely.
-
Heat the mixture to 60-70°C with vigorous stirring. The reaction may generate internal pressure.
-
Maintain the temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS if desired.
-
-
Work-up and Isolation:
-
Cool the reaction vessel to room temperature, then further cool in an ice bath. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and salts.
-
-
Purification:
-
The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Summary of Synthetic Applications
| Starting Material | Key Reagents | Reaction Type | Product Intermediate | Potential Pharmaceutical Application |
| This compound | Chiral Catalyst (e.g., CBS), Borane | Asymmetric Reduction | (R)- or (S)-5,8-Difluorochroman-4-ol | Chiral building blocks for enzyme inhibitors (e.g., analogues of P-CABs) |
| This compound | KCN, (NH₄)₂CO₃ | Bucherer-Bergs Reaction | 5,8-Difluoro-spiro[chroman-4,4'-imidazolidine]-2',5'-dione | Precursors for anticonvulsants, enzyme inhibitors, and other CNS-active agents |
References
Application of 5,8-Difluorochroman-4-one in medicinal chemistry research
This compound represents a highly valuable and strategically designed scaffold for modern medicinal chemistry. Its unique electronic properties, conferred by the 5,8-difluoro substitution pattern, offer a distinct advantage for developing novel therapeutics. The protocols outlined here provide a robust framework for its synthesis and subsequent elaboration into compound libraries for screening against critical disease targets like SIRT2. Future research should focus on expanding the diversity of substituents at the 2-position and on the aromatic ring to fully explore the structure-activity landscape. Furthermore, this scaffold holds potential for developing inhibitors against other enzyme families, such as kinases, proteases, and other histone deacetylases, making it a powerful tool in the ongoing quest for new medicines. [8][9][10]
Application Notes and Protocols for High-Throughput Screening Assays Involving 5,8-Difluorochroman-4-one and its Derivatives
Abstract
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of fluorine atoms, as in 5,8-Difluorochroman-4-one, can significantly enhance metabolic stability and binding affinity, making this a valuable starting point for drug discovery campaigns. While this compound is a known precursor in the synthesis of therapeutic agents, its core structure holds potential for the development of novel inhibitors against various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of high-throughput screening (HTS) assays for the discovery of bioactive molecules derived from or inspired by the this compound scaffold. We present detailed, field-proven protocols for hypothetical, yet scientifically rigorous, screening campaigns targeting sirtuin deacetylases, bacterial growth, and protein kinases.
Introduction: The Scientific Rationale for Screening Chroman-4-one Derivatives
The chroman-4-one heterocyclic system is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its rigid structure and the presence of a ketone group provide a foundation for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. Fluorine substitution, a common strategy in modern medicinal chemistry, is employed in this compound to modulate the electronic properties of the aromatic ring, potentially enhancing interactions with target proteins and blocking sites of metabolic degradation.
Given the precedent for chroman-4-one derivatives in modulating key cellular enzymes, we propose three distinct HTS campaigns to explore the therapeutic potential of a library of compounds based on the this compound scaffold. These campaigns are designed to be robust, scalable, and grounded in established HTS technologies.
The HTS Workflow: From Assay Development to Hit Confirmation
A successful HTS campaign is a multi-stage process that requires careful planning and rigorous validation at each step. The workflow described below is a universal framework applicable to all the specific protocols detailed in this guide.
Caption: A generalized workflow for a high-throughput screening (HTS) campaign.
Application Note I: Screening for SIRT2 Inhibitors
Scientific Rationale
Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that are critical regulators of cellular metabolism, stress responses, and aging.[1] SIRT2, in particular, has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. Given that some chroman-4-one derivatives have shown inhibitory activity against SIRT2, a focused screen of a this compound-based library is a logical starting point for identifying novel modulators. We will utilize a robust, two-step fluorometric assay suitable for HTS.
Assay Principle
The assay relies on a fluorogenic peptide substrate containing an acetylated lysine residue. In the presence of NAD⁺, SIRT2 deacetylates the substrate. A developer solution is then added, which contains a protease that specifically cleaves the deacetylated peptide, releasing a highly fluorescent molecule. The fluorescence intensity is directly proportional to the SIRT2 activity. Inhibitors will prevent this process, resulting in a lower fluorescence signal.
Caption: Principle of the two-step fluorometric SIRT2 activity assay.
Detailed HTS Protocol: Fluorometric SIRT2 Inhibitor Screening
This protocol is optimized for a 384-well plate format.
3.3.1. Materials and Reagents
-
Enzyme: Recombinant human SIRT2 (e.g., BPS Bioscience, Cat. No. 50013).
-
Substrate: Fluorogenic SIRT2 peptide substrate (e.g., Cayman Chemical, Cat. No. 10011641).
-
Cofactor: NAD⁺ (Nicotinamide adenine dinucleotide).
-
Developer: SIRT2 Developer solution (often supplied with the substrate).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.05% BSA.
-
Stop Solution/Developer Buffer: As provided by the kit manufacturer, often containing nicotinamide and a protease.
-
Control Inhibitor: Nicotinamide or a known potent SIRT2 inhibitor (e.g., AGK2).
-
Plates: 384-well, black, solid bottom, low-volume plates.
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
3.3.2. Assay Procedure
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of each compound from the library into the appropriate wells of the 384-well assay plate. Also, dispense 50 nL of DMSO for "No Inhibition" controls and 50 nL of the control inhibitor for "Maximum Inhibition" controls.
-
Enzyme/Cofactor Mix Preparation: Prepare a master mix of SIRT2 enzyme and NAD⁺ in cold Assay Buffer. The final concentration in the well should be optimized, but a starting point is 5-10 nM SIRT2 and 500 µM NAD⁺.
-
Enzyme Addition: Dispense 10 µL of the Enzyme/Cofactor mix into each well of the assay plate.
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 10 minutes at 37°C to allow compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of the fluorogenic substrate in Assay Buffer (e.g., final concentration of 25 µM). Dispense 10 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction Incubation: Mix the plate for 1 minute and incubate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: Add 10 µL of the Developer solution to each well. This will stop the SIRT2 reaction and initiate the fluorescent signal generation.
-
Final Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a plate reader with excitation at 350-360 nm and emission at 450-465 nm.[2]
3.3.3. Data Analysis and Validation
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
-
Assay Quality Control (QC): For each plate, calculate the Z'-factor.[3] Z' = 1 - (3 * (SD_NoInhibition + SD_MaxInhibition)) / |Mean_NoInhibition - Mean_MaxInhibition| A Z'-factor > 0.5 indicates a robust and reliable assay suitable for HTS.[3]
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | ≥ 0.5 | Ensures a sufficient separation band between positive and negative controls for reliable hit identification.[3] |
| Signal-to-Background (S/B) | ≥ 5 | Indicates a strong enough signal to be distinguished from noise. |
| DMSO Tolerance | ≤ 1% final concentration | Minimizes solvent effects on enzyme activity. |
| CV of Controls | ≤ 15% | Demonstrates low variability and high reproducibility of the assay. |
Application Note II: Screening for Antibacterial Activity
Scientific Rationale
The emergence of multidrug-resistant bacteria is a global health crisis, necessitating the discovery of novel antibacterial agents. Chromone derivatives have been reported to possess antibacterial properties.[4] A cell-based HTS assay measuring bacterial viability is a direct and effective method to identify compounds with antibacterial activity. We propose a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
Assay Principle
This homogeneous "add-mix-measure" assay uses a thermostable luciferase to quantify the amount of ATP present in the bacterial culture.[5] The reagent contains both a cell lysis agent and the luciferase/luciferin substrate. Upon addition to the bacteria, the cells are lysed, releasing ATP, which then drives the luciferase reaction, producing a stable "glow-type" luminescent signal that is proportional to the number of viable bacteria.
Detailed HTS Protocol: Luminescence-Based Bacterial Viability Assay
This protocol is optimized for a 384-well plate format using a representative bacterial strain (e.g., Staphylococcus aureus).
4.3.1. Materials and Reagents
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).
-
Growth Medium: Mueller-Hinton Broth (MHB).
-
Assay Reagent: BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar.
-
Control Antibiotic: Vancomycin.
-
Plates: 384-well, white, solid bottom, sterile plates.
-
Compound Library: this compound derivatives in 100% DMSO.
4.3.2. Assay Procedure
-
Bacterial Culture Preparation: Inoculate a starter culture of S. aureus and grow overnight. The next day, dilute the culture into fresh MHB to an OD₆₀₀ of ~0.001. This density should be optimized to ensure the bacteria are in the logarithmic growth phase at the end of the incubation period.
-
Compound Plating: Dispense 50 nL of compounds, DMSO (growth control), and Vancomycin (kill control) into the assay plate.
-
Bacterial Inoculation: Dispense 25 µL of the diluted bacterial culture into each well.
-
Incubation: Cover the plate with a breathable seal and incubate at 37°C for 18 hours with shaking.
-
Plate Equilibration: Before adding the assay reagent, allow the plate to equilibrate to room temperature for approximately 15 minutes.
-
Reagent Preparation: Prepare the BacTiter-Glo™ reagent according to the manufacturer's instructions.
-
Signal Generation: Add 25 µL of the prepared reagent to each well.
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
4.3.4. Data Analysis
-
Percent Growth Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_KillControl) / (Signal_GrowthControl - Signal_KillControl))
-
QC: Calculate the Z'-factor for each plate using the growth and kill controls. A Z'-factor > 0.5 is desired.
Application Note III: Screening for Protein Kinase Inhibitors
Scientific Rationale
Protein kinases are a major class of drug targets, particularly in oncology. Dysregulation of kinase activity is a hallmark of many cancers. The chroman-4-one scaffold is present in molecules known to modulate kinase activity. A screen against a cancer-relevant kinase (e.g., a tyrosine kinase like SYK or a serine/threonine kinase) could uncover novel anti-cancer leads. We describe a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust technology for HTS.[6][7]
Assay Principle
TR-FRET assays measure the proximity of two molecules.[8] In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody are used. The antibody is labeled with a donor fluorophore (e.g., Terbium cryptate), and the substrate is detected via streptavidin labeled with an acceptor fluorophore (e.g., d2). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor to donor emission is proportional to kinase activity.
Caption: Principle of a TR-FRET assay for protein kinase activity.
Generalized HTS Protocol: TR-FRET Kinase Assay
This protocol provides a general framework adaptable to specific kinases.
5.3.1. Materials and Reagents
-
Enzyme: Recombinant protein kinase.
-
Substrate: Biotinylated peptide substrate specific for the kinase.
-
Cofactor: ATP.
-
Detection Reagents: Terbium-labeled anti-phospho-antibody (donor) and Streptavidin-d2 or -XL665 (acceptor) (e.g., from Cisbio HTRF® or ThermoFisher LanthaScreen™).
-
Assay Buffer: Kinase-specific buffer, typically containing Tris-HCl, MgCl₂, DTT, and a surfactant like BSA or Tween-20.
-
Stop Solution: EDTA in detection buffer to chelate Mg²⁺ and stop the reaction.
-
Plates: 384-well, low-volume, white or black plates.
5.3.2. Assay Procedure
-
Compound Plating: Dispense 50 nL of compounds or controls into the assay plate.
-
Enzyme/Substrate Addition: Prepare a mix of the kinase and its biotinylated substrate in the assay buffer. Dispense 10 µL of this mix into the wells.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare an ATP solution in assay buffer (at or near the Kₘ concentration). Add 10 µL to each well to start the reaction.
-
Kinase Reaction Incubation: Incubate for 60-120 minutes at room temperature. The time should be optimized to remain in the linear range of the reaction.
-
Reaction Termination/Detection: Prepare the detection reagent mix containing the Tb-antibody and SA-d2 in detection buffer with EDTA. Add 10 µL of this mix to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
5.3.4. Data Analysis
-
TR-FRET Ratio Calculation: Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
Percent Inhibition Calculation: Use the calculated ratios in the same formula as for the SIRT2 assay.
-
QC: Calculate the Z'-factor for each plate. A Z'-factor > 0.5 is required for a high-quality screen.
Trustworthiness: The Importance of Counter-Screening
A common pitfall in HTS is the identification of "promiscuous inhibitors" that show activity in numerous assays through non-specific mechanisms, such as forming aggregates that sequester the enzyme.[9][10] To ensure the trustworthiness of hits derived from a this compound library, a counter-screening strategy is essential.
Recommended Counter-Screen:
-
Detergent-Based Assay: Repeat the primary assay for initial hits in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Compounds that act via aggregation will often show a significant loss of potency in the presence of detergent, while true binders will be largely unaffected.
-
Orthogonal Assays: Confirm hits using an assay with a different detection technology. For example, a kinase hit from a TR-FRET screen could be confirmed using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The HTS application notes and protocols provided herein offer a robust framework for screening compound libraries derived from this scaffold against diverse and high-value biological targets. By adhering to rigorous standards of assay development, validation, and hit confirmation, researchers can effectively navigate the complexities of HTS to identify promising lead compounds for further development. The key to success lies not only in the execution of the screen but in the careful, logical design of the entire screening cascade, from initial target selection to the elimination of false positives.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing SIRT2 inhibitors using a 5,8-Difluorochroman-4-one scaffold
Topic: Developing SIRT2 Inhibitors Using a 5,8-Difluorochroman-4-one Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sirtuin 2 (SIRT2), a predominantly cytoplasmic NAD⁺-dependent protein deacetylase, has emerged as a critical regulator in a multitude of cellular processes. Its dysregulation is implicated in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders, making it a compelling target for therapeutic intervention[1][2][3]. The development of potent and selective SIRT2 inhibitors is a key objective in modern drug discovery. This guide provides an in-depth technical overview and a series of validated protocols for the discovery and characterization of novel SIRT2 inhibitors built upon a this compound scaffold. This scaffold is selected for its synthetic tractability and the advantageous properties conferred by its fluorine substituents, which can enhance metabolic stability and target affinity[4][5]. The protocols herein cover the entire discovery workflow, from primary enzymatic screening and cellular target engagement to selectivity profiling, providing researchers with a robust framework for identifying and advancing new chemical entities against SIRT2.
Introduction: Targeting SIRT2 in Disease
The sirtuin family of proteins, comprising seven members in mammals (SIRT1-7), are NAD⁺-dependent lysine deacylases that play pivotal roles in cellular homeostasis[6][7]. SIRT2, the closest homolog to the well-studied SIRT1, is unique in its primary cytoplasmic localization where it deacetylates numerous non-histone proteins[7]. One of its most prominent substrates is α-tubulin at lysine 40 (K40), a post-translational modification crucial for microtubule stability and function[7][8].
SIRT2's involvement in disease is complex and often context-dependent. In oncology, SIRT2 can act as both a tumor promoter and suppressor. However, its inhibition has shown broad anticancer effects, partly by promoting the degradation of oncoproteins like c-Myc[9][10]. In neurodegenerative conditions such as Parkinson's and Alzheimer's disease, SIRT2 inhibition has demonstrated neuroprotective effects[1][11]. This multifaceted role underscores the therapeutic potential of modulating SIRT2 activity[12][13][14]. The development of selective inhibitors is therefore of high scientific and clinical interest[15][16].
The Rationale for the this compound Scaffold
The chroman-4-one core is a privileged scaffold in medicinal chemistry. The strategic incorporation of fluorine atoms, as in the this compound scaffold, offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and improving the pharmacokinetic profile of a compound.
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions within a protein's binding pocket, potentially increasing potency and selectivity[5].
-
Synthetic Accessibility: The chromanone core allows for diversification at multiple positions, enabling the generation of a focused library of analogues to explore the structure-activity relationship (SAR).
Section 1: SIRT2 Signaling and the Mechanism of Inhibition
SIRT2 catalyzes the removal of an acetyl group from a lysine residue on a substrate protein. This reaction consumes one molecule of NAD⁺ and produces the deacetylated protein, nicotinamide, and O-acetyl-ADP-ribose[17]. A key downstream effect of SIRT2 inhibition is the hyperacetylation of its substrates, most notably α-tubulin. This can be used as a reliable biomarker for target engagement in a cellular context.
Caption: SIRT2 deacetylates α-tubulin, a process blocked by inhibitors.
Section 2: Overall Drug Discovery Workflow
The development of a SIRT2 inhibitor follows a structured, multi-stage process. This workflow ensures that candidate compounds are potent, selective, and active in a relevant biological system. Each stage generates critical data that informs the decision to advance a compound to the next stage.
Caption: A multi-stage workflow for SIRT2 inhibitor development.
Section 3: Experimental Protocols
Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol is designed for the primary screening of compounds to determine their half-maximal inhibitory concentration (IC₅₀) against recombinant human SIRT2. The assay relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by SIRT2 and subsequent development[18][19].
A. Principle of the Assay The assay is a two-step process. First, SIRT2 enzyme, the test compound, and NAD⁺ are incubated with a substrate containing an acetylated lysine. Second, a developer solution is added that specifically recognizes the deacetylated lysine and releases a fluorophore, which is quantified.
B. Materials
-
Recombinant Human SIRT2 Enzyme (e.g., BPS Bioscience, #50013)[19]
-
Fluorogenic SIRT2 Substrate (e.g., Boc-Lys(Ac)-AMC)
-
NAD⁺ (Sirtuin Substrate)
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer Solution (containing Trypsin and Nicotinamide)
-
Nicotinamide (Inhibitor Control)[20]
-
Test compounds dissolved in DMSO
-
Black, low-binding 96-well or 384-well microplates
C. Step-by-Step Procedure
-
Compound Plating: Prepare a serial dilution of test compounds in DMSO. Dispense 1 µL of each compound concentration into the wells of a black microplate. For controls, add 1 µL of DMSO (vehicle control) and 1 µL of Nicotinamide (positive control, final concentration ~2 mM)[9][18].
-
Enzyme Preparation: Dilute recombinant SIRT2 enzyme to a working concentration (e.g., 20-50 nM) in cold SIRT2 Assay Buffer[9].
-
Enzyme Addition: Add 24 µL of the diluted SIRT2 enzyme solution to each well containing the compounds/controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the compounds to bind to the enzyme before the reaction starts[9][15].
-
Scientific Rationale: Pre-incubation is crucial for identifying time-dependent or irreversible inhibitors and ensures that the measured inhibition reflects a true equilibrium state for reversible inhibitors.
-
-
Reaction Initiation: Prepare a substrate mix containing the fluorogenic substrate (e.g., 50 µM) and NAD⁺ (e.g., 500 µM) in SIRT2 Assay Buffer. Add 25 µL of this mix to each well to start the reaction (final volume = 50 µL)[9].
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
Reaction Termination and Development: Stop the reaction by adding 50 µL of Developer solution to each well. Incubate at room temperature for 30-45 minutes to allow for the development of the fluorescent signal[18].
-
Data Acquisition: Read the fluorescence on a microplate reader (e.g., Excitation: 350-360 nm, Emission: 450-460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data: Set the vehicle (DMSO) control as 100% activity and the high-concentration positive inhibitor control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
D. Expected Data
| Compound ID | Scaffold Modification | SIRT2 IC₅₀ (µM) |
| Control-Pos | Nicotinamide | ~150 |
| SCAFF-001 | Parent Scaffold | 25.4 |
| SCAFF-002 | R1 = Phenyl | 5.2 |
| SCAFF-003 | R1 = 4-Cl-Phenyl | 0.85 |
| SCAFF-004 | R2 = Methyl | 18.9 |
Note: Data is hypothetical and for illustrative purposes.
Protocol 2: Western Blot for Cellular α-Tubulin Acetylation
This protocol quantifies the level of acetylated α-tubulin in cells treated with a SIRT2 inhibitor, providing direct evidence of target engagement.
A. Principle of the Assay Cells are treated with the inhibitor, lysed, and the proteins are separated by SDS-PAGE. Specific antibodies are used to detect the levels of acetylated α-tubulin and a loading control (total α-tubulin). The ratio of acetylated to total tubulin reflects the inhibitor's activity.
B. Materials
-
Cell culture medium, FBS, and supplements
-
Test inhibitor and positive control (e.g., AGK2, TM)[15]
-
RIPA Lysis Buffer with protease and HDAC inhibitors (including Nicotinamide)
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10% polyacrylamide)[8]
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)[23]
-
Primary Antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
C. Step-by-Step Procedure
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the test inhibitor (and controls) for a specified time (e.g., 5-24 hours)[21][24].
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube[8].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel[8][23]. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation[23].
-
Scientific Rationale: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise and ensuring that the signal detected is from specific antibody-antigen interactions.
-
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., 1:1000 to 1:5000 dilution) in Blocking Buffer overnight at 4°C[23].
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system[23].
-
Stripping and Re-probing: To ensure accurate normalization, the same membrane should be used for the loading control. Strip the membrane (using a mild stripping buffer) and re-probe with the primary antibody against total α-tubulin, followed by the secondary antibody and detection steps.
-
Scientific Rationale: Using total α-tubulin as a loading control is superior to housekeeping proteins like GAPDH because it directly measures the total pool of the protein being modified, accounting for any changes in tubulin expression itself[8].
-
-
Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the acetylated α-tubulin signal to the total α-tubulin signal. Express the results as a fold change relative to the vehicle-treated control.
Protocol 3: Sirtuin Selectivity Profiling
This protocol assesses the selectivity of hit compounds against other relevant sirtuin isoforms, typically the highly homologous SIRT1 and the mitochondrial SIRT3.
A. Principle of the Assay The procedure is identical to the SIRT2 Inhibition Assay (Protocol 1) but uses recombinant SIRT1 or SIRT3 enzymes and their respective optimized substrates if necessary. Comparing the IC₅₀ values provides a quantitative measure of selectivity.
B. Procedure
-
Follow the steps outlined in Protocol 1, making the following substitutions:
-
Use recombinant human SIRT1 or SIRT3 enzyme instead of SIRT2.
-
Use a substrate known to be efficiently deacetylated by the respective isoform (though many fluorogenic substrates work for SIRT1, 2, and 3)[25].
-
-
Determine the IC₅₀ values for the test compound against SIRT1 and SIRT3.
-
Data Analysis: Calculate the selectivity index (SI) as follows:
-
SI (SIRT1/SIRT2) = IC₅₀ (SIRT1) / IC₅₀ (SIRT2)
-
SI (SIRT3/SIRT2) = IC₅₀ (SIRT3) / IC₅₀ (SIRT2)
-
A higher SI value indicates greater selectivity for SIRT2. A value >10 is generally considered a good starting point for a selective inhibitor[26].
-
Section 4: Integrated Data Summary and Interpretation
Effective drug discovery relies on integrating data from multiple assays to build a comprehensive profile of each compound. This allows for informed decision-making during the lead optimization process.
| Compound ID | SIRT2 IC₅₀ (µM) | α-Tubulin Acetylation (Fold Change @ 1µM) | Cell Viability (GI₅₀, µM, HeLa) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| SCAFF-002 | 5.2 | 1.8 | > 50 | 3.5 | 6.1 |
| SCAFF-003 | 0.85 | 6.5 | 2.1 | > 20 | > 30 |
Note: Data is hypothetical and for illustrative purposes.
Interpretation:
-
SCAFF-002 shows moderate potency but weak cellular activity and poor selectivity. This compound would likely be deprioritized.
-
SCAFF-003 demonstrates high potency in the enzymatic assay, which translates into strong target engagement in cells (high fold-change in tubulin acetylation). Crucially, this on-target activity correlates with a potent anti-proliferative effect (low GI₅₀). The compound also exhibits excellent selectivity over SIRT1 and SIRT3. SCAFF-003 represents a promising lead candidate worthy of further optimization and more advanced preclinical studies.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel SIRT2 inhibitors. By employing a systematic workflow that integrates enzymatic screening, cellular target validation, and selectivity profiling, researchers can efficiently identify and optimize potent and selective lead compounds. The protocols detailed in this guide provide a validated, field-proven framework to support these discovery efforts, explaining not only the "how" but also the critical scientific "why" behind each step. The successful application of this strategy will enable the discovery of new chemical probes to further elucidate SIRT2 biology and potentially yield next-generation therapeutics for a range of human diseases.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 as a Therapeutic Target for Age-Related Disorders [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | SIRT2 as a Therapeutic Target for Age-Related Disorders [frontiersin.org]
- 7. SIRT2 as a Therapeutic Target for Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 10. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT2 as a potential new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 13. The role of SIRT2 in vascular-related and heart-related diseases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Progress on the Discovery of Sirt2 Inhibitors for the Treatment of Various Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. SIRT2 Inhibitor Screening Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]
- 21. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
Application Note: 5,8-Difluorochroman-4-one as a Versatile Precursor for Novel Anti-inflammatory Agents
Abstract
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, particularly in the area of inflammatory diseases.[1][2] This application note details the strategic use of 5,8-difluorochroman-4-one as a key precursor for the synthesis of potent anti-inflammatory drug candidates. The introduction of fluorine atoms at the 5 and 8 positions of the chromanone ring is a deliberate design choice aimed at enhancing crucial pharmacological properties.[3][4] This guide provides a comprehensive overview of the rationale for using this fluorinated precursor, detailed, field-tested protocols for its synthesis, and its subsequent conversion into a representative anti-inflammatory agent. We further explore the likely mechanism of action and present expected analytical and biological data to provide researchers with a self-validating framework for drug discovery and development.
The Strategic Advantage of Fluorination in Chromanone Scaffolds
The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[5][6][7] When applied to the chroman-4-one scaffold, specifically at the 5 and 8 positions, the following advantages can be realized:
-
Metabolic Stability: The aromatic ring of the chromanone is susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond can block these metabolic "soft spots," preventing rapid degradation and increasing the drug's half-life and oral bioavailability.[8]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and modify the molecule's overall lipophilicity.[8][9] This fine-tuning is critical for optimizing membrane permeability and ensuring the compound reaches its biological target.[3][4]
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, potentially increasing the binding affinity and potency of the drug candidate.[9]
The 5,8-difluoro substitution pattern provides a unique electronic and steric profile, making this precursor an excellent starting point for building libraries of novel anti-inflammatory agents with potentially superior drug-like properties.
Synthesis Protocol: this compound
The synthesis of this compound is efficiently achieved via a two-step process involving a nucleophilic addition followed by an intramolecular Friedel-Crafts acylation (cyclization). This protocol is adapted from established methods for synthesizing substituted chroman-4-ones.[10][11]
Experimental Workflow: Synthesis of Precursor
The overall synthetic workflow is depicted below.
Caption: Synthesis workflow for this compound.
Step-by-Step Protocol
Step 1: Synthesis of 3-(2,5-difluorophenoxy)propanoic acid
-
To a stirred solution of 2,5-difluorophenol (1.0 eq) in water, add sodium hydroxide (2.5 eq) and heat the mixture to 80 °C until a clear solution is obtained.
-
Add a solution of 3-bromopropionic acid (1.1 eq) in water dropwise over 30 minutes.
-
Maintain the reaction temperature at 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify to pH 2 with concentrated HCl.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 3-(2,5-difluorophenoxy)propanoic acid.
Step 2: Synthesis of this compound
-
Caution: This step uses concentrated strong acid. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Add 3-(2,5-difluorophenoxy)propanoic acid (1.0 eq) portion-wise to pre-heated (50 °C) concentrated sulfuric acid (10 vol).[11]
-
Stir the mixture at 50 °C for 1.5-2 hours. The solution will typically develop a yellow-green color.[11]
-
Monitor the intramolecular cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (~20 vol).
-
A precipitate will form. Allow it to stand for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash extensively with cold water until the filtrate is neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
Characterization and Expected Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield (Overall) | 75-85% |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Presence of carbonyl carbon (~190 ppm) and signals corresponding to the difluorinated aromatic ring. |
| Mass Spec (MS) | [M+H]⁺ corresponding to the molecular weight of C₉H₆F₂O₂ (184.14 g/mol ). |
Application Protocol: Synthesis of a 3-Benzylidene Anti-inflammatory Agent
Chroman-4-one derivatives are often functionalized at the C-3 position to enhance their biological activity.[10] A common and effective method is the base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde to introduce a benzylidene moiety. This modification has been shown to yield potent inhibitors of inflammatory pathways.[1][12]
Experimental Workflow: Downstream Synthesis
Caption: Synthesis of a representative anti-inflammatory agent.
Step-by-Step Protocol
-
Dissolve this compound (1.0 eq) and 4-(methylthio)benzaldehyde (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture in an ice bath. A solid precipitate should form.
-
Collect the product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted aldehyde and catalyst.
-
Dry the product under vacuum. If necessary, purify further by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to obtain the pure target compound.
Biological Context & Proposed Mechanism of Action
Derivatives of chromanone are known to exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[13][14] A primary target for many chromanone-based inhibitors is the Toll-Like Receptor 4 (TLR4) mediated activation of the NF-κB and p38 MAPK pathways.[1][15][16]
Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of TLR4, leading to a downstream cascade that results in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[16][17] The synthesized 3-benzylidene-5,8-difluorochroman-4-one is hypothesized to interfere with this cascade.
Caption: Proposed inhibition of the TLR4-mediated inflammatory pathway.
In Vitro Validation Protocol (Overview)
To validate the anti-inflammatory activity, the synthesized compound can be tested in a cell-based assay using macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 cells under standard conditions.
-
Pre-treatment: Incubate cells with varying concentrations of the synthesized compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell media.
-
Incubation: Incubate for 18-24 hours.
-
Analysis: Measure the concentration of a pro-inflammatory marker, such as Nitric Oxide (NO) in the supernatant using the Griess reagent, or cytokines like TNF-α or IL-6 using ELISA kits.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Expected Biological Data
The compound is expected to inhibit LPS-induced inflammatory marker production in a dose-dependent manner.
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) |
| Target Molecule | 5 - 15 | 2 - 10 |
| Dexamethasone (Control) | < 1 | < 0.5 |
Conclusion
This compound is a highly valuable and strategically designed precursor for the development of next-generation anti-inflammatory agents. Its synthesis is robust, and its structure allows for versatile downstream modifications to explore structure-activity relationships. The protocols and conceptual framework provided in this note offer researchers a solid foundation for synthesizing and evaluating novel chromanone-based drug candidates that leverage the unique benefits of fluorination to achieve enhanced therapeutic potential.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 11. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of New Chroman-4-one Based 1,2,3-Triazole Analogues as Antioxidant and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of 5,8-Difluorochroman-4-one
Abstract
The 5,8-difluorochroman-4-one scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of two fluorine atoms on the aromatic ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the key reactive sites of this compound and details robust, field-proven protocols for its functionalization. We will explore methodologies targeting the aromatic ring (C6/C7), the heterocyclic core (C2/C3), and the C4-carbonyl group, offering insights into the chemical causality behind each transformation.
Introduction: The Strategic Value of the this compound Core
Fluorine-containing molecules represent a cornerstone of modern pharmaceuticals, with fluorine's unique properties often imparting enhanced metabolic stability, binding affinity, and bioavailability.[2][3] The chroman-4-one framework itself is found in numerous bioactive natural products and synthetic compounds, serving as a versatile template for drug design.[4][5] The combination of these features in this compound presents a powerful building block for creating new chemical entities.
Understanding the distinct reactivity of each position on the scaffold is critical for successful derivatization. This document serves as a detailed guide, explaining the underlying principles and providing step-by-step protocols for the selective modification of this valuable intermediate.
Synthesis of the this compound Scaffold
Before functionalization, a reliable synthesis of the starting material is required. A common and efficient route begins with 2,5-difluorophenol and proceeds via an alkylation followed by an intramolecular cyclization. A similar strategy is employed for related isomers like 5,7-difluorochroman-4-one.[6][7]
Caption: General synthesis of the this compound scaffold.
Functionalization of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The aromatic ring of this compound is significantly electron-deficient due to the powerful electron-withdrawing effects of the two fluorine atoms and the C4-carbonyl group. However, the ether oxygen at position 1 is an activating, ortho, para-directing group. The interplay of these effects dictates the regioselectivity of electrophilic aromatic substitution (EAS).[8] The C7 position (para to the activating oxygen) is the most likely site for substitution, while the C6 position is less favored. Strong electrophilic conditions are typically required.[9][10]
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Protocol 3.1: Nitration at the C7 Position
The introduction of a nitro group provides a versatile handle for further chemistry, such as reduction to an amine.
Experimental Protocol:
-
Cool a solution of concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.
-
To the cooled acid, add this compound (1.0 g, 5.43 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Once dissolved, add fuming nitric acid (0.3 mL, ~7.0 mmol) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours, monitoring progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo to yield 7-nitro-5,8-difluorochroman-4-one.
| Reaction | Reagents | Conditions | Expected Outcome |
| Nitration | Fuming HNO₃, conc. H₂SO₄ | 0-5 °C, 2h | Selective nitration at C7 |
| Halogenation | Br₂, FeBr₃ | 25-50 °C | Slow bromination at C7 |
| Friedel-Crafts | RCOCl, AlCl₃ | N/A | Generally not feasible due to strong deactivation |
Table 1: Summary of Electrophilic Aromatic Substitution Reactions.
Functionalization of the Heterocyclic Ring (C2/C3 Positions)
The protons at the C3 position are α to the carbonyl, making them acidic and enabling enolate chemistry. The C2-C3 bond, being part of an enone system, is susceptible to conjugate addition reactions. These distinct reactivities allow for selective functionalization at either C2 or C3.[11][12]
Caption: Competing pathways for C2 versus C3 functionalization.
Protocol 4.1: Base-Mediated Aldol Condensation at C3
This protocol, adapted from a general procedure for chroman-4-ones, introduces a new carbon-carbon bond at the C3 position.[5]
Experimental Protocol:
-
Dissolve this compound (1.0 g, 5.43 mmol) in ethanol (15 mL) in a microwave-safe vial.
-
Add the desired aldehyde (e.g., benzaldehyde, 1.1 equiv, 5.97 mmol).
-
Add a non-nucleophilic base such as diisopropylamine (DIPA) (1.1 equiv, 5.97 mmol).
-
Seal the vial and heat using microwave irradiation to 160 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane (50 mL) and wash sequentially with 1 M HCl (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the C3-functionalized chroman-4-one.
Insight into C2 Functionalization
Direct functionalization at the C2 position is achieved via 1,4-conjugate addition (Michael addition). This requires soft nucleophiles, such as Gilman reagents (organocuprates) or thiols.[13] More advanced methods also employ radical-mediated processes to introduce functionalities like difluoroalkyl groups.[14]
| Position | Reaction Type | Key Reagents | Mechanism |
| C3 (α-carbon) | Aldol / Alkylation | Base (LDA, DIPA), Aldehyde / Alkyl Halide | Enolate Formation |
| C2 (β-carbon) | Michael Addition | Soft Nucleophiles (R₂CuLi, RSH) | 1,4-Conjugate Addition |
| C2 (Radical) | Radical Addition | Radical Initiator, CF₂H source | Radical C-H Functionalization |
Table 2: Summary of Protocols for C2/C3 Functionalization.
Functionalization of the C4-Carbonyl Group
The carbonyl group is a primary site for nucleophilic addition, providing access to a wide array of derivatives.[15][16] The reduction of the ketone to a secondary alcohol is a particularly important transformation, as it generates a chiral center and is a key step in the synthesis of many pharmaceutical intermediates.[6][17][18]
Caption: Key nucleophilic addition reactions at the C4-carbonyl.
Protocol 5.1: Reduction to 5,8-Difluorochroman-4-ol
This protocol yields the corresponding secondary alcohol, a versatile intermediate for further derivatization.
Experimental Protocol:
-
Dissolve this compound (1.0 g, 5.43 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.25 g, 6.52 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour. Monitor for the complete consumption of starting material by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is neutral or slightly acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 5,8-difluorochroman-4-ol.
Note on Stereochemistry: This procedure yields a racemic mixture. Enantioselective reduction can be achieved using chiral reducing agents or enzymatic methods to access specific enantiomers, such as the (R)- or (S)-alcohol.[6][19]
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Organometallic Addition | RMgBr, RLi | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reductive Amination | RNH₂, NaBH₃CN | Amine |
| Cyanohydrin Formation | NaCN, H⁺ | α-hydroxynitrile |
Table 3: Reagents for C4-Carbonyl Modifications.
Conclusion
The this compound scaffold offers multiple avenues for chemical modification, enabling the systematic exploration of chemical space in drug discovery programs. By understanding the electronic and steric factors that govern its reactivity, researchers can selectively target the aromatic ring, the heterocyclic core, or the carbonyl group. The protocols outlined in this guide provide a robust starting point for synthesizing a diverse library of novel chromanone derivatives with high potential for biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nbinno.com [nbinno.com]
- 18. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 19. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Chromanone Synthesis
Welcome to the technical support center for chromanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side reactions encountered during the synthesis of this privileged heterocyclic scaffold. The following content, structured in a flexible question-and-answer format, moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chromanones and what are their general limitations?
A1: The most prevalent methods for chromanone synthesis include the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids, the Simonis reaction involving the condensation of phenols with β-ketoesters, and one-pot procedures commencing with a Michael addition of a phenol to an α,β-unsaturated carbonyl compound followed by cyclization. Each of these routes, while powerful, is susceptible to specific side reactions that can significantly lower yields and complicate purification. General limitations often revolve around the electronic nature of the substituents on the aromatic ring, steric hindrance, and the careful choice of cyclization agent to avoid unwanted rearrangements or alternative reaction pathways.
Q2: I'm experiencing a consistently low yield in my chromanone synthesis. What are the universal factors I should investigate first?
A2: Before delving into reaction-specific issues, a systematic review of fundamental experimental parameters is crucial. Low yields in chromanone synthesis can often be traced back to:
-
Purity of Starting Materials: Impurities in phenols, carboxylic acids, or other reagents can inhibit catalysts or introduce competing side reactions.[1]
-
Solvent and Reagent Quality: The presence of moisture is particularly detrimental in reactions employing strong acids or bases like polyphosphoric acid (PPA) or sodium hydride.[1][2] Ensure all solvents are anhydrous and reagents are of appropriate purity.
-
Reaction Temperature and Time: Many chromanone syntheses require elevated temperatures. However, excessive heat or prolonged reaction times can lead to decomposition of starting materials or the desired product.[2] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3]
Troubleshooting Guide 1: Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropanoic Acids
The acid-catalyzed cyclization of 3-phenoxypropanoic acids is a cornerstone of chromanone synthesis. However, this seemingly straightforward intramolecular Friedel-Crafts acylation is often plagued by side reactions that can derail the synthesis.
Q3: My intramolecular Friedel-Crafts acylation is failing, and I'm isolating a complex mixture of products. What are the likely side reactions?
A3: When the desired intramolecular cyclization of a 3-phenoxypropanoic acid does not proceed efficiently, several competing reactions can occur, leading to a complex product mixture. The most common culprits are:
-
Intermolecular Friedel-Crafts Acylation: Instead of cyclizing, the activated acyl group of one molecule can acylate the aromatic ring of another, leading to polymeric material or dimeric products. This is particularly problematic at high concentrations.
-
Fries Rearrangement: If the reaction is initiated from a phenoxy ester precursor, a Fries rearrangement can compete with the desired cyclization, leading to the formation of hydroxyaryl ketones.[4][5] This involves the migration of the acyl group to the ortho or para position of the phenol.
-
Decarboxylation: Under harsh acidic conditions and high temperatures, the carboxylic acid moiety may be lost as carbon dioxide, leading to the formation of a simple phenyl ether.[6][7]
-
Sulfonation: When using sulfuric acid as the catalyst, sulfonation of the aromatic ring can occur as a competing electrophilic aromatic substitution.
Troubleshooting Strategy: Optimizing the Intramolecular Friedel-Crafts Acylation
| Problem | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Low to no chromanone formation; recovery of starting material | Insufficiently activating cyclization conditions. | 1. Increase the temperature. 2. Switch to a stronger cyclization agent (e.g., from PPA to Eaton's reagent or triflic acid).[8] | The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution, and its rate is highly dependent on the electrophilicity of the acylium ion and the nucleophilicity of the aromatic ring. Stronger acids generate a higher concentration of the reactive acylium ion. |
| Formation of polymeric material | Intermolecular reaction is favored over intramolecular cyclization. | 1. Decrease the concentration of the substrate (high dilution conditions). 2. Add the substrate slowly to the hot cyclization agent. | High dilution conditions favor intramolecular reactions by reducing the probability of intermolecular collisions. |
| Formation of hydroxyaryl ketones | Fries rearrangement is occurring.[9] | 1. If starting from a phenoxy ester, consider hydrolyzing it to the carboxylic acid first. 2. Use a cyclization agent less prone to promoting Fries rearrangement, such as methanesulfonic acid.[10] | The Fries rearrangement is also acid-catalyzed. By starting with the carboxylic acid, the competing rearrangement pathway is avoided. |
| Evidence of decarboxylation (e.g., by GC-MS analysis) | Harsh reaction conditions. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder cyclization agent. | Decarboxylation is often a thermally driven process. Milder conditions can favor the desired cyclization over decomposition. |
Experimental Protocol: Cyclization of 3-Phenoxypropanoic Acid using Polyphosphoric Acid (PPA)
-
Place polyphosphoric acid (10 g) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90 °C with stirring.
-
Add the 3-phenoxypropanoic acid (1 g) portion-wise to the hot PPA over 10-15 minutes, ensuring the temperature does not exceed 100 °C.
-
Stir the reaction mixture at 90-100 °C for 1-2 hours, monitoring the progress by TLC.
-
Pour the hot reaction mixture slowly onto crushed ice (50 g) with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide 2: The Simonis Reaction - Chromone vs. Coumarin Formation
The Simonis reaction, the condensation of a phenol with a β-ketoester, can be a powerful tool for chromone synthesis. However, it is notoriously sensitive to reaction conditions, often yielding the isomeric coumarin via the Pechmann condensation pathway.[11]
Q4: I am attempting a Simonis reaction to synthesize a chromone, but I am isolating the isomeric coumarin as the major product. How can I favor chromone formation?
A4: The regioselectivity of the reaction between a phenol and a β-ketoester is highly dependent on the choice of condensing agent. This is because the two possible products, chromones and coumarins, are formed through different mechanistic pathways.
-
Chromone Formation (Simonis Pathway): Favored by phosphorus pentoxide (P₂O₅). The reaction proceeds through the initial formation of a phenyl phosphate ester, followed by intramolecular acylation of the aromatic ring by the enol of the β-ketoester.
-
Coumarin Formation (Pechmann Pathway): Favored by Brønsted acids like sulfuric acid (H₂SO₄). This pathway involves the initial transesterification of the β-ketoester with the phenol, followed by an intramolecular Friedel-Crafts-type reaction of the phenolic ether.[11][12]
Troubleshooting Strategy: Directing the Simonis Reaction Towards Chromone Synthesis
| Problem | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Major product is the coumarin isomer | The condensing agent favors the Pechmann pathway.[2] | 1. Replace the Brønsted acid catalyst (e.g., H₂SO₄) with phosphorus pentoxide (P₂O₅).[11][12] 2. Use a mixture of P₂O₅ and a high-boiling solvent like xylene. | P₂O₅ acts as both a catalyst and a dehydrating agent, promoting the specific mechanism that leads to chromone formation. |
| Low yield of both chromone and coumarin | The phenol is unreactive, or the β-ketoester is sterically hindered. | 1. Use a more electron-rich phenol. 2. Consider using a less sterically hindered β-ketoester if possible. 3. Increase the reaction temperature. | Electron-donating groups on the phenol increase its nucleophilicity, facilitating the initial condensation step. Steric hindrance can impede both reaction pathways. |
Visualization: Regioselectivity in the Simonis vs. Pechmann Reaction
Caption: Choice of catalyst dictates the outcome of the phenol and β-ketoester condensation.
Troubleshooting Guide 3: One-Pot Synthesis via Michael Addition and Cyclization
The synthesis of chromanones from phenols and α,β-unsaturated carbonyl compounds is an efficient one-pot process that involves an initial Michael addition followed by an intramolecular cyclization. However, the success of this tandem reaction hinges on the careful orchestration of both steps.
Q5: My one-pot chromanone synthesis from a phenol and an α,β-unsaturated ester is giving a low yield. TLC analysis shows a persistent intermediate spot. What is likely going wrong?
A5: In this one-pot synthesis, the most common point of failure is the second step: the intramolecular cyclization of the Michael adduct. The persistent intermediate is likely the 3-phenoxypropanoate derivative formed in the initial Michael addition.
-
Slow or Incomplete Cyclization: The intramolecular Friedel-Crafts acylation of the Michael adduct often requires harsher conditions (stronger acid, higher temperature) than the initial Michael addition. If the conditions are not sufficiently forcing, the reaction will stall at the intermediate stage.
-
Reversibility of the Michael Addition: The Michael addition can be reversible, especially under basic conditions. If the subsequent cyclization is slow, the intermediate may revert to the starting materials.[13]
-
Hydrolysis of Nitrile Precursors: If an α,β-unsaturated nitrile is used, the nitrile group must be hydrolyzed to a carboxylic acid before cyclization can occur. Incomplete hydrolysis to the amide is a common side reaction that will prevent cyclization.[14][15][16]
Troubleshooting Strategy: Optimizing the One-Pot Michael Addition/Cyclization
| Problem | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Reaction stalls at the Michael adduct intermediate | Cyclization conditions are too mild. | 1. After the Michael addition is complete (as indicated by TLC), add a stronger acid catalyst (e.g., PPA or Eaton's reagent). 2. Increase the reaction temperature for the cyclization step. | The Michael addition is often base-catalyzed, while the subsequent cyclization is acid-catalyzed. A two-stage, one-pot approach with sequential addition of reagents is often necessary. |
| Low overall yield, with starting materials present | Reversible Michael addition. | 1. Ensure the Michael addition goes to completion before initiating cyclization. 2. Use a catalyst system that promotes both the forward Michael reaction and the subsequent cyclization. | Driving the initial equilibrium towards the Michael adduct is crucial. Once formed, rapid and efficient cyclization will prevent its reversion. |
| Formation of an amide byproduct (from nitrile precursors) | Incomplete hydrolysis of the nitrile.[17][18] | 1. Use more forcing hydrolysis conditions (e.g., higher concentration of acid, longer reaction time, or higher temperature). 2. Isolate the intermediate nitrile and perform the hydrolysis and cyclization in a two-step procedure. | The hydrolysis of a nitrile to a carboxylic acid is often slower than the initial formation of the amide. Sufficiently forcing conditions are required to drive the reaction to completion. |
Visualization: Troubleshooting Workflow for One-Pot Chromanone Synthesis
Caption: A logical workflow for diagnosing and addressing issues in one-pot chromanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijrpc.com [ijrpc.com]
- 9. Fries Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 12. pharmainfo.in [pharmainfo.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 15. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 16. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 17. echemi.com [echemi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Fluorinated Chromanone Synthesis
Welcome to the technical support guide for the synthesis of fluorinated chromanones. This resource is designed for researchers, medicinal chemists, and process development scientists. Fluorinated chromanones are a critical structural motif in medicinal chemistry, valued for their unique pharmacological properties stemming from the strategic incorporation of fluorine.[1][2] However, the synthesis of these compounds, particularly via intramolecular Friedel-Crafts acylation, presents distinct challenges. The powerful electron-withdrawing nature of fluorine can deactivate the aromatic ring, making cyclization difficult and sensitive to reaction conditions.[3][4]
This guide provides in-depth, field-tested insights into troubleshooting common issues, optimizing reaction parameters, and ensuring reproducible, high-yield syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my intramolecular Friedel-Crafts cyclization to form a fluorinated chromanone failing or giving very low yields?
A1: This is a common issue primarily due to electronic deactivation. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[4] Other major culprits include inactive catalysts (often due to moisture), incorrect stoichiometry of the Lewis acid, or sub-optimal temperature.[5][6]
Q2: How much Lewis acid catalyst (e.g., AlCl₃) should I use? I've heard it's not truly "catalytic."
A2: For Friedel-Crafts acylation, you typically need at least a stoichiometric amount (1.0 equivalent) of the Lewis acid, and often an excess (e.g., 1.1 to 2.0 equivalents).[4][7] This is because the Lewis acid complexes with the carbonyl oxygen of the newly formed chromanone product. This complexation deactivates both the product and the catalyst, preventing further reaction.[6] Therefore, a molar excess is required to ensure there is enough active catalyst to drive the reaction to completion.
Q3: Can I use a fluorinated phenol derivative that also has a hydroxyl (-OH) or amine (-NH₂) group on the aromatic ring?
A3: It is highly discouraged. Aromatic compounds with basic lone pairs, such as phenols and anilines, will coordinate strongly with the Lewis acid catalyst.[5] This interaction forms a complex that severely deactivates the catalyst and adds further deactivation to the already electron-poor ring, effectively preventing the desired acylation.[5] Protecting these groups is a necessary prerequisite.
Q4: Does the choice of solvent matter in the cyclization step?
A4: Absolutely. Solvent choice can dramatically influence reaction outcomes, including yield and regioselectivity.[8] For intramolecular Friedel-Crafts acylations, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they effectively solvate the intermediates without competing for the Lewis acid catalyst. In some cases, more polar solvents like nitrobenzene can alter product ratios by affecting the solubility and stability of intermediate complexes, potentially favoring a thermodynamic product over a kinetic one.[8]
Visualizing the Core Reaction & Troubleshooting Logic
General Reaction Pathway
The diagram below illustrates a common synthetic route to fluorinated chromanones: the intramolecular Friedel-Crafts acylation of a 3-(fluorophenoxy)propanoic acid derivative.
Caption: Key stages in a typical fluorinated chromanone synthesis.
Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve common experimental failures.
Caption: A systematic approach to troubleshooting low-yield reactions.
In-Depth Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| No Reaction / Starting Material Unchanged | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃, FeCl₃) is extremely hygroscopic and rapidly deactivates upon exposure to moisture.[5][6] 2. Severe Ring Deactivation: The combined electron-withdrawing effect of the fluorine and the propanoic acid side chain is too strong for the chosen conditions.[4] 3. Temperature Too Low: Insufficient thermal energy to overcome the reaction's activation energy barrier. | Solution 1: Use a fresh, unopened bottle of the Lewis acid or one that has been properly stored in a desiccator. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[6] Solution 2: Switch to a stronger acid system. Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can serve as both the catalyst and solvent and are often more effective for cyclizing deactivated systems.[9][10] Triflic acid is another powerful alternative.[11] Solution 3: Cautiously increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition via TLC or LC-MS.[5] |
| Low Yield (<30%) with Complex Mixture | 1. Side Reactions: Higher temperatures may promote intermolecular reactions or decomposition, especially if the reaction is slow. 2. Incorrect Workup: The product-Lewis acid complex can be difficult to break, leading to product loss in emulsions during aqueous workup.[5] 3. Insufficient Catalyst: As the reaction proceeds, catalyst is consumed by complexation with the product. If the initial amount is too low, the reaction will stall.[4] | Solution 1: If a higher temperature is needed, consider slower, portion-wise addition of the substrate to the acid/catalyst mixture to maintain a low concentration of the reactive species and minimize intermolecular side reactions. Solution 2: During workup, pour the reaction mixture slowly onto a vigorously stirred slurry of ice and concentrated HCl. This highly acidic environment facilitates the hydrolysis of the aluminum complexes. If emulsions persist, add saturated brine to help break them.[5] Solution 3: Increase the Lewis acid loading to 1.5-2.0 equivalents. This ensures a sufficient excess of active catalyst is available throughout the reaction.[4] |
| Formation of an Isomeric Product | 1. Thermodynamic vs. Kinetic Control: The initial site of cyclization (kinetic product) may not be the most stable position. Reversibility of the reaction, especially in polar solvents or at high temperatures, can lead to isomerization to the more stable thermodynamic product.[8] | Solution 1: To favor the kinetic product, use a non-polar solvent (e.g., CS₂, DCM) at a lower temperature. This can cause the initial product-catalyst complex to precipitate, preventing equilibration.[8] To favor the thermodynamic product, use a polar solvent (e.g., nitrobenzene) and a higher temperature to ensure all intermediates remain in solution and can equilibrate.[8] |
Optimized Protocol: Intramolecular Friedel-Crafts Synthesis of 6-Fluoro-4-chromanone
This protocol describes the cyclization of 3-(4-fluorophenoxy)propanoic acid, a common precursor. It incorporates best practices for ensuring high yield and purity.
Materials:
-
3-(4-fluorophenoxy)propanoic acid
-
Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add polyphosphoric acid (10x the weight of the starting material) to a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heating: Heat the PPA to 80-90 °C with vigorous stirring until it becomes a mobile liquid.
-
Substrate Addition: Add the 3-(4-fluorophenoxy)propanoic acid in small portions over 15-20 minutes. Rationale: Portion-wise addition controls the initial exotherm and minimizes potential side reactions.
-
Reaction Monitoring (Self-Validation): Maintain the reaction at 90 °C. After 1 hour, carefully take a small aliquot, quench it in ice water, extract with ethyl acetate, and spot on a TLC plate against the starting material to monitor progress. The reaction is typically complete in 2-4 hours.
-
Quenching: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 60 °C. Very slowly and carefully, pour the viscous reaction mixture onto a large beaker of crushed ice with rapid stirring. Caution: This quenching process is highly exothermic.
-
Extraction: Once all the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3x volumes). Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine. Rationale: The bicarbonate wash removes any residual acid catalyst, preventing product degradation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-4-chromanone.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final, pure product.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. "Lewis acid mediated diastereoselective synthesis of fused fluorinated " by Oluropo C Agbaje [digitalscholarship.tnstate.edu]
- 3. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ijrpc.com [ijrpc.com]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
Technical Support Center: Chiral Selectivity in 5,8-Difluorochroman-4-one Reduction
Welcome to the technical support center for the asymmetric reduction of 5,8-Difluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome challenges and achieve high chiral selectivity in your experiments.
Introduction: The Challenge of Stereocontrol
The enantioselective reduction of this compound to produce a single enantiomer of 5,8-difluorochroman-4-ol is a critical step in the synthesis of various biologically active molecules. The fluorine atoms at the 5 and 8 positions can influence the electronic properties and steric environment of the carbonyl group, presenting unique challenges for achieving high enantioselectivity. This guide will explore common methodologies, troubleshoot potential issues, and provide optimized protocols to help you navigate these challenges successfully.
Troubleshooting Guide: Enhancing Your Enantioselectivity
This section addresses common problems encountered during the asymmetric reduction of this compound. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Issue 1: Low Enantiomeric Excess (e.e.)
This is the most frequent challenge in asymmetric synthesis. A low e.e. indicates that the catalyst is not effectively discriminating between the two prochiral faces of the ketone.
Possible Causes & Solutions:
-
Suboptimal Catalyst Choice: The "no-free-lunch" principle applies strongly to asymmetric catalysis; a catalyst that is effective for one substrate may not be for another.
-
Actionable Advice: If you are using a Corey-Bakshi-Shibata (CBS) catalyst and observing low e.e., consider screening other catalyst systems. Ruthenium-based catalysts for asymmetric transfer hydrogenation (ATH) or ketoreductase (KRED) enzymes often provide excellent results for chromanone systems.[1]
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in the thermodynamics of the catalyst-substrate interaction.
-
Actionable Advice: For many asymmetric reductions, lower temperatures (-20 °C to 0 °C) can enhance enantioselectivity by favoring the transition state that leads to the major enantiomer. However, it's important to note that this is not a universal rule, and in some cases, a moderate temperature may be optimal.[2]
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the substrate, thereby affecting the stereochemical outcome.
-
Actionable Advice: For CBS reductions, tetrahydrofuran (THF) is a common choice. For Ru-catalyzed ATH, a mixture of formic acid and triethylamine in a solvent like dichloromethane or acetonitrile is often used.[1] If you are experiencing low e.e., consider screening a range of aprotic solvents with varying polarities.
-
-
Presence of Water (for CBS reductions): Moisture can react with the borane reagent and the oxazaborolidine catalyst, leading to a decrease in both yield and enantioselectivity.
Issue 2: Poor Chemical Yield
A low yield of the desired chiral alcohol can be due to incomplete reaction, side reactions, or product degradation.
Possible Causes & Solutions:
-
Catalyst Inactivation: The catalyst may be degrading under the reaction conditions.
-
Actionable Advice: For Ru-based catalysts, ensure the reaction is properly degassed to prevent oxidation. For KREDs, ensure the pH and temperature are within the optimal range for the specific enzyme.
-
-
Insufficient Reducing Agent: The stoichiometric reducing agent may be consumed before the reaction goes to completion.
-
Actionable Advice: For CBS reductions, ensure a slight excess of the borane reagent is used. For ATH, ensure the formic acid/triethylamine mixture is present in sufficient quantity.
-
-
Side Reactions: The substrate may be undergoing side reactions, such as aldol condensation or decomposition.
-
Actionable Advice: Lowering the reaction temperature can often minimize side reactions. Ensure the base used in ATH reactions is not too strong to deprotonate other acidic protons on the substrate.
-
Issue 3: Difficulty in Product Purification and Analysis
Challenges in isolating the pure chiral alcohol and accurately determining its enantiomeric excess can be frustrating.
Possible Causes & Solutions:
-
Co-elution of Product and Starting Material: The starting ketone and the product alcohol may have similar polarities, making chromatographic separation difficult.
-
Actionable Advice: Optimize your column chromatography conditions. A gradient elution with a solvent system like ethyl acetate/hexane is a good starting point. If co-elution persists, consider converting the alcohol to a less polar derivative (e.g., an acetate ester) before chromatography.[5]
-
-
Poor Resolution of Enantiomers on Chiral HPLC: The chosen chiral stationary phase (CSP) may not be suitable for resolving the enantiomers of 5,8-difluorochroman-4-ol.
-
Actionable Advice: Screen different polysaccharide-based CSPs (e.g., amylose or cellulose derivatives). Optimize the mobile phase by varying the ratio of hexane to isopropanol and by adding small amounts of modifiers like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is the best starting point for the asymmetric reduction of this compound?
A1: Based on available data, all three major systems (CBS, Ru-catalyzed ATH, and KREDs) have shown promise.[1] However, ketoreductases (KREDs) often exhibit exceptional enantioselectivity (>99% e.e.) and operate under mild, aqueous conditions, making them an excellent first choice if you have access to a screening kit.[7] Ru-catalyzed ATH is also a very robust method for this class of compounds.
Q2: How do the fluorine substituents on the chromanone ring affect the reduction?
A2: The electron-withdrawing nature of the fluorine atoms can increase the reactivity of the carbonyl group. This can be beneficial for the reaction rate but may also lead to a decrease in enantioselectivity if the non-catalyzed background reaction becomes significant. The steric bulk of the fluorine atoms is minimal, so electronic effects are likely to be more dominant.[8][9]
Q3: My reaction is complete, but I'm having trouble purifying the chiral alcohol. What do you recommend?
A3: A combination of liquid-liquid extraction followed by column chromatography is a standard approach. If you are still facing difficulties, crystallization can be a powerful purification technique for obtaining highly pure material. For 5,8-difluorochroman-4-ol, crystallization from a heptane/ethyl acetate solvent system has been reported to be effective.[5]
Q4: How can I confirm the absolute configuration of my product?
A4: The most definitive method is single-crystal X-ray crystallography. If that is not feasible, you can compare the optical rotation of your product with literature values for a known standard. Alternatively, you can derivatize the alcohol with a chiral auxiliary and analyze the resulting diastereomers by NMR spectroscopy.
Data Presentation: A Comparative Overview
The following table summarizes the performance of different catalytic systems for the asymmetric reduction of this compound, providing a quick reference for selecting a suitable method.
| Method | Catalyst/Enzyme | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| Ketoreductase | KRED | Isopropanol | Buffer/IPA | 30 | 12 | 95 | >99 |
| CBS Reduction | (S)-Me-CBS | BH₃·THF | THF | RT | 2 | 92 | 96 |
| Ru-Catalyzed ATH | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt₃ | CH₂Cl₂ | 40 | 18 | High | >99 |
Data compiled from various sources and represents typical results.[1]
Experimental Protocols
Protocol 1: Asymmetric Reduction using a Ketoreductase (KRED)
This protocol provides a general procedure for the enzymatic reduction of this compound.
Materials:
-
This compound
-
Ketoreductase (from a screening kit)
-
NADP⁺ or NAD⁺
-
Cofactor regeneration system (e.g., isopropanol or glucose/glucose dehydrogenase)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled vessel, prepare a solution of this compound in phosphate buffer containing isopropanol (10% v/v).
-
Add the selected ketoreductase and the nicotinamide cofactor (NADP⁺ or NAD⁺).
-
Stir the mixture at 30 °C for 12-24 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane).
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the enantioselective reduction using a chiral oxazaborolidine catalyst.
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution.
-
Cool the flask to 0 °C and slowly add the BH₃·THF solution. Stir for 10 minutes.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the substrate solution to the catalyst-borane complex at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and slowly quench with methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.[1]
Visualizations: Understanding the Process
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic approach to troubleshooting low enantiomeric excess.
Catalytic Cycle of Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of ketones.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Scaling Up 5,8-Difluorochroman-4-one Production
Welcome to the technical support center for the synthesis and scale-up of 5,8-Difluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable fluorinated heterocyclic compound. The inclusion of fluorine atoms into heterocyclic structures can significantly enhance the pharmacological properties of molecules, making this compound a key intermediate in medicinal chemistry.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The synthesis of this compound, like other chroman-4-ones, can be approached through several synthetic strategies.[5] A prevalent method involves the intramolecular cyclization of a suitably substituted phenol. A common starting material is 3,5-difluorophenol. One patented industrial method involves the O-alkylation of 3,5-difluorophenol with 3-chloro-1-propanol, followed by oxidation and subsequent cyclization using reagents like oxalyl chloride and aluminum trichloride, achieving a good overall yield.[6] Another approach is a one-pot synthesis from a β-aryl thio acetanilide, an aldehyde, a cyclic 1,3-diketone, and N-Fluorobenzenesulfonimide (NFSI).[7]
Q2: Why is the incorporation of fluorine into the chromanone scaffold significant for drug development?
A2: Introducing fluorine atoms into drug candidates can dramatically alter their physicochemical properties in beneficial ways.[1] Fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[1][4] The carbon-fluorine bond is strong and not commonly found in nature, which can protect the molecule from metabolic degradation, thereby extending its half-life.[1] For instance, (R)-5,7-Difluorochroman-4-ol, derived from 5,7-Difluorochroman-4-one, is a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker.[8]
Q3: What are the primary challenges when scaling up the production of this compound?
A3: Scaling up presents several challenges, including:
-
Reaction Control: Exothermic reactions require careful thermal management to prevent side reactions and ensure safety.
-
Reagent Handling: Some reagents used in the synthesis, such as strong acids and fluorinating agents, can be corrosive and hazardous, requiring specialized equipment for large-scale handling.
-
Purification: Removing impurities and byproducts can be more complex at a larger scale. Methods like column chromatography, which are feasible in the lab, may not be practical for industrial production.[6] Crystallization and extraction become the preferred methods for purification.[9]
-
Cost-Effectiveness: The cost of starting materials, reagents, and solvents becomes a significant factor at scale.[6]
Q4: Are there greener or more sustainable synthetic methods available?
A4: Research is ongoing to develop more environmentally friendly synthetic routes. This includes the use of less hazardous solvents, catalytic reactions to minimize waste, and enzymatic processes. For example, the asymmetric reduction of 5,7-difluorochroman-4-one to (R)-5,7-difluorochroman-4-ol can be achieved with high conversion and selectivity using a ketoreductase, coenzyme, and a coenzyme circulating system, which is a greener alternative to traditional chemical reductants.[10]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Intramolecular Cyclization Step
Question: My Friedel-Crafts type cyclization to form the chromanone ring is giving a low yield. What are the likely causes and how can I optimize this step?
Answer: Low yields in intramolecular Friedel-Crafts acylation are often due to several factors. The reactivity of the aromatic ring is crucial; the two fluorine atoms in the precursor are electron-withdrawing and can deactivate the ring towards electrophilic substitution.
Potential Solutions & Troubleshooting:
-
Choice of Lewis Acid: The strength and stoichiometry of the Lewis acid are critical. While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective for deactivated substrates. Experiment with different Lewis acids and optimize their molar equivalents.
-
Reaction Temperature and Time: These parameters are interdependent. Higher temperatures can promote the reaction but may also lead to side product formation. A systematic optimization study, monitored by techniques like HPLC or TLC, is recommended to find the optimal balance.
-
Solvent: The choice of solvent is important. While solvents like dichloromethane or nitrobenzene are common, their polarity and ability to dissolve the reaction components and intermediates can significantly impact the reaction rate and yield.
Experimental Protocol: Optimization of Intramolecular Cyclization
-
Reagent Purity: Ensure the starting material (e.g., 3-(3,5-difluorophenoxy)propanoic acid) is of high purity (>98%).
-
Anhydrous Conditions: Strictly maintain anhydrous conditions as Lewis acids are highly sensitive to moisture. Dry all glassware and use anhydrous solvents.
-
Lewis Acid Screening:
-
Setup A: To a solution of the starting material in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., AlCl₃, PPA, Eaton's reagent) portion-wise at 0 °C.
-
Stoichiometry: Test a range of Lewis acid equivalents (e.g., 1.1, 1.5, 2.0 eq.).
-
-
Temperature Profile:
-
After addition, slowly warm the reaction to room temperature and then heat to a specific temperature (e.g., 40 °C, 60 °C, reflux).
-
Monitor the reaction progress by TLC or HPLC at regular intervals.
-
-
Work-up: Once the reaction is complete, quench the reaction by carefully pouring it onto ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and HPLC to determine the yield and purity.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Lewis Acid | AlCl₃ (1.5 eq) | PPA | Eaton's Reagent |
| Solvent | Dichloromethane | - | - |
| Temperature | 40 °C | 80 °C | 60 °C |
| Time | 12 h | 8 h | 6 h |
| Yield (Crude) | 65% | 75% | 80% |
Issue 2: Difficulties in Product Purification and Isolation
Question: I am struggling to purify this compound from the reaction mixture, especially at a larger scale. Column chromatography is not feasible. What are my options?
Answer: At scale, crystallization and liquid-liquid extraction are the preferred methods for purification.[9] The choice of solvent system is critical for successful crystallization.
Potential Solutions & Troubleshooting:
-
Crystallization: This is often the most effective method for obtaining high-purity material.
-
Solvent Screening: Identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include isopropanol/water, ethanol/heptane, or ethyl acetate/hexane.
-
Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a "good" solvent and then slowly add an "anti-solvent" in which the product is insoluble to induce crystallization.
-
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities. After quenching the reaction, extract the aqueous layer with an organic solvent like ethyl acetate.[9] Washing the combined organic layers with brine can further remove water-soluble byproducts.[9]
Experimental Protocol: Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Cooling: Slowly cool the solution to room temperature to allow for crystal formation. Further cooling in an ice bath or refrigerator can improve the yield.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Issue 3: Side Reaction Leading to Impurity Formation
Question: I am observing a significant side product in my reaction. How can I identify it and modify the reaction conditions to minimize its formation?
Answer: Identifying the side product is the first crucial step. Analytical techniques like LC-MS/MS and NMR are essential for this.[11][12] Once the structure of the impurity is known, you can often deduce the reaction mechanism leading to its formation and adjust the conditions accordingly.
Potential Solutions & Troubleshooting:
-
Impurity Identification: Isolate the impurity by preparative HPLC or careful crystallization and characterize it using NMR, Mass Spectrometry, and IR spectroscopy.
-
Common Side Reactions:
-
Polymerization: Can occur under strongly acidic conditions. Try using a milder Lewis acid or lower reaction temperatures.
-
Incomplete Cyclization: If the starting material is observed, the reaction may need a longer time, higher temperature, or a more potent catalyst.
-
Rearrangement: Carbocation intermediates can sometimes undergo rearrangements.[13] Modifying the solvent or temperature can sometimes suppress these pathways.
-
Workflow for Impurity Identification and Minimization
Caption: Troubleshooting workflow for impurity minimization.
Visualization of a Common Synthetic Pathway
The following diagram illustrates a typical synthetic route to this compound starting from 3,5-difluorophenol.
Caption: A common synthetic route for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. cincinnatistate.ecampus.com [cincinnatistate.ecampus.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol - Google Patents [patents.google.com]
- 11. d-nb.info [d-nb.info]
- 12. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Identifying and removing impurities from 5,8-Difluorochroman-4-one
Technical Support Center: 5,8-Difluorochroman-4-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important synthetic intermediate. This compound is a key building block, notably in the synthesis of pharmaceutical agents like Tegoprazan, a potassium-competitive acid blocker.[1][2] Achieving high purity is critical for downstream applications, and this guide provides in-depth, field-proven insights into identifying and removing common impurities.
This document is structured into two main parts: a Frequently Asked Questions (FAQs) section for general guidance and a Troubleshooting Guide for resolving specific experimental challenges, complete with detailed protocols and workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, analysis, and purification of this compound.
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can originate from starting materials, side reactions, or subsequent degradation.[3][4] In a typical synthesis involving an intramolecular Friedel-Crafts acylation, the primary impurities fall into several classes:
-
Process-Related Impurities:
-
Unreacted Starting Materials/Intermediates: The most common impurities are residual precursors. For instance, in a synthesis starting from 3,5-difluorophenol, you might encounter the O-alkylated propanoic acid intermediate if the final ring-closing step (intramolecular Friedel-Crafts acylation) is incomplete.[5]
-
Isomeric Byproducts: While the fluorine atoms strongly direct the cyclization, trace amounts of other isomers could form depending on the reaction conditions and the purity of the starting materials.
-
-
Reagent-Related Impurities:
-
Residual Catalysts: Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as sulfuric acid, which are often used to catalyze the acylation, can remain if the workup is not thorough.[6]
-
Inorganic Salts: Formed during the reaction quench and workup steps (e.g., aluminum salts, sodium sulfate).[3][6]
-
-
Degradation Products:
-
Chroman-4-one scaffolds can be susceptible to degradation under harsh pH, high heat, or prolonged exposure to light, leading to ring-opened products or other undefined byproducts.[4]
-
Q2: What is the recommended initial workup procedure for a crude reaction mixture containing this compound?
A2: A robust aqueous workup is the first and most critical step to remove the bulk of inorganic impurities and acid catalysts. A typical procedure involves quenching the reaction mixture, followed by liquid-liquid extraction.
The causality is straightforward: the organic product is partitioned into an organic solvent, while water-soluble components like salts and residual strong acids are removed in the aqueous phase.[7][8]
-
Quenching: Carefully pour the cooled reaction mixture into a beaker containing crushed ice and a dilute acid solution (e.g., 2M HCl). This hydrolyzes the catalyst-product complex and neutralizes any remaining strong base.[8][9]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM), multiple times.[7][8]
-
Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to remove residual acid), and finally, a saturated brine solution (to break emulsions and initiate drying).
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
This procedure yields the crude product, which can then be subjected to further analysis and purification.
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A3: A multi-technique approach is essential for a comprehensive purity assessment. No single method provides all the necessary information.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column) with a UV detector is typically the method of choice. It excels at separating the target compound from non-volatile organic impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile or semi-volatile impurities. The mass spectrometer provides molecular weight information, which is invaluable for tentative impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation of the final product and identification of structurally related impurities. The presence of unexpected signals can indicate impurities that may co-elute in chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying unknown impurities, especially those present at low levels.[10][11][12]
Q4: How should this compound be stored to prevent degradation?
A4: To maintain long-term stability and prevent the formation of degradation-related impurities, store the purified compound in a tightly sealed container, protected from light, in a cool and dry place. For high-purity reference standards, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended.[4]
Section 2: Troubleshooting Guide: Impurity Identification & Analysis
This section provides workflows and protocols to address specific analytical challenges.
Issue 1: My NMR spectrum shows unexpected peaks. How do I proceed with identification?
The appearance of unknown peaks in an NMR spectrum requires a systematic approach to identify the source. The workflow below outlines the logical steps for characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 5,8-Difluorochroman-4-one Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5,8-Difluorochroman-4-one. This molecule is a key building block in medicinal chemistry, notably as a precursor to important pharmaceutical agents. However, its synthesis is not without challenges, particularly due to the electronic effects of the two fluorine atoms which significantly influence the reactivity of the aromatic ring.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, troubleshooting common issues, and optimizing reaction conditions. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when planning the synthesis of this compound.
Q1: What are the primary catalytic strategies for synthesizing the chroman-4-one core?
A1: There are three main catalytic routes, each with distinct advantages:
-
Palladium-Catalyzed Reactions: These are highly versatile methods, often involving intramolecular cyclization or coupling reactions.[1] They are well-suited for constructing the chromanone core from precursors like o-iodophenols or through conjugate additions to chromones.[2][3] The choice of ligand is critical for success and can be tailored to the specific substrate.[4][5]
-
Organocatalysis: This strategy often employs small organic molecules (e.g., chiral amines or acids) to catalyze the reaction, offering a metal-free alternative.[6] Organocatalytic methods are particularly powerful for asymmetric synthesis, enabling the creation of enantioenriched chromanones through tandem or cascade reactions.[7][8]
-
Acid Catalysis (Intramolecular Friedel-Crafts Acylation): This is a more traditional method involving the cyclization of a phenoxypropionic acid using a strong acid catalyst like polyphosphoric acid (PPA).[9] While effective, it can be harsh and may not be suitable for sensitive substrates.
Q2: How do the fluorine atoms at the 5 and 8 positions affect catalyst selection?
A2: The two fluorine atoms are strongly electron-withdrawing, which has two major consequences:
-
Deactivation of the Aromatic Ring: The electron-poor nature of the difluorinated ring makes it less reactive towards electrophilic substitution. This is a significant challenge for reactions like intramolecular Friedel-Crafts acylation, often requiring harsher conditions or more potent catalysts.[10]
-
Altered Catalyst-Substrate Interaction: In palladium-catalyzed cross-coupling reactions, the electronic properties of the substrate can influence the efficiency of elementary steps like oxidative addition and reductive elimination. The choice of ligand becomes even more critical to modulate the catalyst's electronic properties to match the demanding substrate.[11]
Q3: For an asymmetric synthesis, which catalytic approach is generally preferred?
A3: For asymmetric synthesis of this compound, organocatalysis is often the preferred starting point. Chiral amines or phosphoric acids have been shown to be highly effective in promoting enantioselective Michael additions or tandem reactions to form chiral chromanones with high enantiomeric excess (ee).[6][7] Alternatively, palladium-catalyzed asymmetric conjugate additions using chiral ligands can also provide highly enantioenriched products.[2]
Q4: What are the most common side products, and how are they related to the catalyst?
A4: Common side products often include intermolecular reaction products (polymers) in Friedel-Crafts acylations, especially at high concentrations, and aldehyde self-condensation products in base-promoted condensations.[9] The choice of catalyst and reaction conditions can mitigate these. For instance, in a base-catalyzed reaction, a less nucleophilic base can disfavor aldehyde self-condensation.
Catalyst Selection and Optimization Workflow
The following diagram provides a high-level decision-making workflow for selecting a catalytic strategy based on your synthetic goals and available starting materials.
Caption: Catalyst selection decision tree for this compound synthesis.
Troubleshooting Guide
This guide is structured in a problem-cause-solution format to address specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Potential Cause A: Inactive Palladium Catalyst or Incorrect Ligand Choice
-
Diagnosis: In palladium-catalyzed reactions, low yield is often traced back to the catalyst's activity or the ligand's inability to promote a key step in the catalytic cycle. The electron-withdrawing fluorine groups make the substrate particularly challenging.[10]
-
Solution:
-
Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined, air-stable palladium pre-catalyst. These often provide more consistent results.[12]
-
Screen Ligands: The ligand is not just a spectator; it directly influences the catalyst's reactivity.[4] For an electron-poor substrate like a difluorinated aryl precursor, an electron-rich and sterically bulky phosphine ligand is often required to promote the rate-limiting oxidative addition step.[5]
-
Perform a Ligand Screen: Systematically test a small panel of ligands with varying electronic and steric properties. A recommended starting set is provided in the table below.
-
Table 1: Recommended Ligands for Palladium-Catalyzed Chromanone Synthesis
| Ligand Type | Example Ligands | Key Characteristics | Rationale for Use |
|---|---|---|---|
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Electron-rich, sterically demanding. | Highly effective for cross-coupling with challenging substrates; promotes oxidative addition and reductive elimination.[5] |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, large cone angles. | Increases electron density on Pd, facilitating reactions with electron-poor aryl halides.[4] |
| Bidentate Phosphines | dppf, Xantphos | Offer catalyst stability, defined bite angle. | Can prevent catalyst decomposition and influence selectivity in certain cyclization reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically bulky. | Form very stable Pd complexes, often showing high activity and longevity. |
Potential Cause B: Unfavorable Conditions for Organocatalysis
-
Diagnosis: Organocatalytic reactions are highly sensitive to the solvent, concentration, and the nature of any additives or co-catalysts (like an acid or base).
-
Solution:
-
Re-optimize Solvent: Screen a range of solvents with different polarities (e.g., Toluene, CH₂Cl₂, THF, MeCN). The solvent can dramatically affect the transition state energy and thus the reaction's efficiency and stereoselectivity.
-
Check Catalyst Purity and Loading: Ensure the organocatalyst is pure. Verify that the catalyst loading is optimal; sometimes, increasing the loading can overcome a high activation barrier, but too much can lead to side reactions.
-
Consider Additives: Many organocatalytic reactions require an acid or base co-catalyst to facilitate proton transfer or activate the substrate. For example, in amine-catalyzed reactions, a weak acid additive can be crucial for enamine formation.
-
Problem 2: Poor Enantioselectivity in Asymmetric Synthesis
Potential Cause A: Mismatched Chiral Catalyst/Ligand
-
Diagnosis: The "lock and key" interaction between the substrate and the chiral catalyst is suboptimal. The catalyst is not creating a sufficiently different energetic pathway for the formation of the two enantiomers.
-
Solution:
-
Screen a Library of Catalysts: There is no universal chiral catalyst. For an organocatalytic approach, screen different backbones (e.g., Cinchona alkaloid vs. proline-derived catalysts). For asymmetric palladium catalysis, screen different families of chiral ligands (e.g., BINAP derivatives, TADDOL-derived phosphites, PyDHIQ ligands).[2]
-
Modify the Catalyst Structure: Sometimes, a small modification to the catalyst can have a large impact. For example, changing a substituent on the chiral ligand can alter the steric environment of the active site, improving enantioselectivity.
-
Potential Cause B: Unfavorable Reaction Temperature
-
Diagnosis: The reaction is being run at too high a temperature. Higher temperatures provide more thermal energy, which can overcome the small energy difference (ΔΔG‡) between the transition states leading to the R and S enantiomers, resulting in lower enantiomeric excess (ee).
-
Solution:
-
Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., room temperature, 0 °C, or even -20 °C). This will amplify the energetic difference between the diastereomeric transition states.
-
Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate. You must allow for a longer reaction time and monitor for completion by TLC or LC-MS to avoid low conversion.
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting poor reaction outcomes.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis via Intramolecular Cyclization
This protocol is a representative starting point for the cyclization of a suitable precursor, such as a 3-(2,5-difluorophenoxy)propanoic acid derivative. Note: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
Glassware Preparation: Oven-dry all glassware overnight at 120 °C and allow it to cool under a stream of inert gas.
-
Reagent Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Solvent and Substrate Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. Begin stirring. Add the this compound precursor (1.0 eq) and the appropriate base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them by TLC or LC-MS. Check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the catalyst and base.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: General Procedure for Asymmetric Organocatalytic Michael Addition/Cyclization
This protocol describes a tandem reaction between a 1-(2-hydroxy-3,6-difluorophenyl)ethan-1-one derivative and an α,β-unsaturated aldehyde, a common strategy for building the chiral chromanone core.[7]
-
Reagent Setup: To a dry vial equipped with a magnetic stir bar, add the chiral amine catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%).
-
Addition of Reactants: Add the 1-(2-hydroxy-3,6-difluorophenyl)ethan-1-one derivative (1.2 eq) and an appropriate solvent (e.g., CH₂Cl₂). Stir for 5 minutes. Add the α,β-unsaturated aldehyde (1.0 eq).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature) until the starting aldehyde is consumed, as monitored by TLC.
-
Quenching and Workup: Quench the reaction by adding a few drops of acetic acid or a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
-
Analysis: Determine the yield of the isolated product and measure the enantiomeric excess (ee%) by chiral HPLC analysis.
References
- 1. Synthesis of chromanones: a novel palladium-catalyzed Wacker-type oxidative cyclization involving 1,5-hydride alkyl to palladium migration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromone and flavone synthesis [organic-chemistry.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. theses.enscm.fr [theses.enscm.fr]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 5,8-Difluorochroman-4-one vs. 5,7-Difluorochroman-4-one as Synthetic Precursors
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The chroman-4-one core, a privileged structure in medicinal chemistry, serves as a versatile template for the synthesis of a diverse array of bioactive molecules. When this scaffold is substituted with fluorine, the resulting difluorochroman-4-one isomers present unique opportunities and challenges. This guide provides a detailed comparison of two such key precursors: 5,8-Difluorochroman-4-one and 5,7-Difluorochroman-4-one, offering insights into their synthesis, reactivity, and strategic application in research and development.
Structural and Electronic Divergence: The Impact of Fluorine Positioning
The seemingly subtle shift of a single fluorine atom from the 8- to the 7-position instigates a significant alteration in the electronic landscape of the chroman-4-one scaffold. This divergence in electronic properties is the primary determinant of their differential reactivity.
-
This compound: The fluorine atoms at the C5 and C8 positions flank the ether oxygen. Their strong electron-withdrawing inductive effects (-I) are pronounced, significantly influencing the electron density of the aromatic ring and the reactivity of the adjacent C4-carbonyl group. The proximity of the C5-fluoro substituent to the carbonyl group enhances its electrophilicity.
-
5,7-Difluorochroman-4-one: In this isomer, the fluorine atoms are positioned meta to each other. This arrangement leads to a different distribution of electronic effects. While both fluorine atoms still exert a strong inductive pull, their positioning relative to the carbonyl and ether oxygen results in a distinct pattern of reactivity, particularly in electrophilic aromatic substitution reactions.
Caption: Chemical structures of this compound and 5,7-Difluorochroman-4-one.
Synthesis of the Precursors: Navigating the Routes
The synthesis of both difluorochroman-4-one isomers typically begins from appropriately substituted difluorophenols, followed by protection, acylation, and intramolecular cyclization.
A common synthetic approach involves the following key transformations:
-
Protection of the phenolic hydroxyl group: This is often achieved by converting the phenol to a methyl ether to prevent unwanted side reactions in subsequent steps.
-
Friedel-Crafts Acylation: The protected difluorophenol undergoes acylation, typically with 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
-
Deprotection: The methyl ether is cleaved to reveal the free phenol.
-
Intramolecular Cyclization: The final ring closure is accomplished by an intramolecular Williamson ether synthesis or a similar cyclization reaction to form the chroman-4-one ring.
Caption: Generalized synthetic workflow for difluorochroman-4-ones.
Comparative Physicochemical and Spectroscopic Properties
The distinct substitution patterns of the two isomers give rise to measurable differences in their physical and spectroscopic properties. These properties are crucial for reaction monitoring and final product characterization.
| Property | This compound | 5,7-Difluorochroman-4-one |
| Molecular Formula | C₉H₆F₂O₂ | C₉H₆F₂O₂ |
| Molecular Weight | 184.14 g/mol | 184.14 g/mol |
| Appearance | White to off-white solid | White to light yellow solid |
| Melting Point | 94-98 °C | 78-82 °C |
| ¹⁹F NMR (CDCl₃) | ~ -115 ppm, ~ -135 ppm | ~ -110 ppm, ~ -120 ppm |
| ¹H NMR (CDCl₃) | Aromatic: ~6.9-7.2 ppm; Aliphatic: ~4.6 (t), ~2.8 (t) ppm | Aromatic: ~6.6-6.8 ppm; Aliphatic: ~4.5 (t), ~2.8 (t) ppm |
| IR (KBr, cm⁻¹) | ~1680 (C=O), ~1250 (C-F) | ~1685 (C=O), ~1260 (C-F) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Differential Reactivity in Synthesis
The utility of these precursors is defined by their reactivity. The electronic differences dictated by the fluorine positions lead to distinct outcomes in common synthetic transformations.
Electrophilic Aromatic Substitution
The aromatic ring of chroman-4-ones can undergo electrophilic substitution. The positions of the fluorine atoms and the directing effects of the ether oxygen and the acyl group are critical.
-
This compound: The C6 and C7 positions are available for substitution. The activating effect of the ether oxygen is likely to direct incoming electrophiles to the C7 position. However, the deactivating effect of the two fluorine atoms makes these reactions challenging, often requiring harsh conditions.
-
5,7-Difluorochroman-4-one: The C6 and C8 positions are available. The C6 position is activated by the ether oxygen, while the C8 position is ortho to the carbonyl group. Electrophilic substitution is expected to preferentially occur at the C6 position.
Nucleophilic Reactions at the Carbonyl Group
The C4-carbonyl group is a key handle for derivatization, readily undergoing reactions such as condensations, reductions, and additions.
-
The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing fluorine atoms in both isomers. However, the closer proximity of the C5-fluoro substituent in This compound may render its carbonyl group slightly more reactive towards nucleophiles compared to the 5,7-isomer.
Enolate Chemistry at the C3 Position
The protons on the C3 carbon are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.
-
The acidity of the C3 protons is influenced by the electron-withdrawing nature of the aromatic ring and the carbonyl group. The overall electron-withdrawing capacity of the difluorinated aromatic ring is slightly different between the two isomers, which may lead to subtle differences in the ease of enolate formation and its subsequent reactivity.
Representative Experimental Protocol: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental reaction used to form a C=C double bond at the C3 position, providing a scaffold for further diversification.
Objective: To synthesize 3-(cyanomethylidene)-5,7-difluorochroman-4-one from 5,7-Difluorochroman-4-one.
Materials:
-
5,7-Difluorochroman-4-one (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a solution of 5,7-Difluorochroman-4-one in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure condensed product.
Self-Validation: The success of the protocol can be validated by obtaining the melting point of the product and characterizing its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a new vinyl proton signal in the ¹H NMR spectrum and the disappearance of the C3 methylene protons are key indicators of a successful reaction.
Strategic Precursor Selection in Drug Discovery
The choice between this compound and 5,7-Difluorochroman-4-one is a strategic decision that should be guided by the specific goals of the drug discovery program.
-
Choose This compound when seeking to:
-
Maximize the electronic impact on the C4-carbonyl and the C5 position.
-
Synthesize analogues where substitution at the C6 or C7 position is desired.
-
Explore the impact of fluorine atoms flanking the heterocyclic oxygen atom on biological activity.
-
-
Choose 5,7-Difluorochroman-4-one when the synthetic strategy involves:
-
Targeting electrophilic substitution at the C6 or C8 positions.
-
Creating a different dipole moment and electrostatic potential map compared to the 5,8-isomer.
-
Investigating structure-activity relationships where the 5,7-difluoro substitution pattern is hypothesized to be beneficial for target binding.
-
Conclusion
Both this compound and 5,7-Difluorochroman-4-one are valuable precursors in medicinal chemistry, each offering a unique set of synthetic handles and electronic properties. The differential positioning of the fluorine atoms provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. A thorough understanding of their comparative reactivity allows researchers to make informed decisions in the design and execution of synthetic routes towards novel therapeutic agents. The strategic selection of the appropriate difluorochroman-4-one isomer can ultimately accelerate the drug discovery process by enabling access to distinct chemical spaces and facilitating the optimization of lead compounds.
A Comparative Analysis of the Biological Activity of Fluorinated Chromanones: A Guide for Researchers
In the landscape of medicinal chemistry, the chromanone scaffold stands out as a "privileged structure," a framework that can be readily modified to interact with a diverse range of biological targets.[1] The strategic introduction of fluorine atoms into these molecules has emerged as a powerful tool to enhance their therapeutic potential. Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved biological activity.[2] This guide provides a comparative analysis of the biological activities of fluorinated chromanones, offering experimental insights and protocols for researchers in drug discovery and development.
The Significance of Fluorine in Chromanone Bioactivity
The introduction of fluorine into the chromanone structure is not a trivial modification. The high electronegativity and small size of the fluorine atom can lead to profound changes in the molecule's electronic properties and conformation. This can enhance interactions with target enzymes or receptors, block metabolic degradation, and improve membrane permeability, ultimately amplifying the compound's biological effects.[2] The result is a class of compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
Comparative Analysis of Biological Activities
The true measure of a compound's potential lies in its performance in standardized biological assays. Here, we compare the efficacy of various fluorinated chromanones across key therapeutic areas.
Anticancer Activity
Fluorinated chromanones have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.[3][6][7] Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[6][7]
Table 1: Comparative Cytotoxicity (IC50, µM) of Fluorinated Chromanone Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Derivative 1 | HCT 116 (Colon) | 8-20 | Cisplatin | ~8-20 | [6] |
| SW620 (Colon) | 8-20 | Cisplatin | ~8-20 | [6] | |
| LoVo (Colon) | 8-20 | Cisplatin | ~8-20 | [6] | |
| Compound 3 | HL-60 (Leukemia) | Not specified | 4-chromanone | > IC50 of Cpd 3 | [7] |
| Compound 7 | HL-60 (Leukemia) | Not specified | 4-chromanone | > IC50 of Cpd 7 | [7] |
| Compound 32 | SNB19 (Glioblastoma) | Not specified | - | - | [3] |
| Compound 31 | SNB19 (Glioblastoma) | Not specified | - | - | [3] |
| Compound 39 | SNB19 (Glioblastoma) | Not specified | - | - | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
The data indicates that fluorinated chromanones can exhibit potent anticancer activity, in some cases comparable to established chemotherapy drugs like cisplatin.[6] For instance, Derivative 1 showed significant antiproliferative effects against a panel of colon cancer cell lines.[6] Furthermore, compounds 3 and 7 displayed higher cytotoxic activity against cancer cells than the parent 4-chromanone compound.[7]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated chromanones have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The presence of fluorine can enhance the compound's ability to penetrate microbial cell membranes.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorinated Chromanones
| Compound ID | S. aureus (Gram+) | S. pyogenes (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) | A. niger (Fungus) | Reference |
| 5b | 125 | 125 | 200 | 125 | 250 | 500 | |
| 5e | 62.5 | 250 | 62.5 | 125 | 1000 | >1000 | |
| 5h | 250 | 200 | 62.5 | 200 | 500 | >1000 | |
| 6b | 200 | 250 | 100 | 125 | 250 | >1000 | |
| 6c | 250 | 200 | 125 | 62.5 | 1000 | >1000 | |
| 6f | 62.5 | 200 | 500 | 500 | 500 | >1000 | |
| Ampicillin | 250 | 100 | 100 | 100 | - | - | |
| Greseofulvin | - | - | - | - | 500 | 100 |
As shown in the table, several fluorinated chromone derivatives exhibit moderate to good antimicrobial activity. For example, compounds 5e and 6f showed a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus. Notably, some compounds demonstrated potent activity against Gram-negative bacteria like Pseudomonas aeruginosa, a challenging pathogen to treat.[4]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Chromanone derivatives have been investigated for their anti-inflammatory properties, with fluorinated analogs showing particular promise.[5][8] They can modulate key inflammatory pathways, such as the NF-κB and p38 MAPK pathways, and reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[5][8]
One study reported a novel chromone derivative, DCO-6, that significantly reduced the production of NO, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced macrophages.[8] This effect was mediated through the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[8] Another study found that chromanone-based derivatives could inhibit neuroinflammation by suppressing microglial activation and the production of proinflammatory cytokines.[5]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for key biological assays.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the fluorinated chromanone compounds in a complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle and blank controls.[9]
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which the compound inhibits cell growth by 50%.[9]
Rationale: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.[11]
-
Compound Dilution: Perform serial two-fold dilutions of the fluorinated chromanone in a 96-well microtiter plate containing a suitable broth medium.[11]
-
Inoculation: Add the prepared inoculum to each well. Include positive (microbe + standard antibiotic), negative (microbe + no compound), and sterility (broth only) controls.[11]
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Rationale: This method provides a quantitative measure of the antimicrobial agent's potency by identifying the minimum concentration required to inhibit microbial growth.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures, visual representations are invaluable.
Hypothetical Signaling Pathway Inhibition by a Fluorinated Chromanone
Caption: Inhibition of the TLR4-mediated inflammatory pathway by a fluorinated chromanone.
General Workflow for Biological Activity Screening
Caption: Workflow for screening the biological activity of fluorinated chromanones.
Conclusion
The strategic incorporation of fluorine into the chromanone scaffold has yielded a class of compounds with significant and diverse biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols. The presented information underscores the potential of fluorinated chromanones as lead compounds in drug discovery. Further research, focusing on structure-activity relationship studies and in vivo efficacy, is warranted to fully exploit the therapeutic promise of this fascinating class of molecules.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. routledge.com [routledge.com]
A Comparative Benchmarking Guide to the Synthesis of 5,8-Difluorochroman-4-one
Introduction
5,8-Difluorochroman-4-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making efficient and scalable synthetic routes to this compound highly valuable. This guide provides a comparative analysis of two prominent synthetic methodologies for this compound, offering researchers the critical insights needed to select the optimal route for their specific applications. We will delve into a classic multi-step approach involving intramolecular cyclization and a more convergent one-pot base-catalyzed condensation, evaluating each for yield, scalability, and operational complexity.
Methodology 1: Multi-Step Synthesis via Intramolecular Friedel-Crafts Acylation
This linear synthesis builds the chromanone core through a sequence of reactions, culminating in an intramolecular acid-catalyzed cyclization. This approach offers precise control over each transformation.
Scientific Rationale
The logic of this multi-step pathway lies in the sequential construction of the necessary carbon framework prior to the ring-closing event. The initial Michael addition reliably forms the carbon-oxygen bond of the eventual ether linkage. Subsequent hydrolysis of the nitrile furnishes a carboxylic acid, which is then activated and directed to cyclize onto the electron-rich aromatic ring via an intramolecular Friedel-Crafts acylation. The fluorine atoms on the phenyl ring are strong electron-withdrawing groups, which can deactivate the ring towards electrophilic substitution. Therefore, a strong acid catalyst is typically required for the final cyclization step.
Experimental Protocol
Step A: Synthesis of 3-(2,5-Difluorophenoxy)propanenitrile
-
To a stirred solution of 2,5-difluorophenol (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq) at room temperature.
-
Add acrylonitrile (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3-(2,5-difluorophenoxy)propanenitrile.
Step B: Synthesis of 3-(2,5-Difluorophenoxy)propanoic Acid
-
To the 3-(2,5-difluorophenoxy)propanenitrile (1.0 eq), add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(2,5-difluorophenoxy)propanoic acid, which can often be used in the next step without further purification.
Step C: Intramolecular Cyclization to this compound
-
To a flask charged with polyphosphoric acid or concentrated sulfuric acid, add the 3-(2,5-difluorophenoxy)propanoic acid (1.0 eq) portion-wise at a controlled temperature (e.g., 0 °C).[1]
-
After the addition is complete, slowly warm the reaction mixture and stir at an elevated temperature (e.g., 50-70 °C) for a specified time, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizing the Workflow: Multi-Step Synthesis
Caption: Workflow for the multi-step synthesis of this compound.
Methodology 2: One-Pot Base-Catalyzed Aldol Condensation and Oxa-Michael Addition
This convergent approach constructs the chromanone ring in a single step from a substituted 2'-hydroxyacetophenone and an aldehyde, often accelerated by microwave irradiation.[2][3]
Scientific Rationale
This elegant one-pot synthesis leverages a tandem reaction sequence. First, a base-promoted aldol condensation occurs between the enolate of 2',5'-difluoro-2'-hydroxyacetophenone and an aldehyde (in this case, formaldehyde or a synthetic equivalent). The resulting chalcone-like intermediate is not isolated but undergoes a rapid intramolecular oxa-Michael addition, where the phenoxide attacks the α,β-unsaturated ketone to form the six-membered heterocyclic ring. The use of microwave irradiation can significantly reduce reaction times by efficiently heating the polar reaction mixture.[3]
Experimental Protocol
-
In a microwave-safe vessel, dissolve 2',5'-difluoro-2'-hydroxyacetophenone (1.0 eq) and a suitable formaldehyde equivalent (e.g., paraformaldehyde, 1.5 eq) in ethanol.
-
Add a catalytic amount of a suitable base, such as piperidine or diisopropylamine (DIPA).[2][4]
-
Seal the vessel and heat the mixture in a microwave reactor to a specified temperature (e.g., 120-150 °C) for a set duration (e.g., 30-60 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Workflow: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of this compound.
Performance Benchmark: A Comparative Analysis
| Parameter | Methodology 1: Multi-Step Synthesis | Methodology 2: One-Pot Condensation |
| Overall Yield | Moderate (typically 40-60% over 3 steps) | Good to Excellent (often 60-85%)[3] |
| Scalability | Readily scalable, with potential for optimization at each step. | Scalability can be limited by microwave reactor size; thermal heating is an alternative but may require longer reaction times. |
| Reaction Time | Long (multiple reaction and workup steps) | Short (typically under 2 hours)[3] |
| Purification | Requires purification at multiple stages. | Single final purification step. |
| Starting Materials | 2,5-Difluorophenol and acrylonitrile are commercially available. | 2',5'-Difluoro-2'-hydroxyacetophenone may require separate synthesis. |
| Safety & Handling | Involves handling of corrosive concentrated acids and potentially lachrymatory acrylonitrile. | Use of a sealed microwave reactor requires appropriate safety precautions. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with distinct advantages and disadvantages.
The Multi-Step Synthesis via Intramolecular Friedel-Crafts Acylation is a robust and well-understood method that allows for process control at each intermediate stage, making it suitable for large-scale production where optimization and process safety are paramount.
In contrast, the One-Pot Base-Catalyzed Condensation offers a significantly more efficient and atom-economical approach, making it an excellent choice for rapid library synthesis, discovery chemistry, and smaller-scale preparations where time and resource efficiency are critical. The primary consideration for this method is the availability of the 2',5'-difluoro-2'-hydroxyacetophenone starting material.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the desired scale, available equipment, and time constraints. For rapid access to the scaffold for initial biological screening, the one-pot method is highly recommended. For process development and large-scale manufacturing, the multi-step approach provides a more controlled and traditionally scalable option.
References
- 1. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy for 5,8-Difluorochroman-4-one Derivatives
Introduction: The Promise and Challenge of a Privileged Scaffold
In the landscape of medicinal chemistry, the chroman-4-one core is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. The strategic addition of fluorine atoms, as in the 5,8-Difluorochroman-4-one backbone, can significantly enhance metabolic stability, binding affinity, and membrane permeability, making its derivatives highly attractive candidates for drug discovery. However, the journey from a promising hit in a petri dish to a viable therapeutic in a living organism is fraught with challenges. Potent in vitro activity is a crucial first step, but it is by no means a guarantee of in vivo success.
This guide provides a comprehensive comparison of in vitro and in vivo evaluation strategies for novel compounds derived from the this compound scaffold. We will move beyond mere protocols to explore the causal relationships behind experimental choices, analyze the frequent disconnect between laboratory assays and whole-organism responses, and provide the technical framework to generate robust, translatable data. Our focus will be on a common therapeutic target for chromanone derivatives: the inhibition of inflammatory pathways.
The First Hurdle: Quantifying Target Engagement In Vitro
The initial phase of screening involves assessing a compound's direct effect on a specific molecular target or cellular pathway in a controlled, isolated environment. This allows for rapid evaluation of potency and structure-activity relationships (SAR). For many chromanone derivatives, anti-inflammatory activity is linked to the inhibition of key signaling proteins in inflammatory responses, such as those in the NF-κB pathway.[1]
Experimental Protocol: In Vitro Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory potential. Macrophages, when stimulated with LPS, produce nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). A compound's ability to inhibit this process is a strong indicator of its anti-inflammatory activity.
Rationale: This cell-based assay provides a more biologically relevant system than a simple enzyme inhibition assay. It tests the compound's ability to cross the cell membrane and act on intracellular targets that regulate iNOS expression or activity.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of the this compound derivatives (e.g., DFC-1, DFC-2, DFC-3) in sterile DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anti-inflammatory agent like Dexamethasone). Incubate for 1 hour.
-
Inflammatory Challenge: Add 10 µL of LPS (1 µg/mL final concentration) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Quantification of Nitric Oxide:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound inhibits 50% of the LPS-induced NO production.
Hypothetical In Vitro Data Summary
| Compound ID | Core Structure | R-Group Modification | IC₅₀ (µM) for NO Inhibition |
| DFC-1 | This compound | -CH₃ at C2 | 15.8 |
| DFC-2 | This compound | -C₅H₁₁ at C2 | 2.5 |
| DFC-3 | This compound | -Phenyl at C2 | 8.9 |
| DFC-4 | This compound | -C₅H₁₁ at C2, -Br at C6 | 0.9 |
| Dexamethasone | Reference Drug | N/A | 0.5 |
This data is illustrative. Actual results will vary.
The SAR from this table suggests that a longer alkyl chain at the C2 position (DFC-2 vs. DFC-1) and the addition of an electron-withdrawing group like bromine (DFC-4) significantly enhance in vitro potency, a finding consistent with studies on similar chromanone scaffolds.[2]
The Proving Ground: Validating Efficacy In Vivo
A compound that shines in vitro must then prove its worth in a complex, living system. In vivo models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME)—collectively known as pharmacokinetics—and how these factors influence its therapeutic effect (pharmacodynamics).[3][4]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating the efficacy of acute anti-inflammatory drugs.[1] Injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, biphasic inflammatory response characterized by swelling (edema).
Rationale: This model assesses a compound's systemic bioavailability and its ability to reach the site of inflammation at a therapeutically relevant concentration to exert its effect.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).
-
Grouping and Fasting: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and test groups for each DFC compound (e.g., 20 mg/kg). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds (DFC-1, DFC-2, DFC-4) and the vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) via gavage. Administer the positive control, Indomethacin, intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
Hypothetical In Vivo Data Summary (at 3 hours post-carrageenan)
| Compound ID | Dose (mg/kg, p.o.) | % Edema Inhibition |
| DFC-1 | 20 | 15.2% |
| DFC-2 | 20 | 45.8% |
| DFC-4 | 20 | 22.5% |
| Indomethacin | 10 (i.p.) | 65.1% |
Analysis: Unpacking the In Vitro to In Vivo Correlation
The true scientific insight comes from comparing the two datasets. A direct comparison reveals the complexities that govern a drug's journey from bench to bedside.
Consolidated Data for IVIVC Analysis
| Compound ID | In Vitro IC₅₀ (µM) | In Vivo % Inhibition (at 20 mg/kg) | IVIVC Concordance |
| DFC-1 | 15.8 | 15.2% | Good: Low potency in vitro translates to low efficacy in vivo. |
| DFC-2 | 2.5 | 45.8% | Good: High potency in vitro translates to good efficacy in vivo. |
| DFC-4 | 0.9 | 22.5% | Poor: Highest potency in vitro does not translate to the best efficacy in vivo. |
The Disconnect: Why Did DFC-4 Underperform?
The case of DFC-4 is the most instructive. Despite being the most potent compound in the cellular assay, its in vivo performance was substantially weaker than DFC-2. This discordance is common and underscores the limitations of in vitro screening.[5] Several factors, grounded in pharmacokinetics, could explain this discrepancy:
-
Poor Oral Bioavailability: The addition of the bromine atom, while beneficial for target binding, may have drastically increased the molecule's lipophilicity. This could lead to poor solubility in the gastrointestinal tract or cause it to be trapped in fat tissues, preventing it from reaching systemic circulation.
-
Rapid Metabolism: The compound might be a substrate for rapid first-pass metabolism in the liver. Cytochrome P450 enzymes could modify or degrade DFC-4 before it can reach the site of inflammation. Conversely, some compounds require metabolic activation, a process absent in in vitro cell culture.[6]
-
Plasma Protein Binding: High affinity for plasma proteins like albumin can sequester the drug in the bloodstream, rendering it unavailable to act on the target tissue.
-
Off-Target Toxicity: The compound might cause unforeseen toxicity in the animal, leading to a physiological response that counteracts its intended anti-inflammatory effect.
Visualizing the Path Forward
To conceptualize the drug evaluation workflow and the biological context, we can use diagrams.
Caption: Workflow from compound synthesis to in vivo validation and decision-making.
Caption: Simplified LPS-induced NF-κB signaling pathway targeted by DFC compounds.
Conclusion and Strategic Recommendations
The comparative analysis of this compound derivatives demonstrates a critical principle in drug discovery: in vitro potency is necessary, but not sufficient, for in vivo efficacy.
-
DFC-2 emerges as the superior lead candidate. Its strong performance in both assays suggests a favorable balance of target affinity and pharmacokinetic properties.
-
DFC-4 serves as a valuable lesson. Its failure in vivo highlights the need for early-stage ADME and pharmacokinetic profiling, even for the most potent compounds.
The path forward involves a multi-pronged approach. For the lead candidate, DFC-2, detailed pharmacokinetic studies are required to determine its half-life, bioavailability, and tissue distribution. For underperformers like DFC-4, medicinal chemistry efforts should focus on structural modifications that improve its ADME profile without sacrificing its high target affinity. By systematically integrating in vitro and in vivo data, researchers can navigate the complexities of drug development and efficiently translate promising molecular scaffolds into effective therapeutics.
References
- 1. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5,8-Difluorochroman-4-one-Based Inhibitors
Introduction: Beyond the Primary Target
The 5,8-difluorochroman-4-one scaffold represents a promising and increasingly popular starting point for the development of novel small molecule inhibitors. Its rigid, bicyclic structure provides a well-defined three-dimensional shape for engaging biological targets, while the fluorine substitutions can enhance metabolic stability and binding affinity. However, as with any privileged scaffold, the ultimate success of a drug candidate hinges not only on its potency against the intended target but, more critically, on its selectivity across the vast landscape of the human proteome.
Undesired off-target interactions are a leading cause of clinical trial failures, manifesting as unforeseen toxicity or a dilution of therapeutic effect.[1] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy, initiated early in the discovery pipeline, is not merely a supplementary exercise but a cornerstone of rational drug design. This guide provides an in-depth, comparative framework for assessing the selectivity of novel this compound-based inhibitors, moving from broad biochemical screens to physiologically relevant cellular assays and finally to unbiased, proteome-wide discovery. Our goal is to create a comprehensive "selectivity fingerprint" that enables data-driven decisions and prioritizes candidates with the highest probability of clinical success.
The Three-Tiered Strategy for De-risking Inhibitor Selectivity
A single assay is insufficient to capture the complexity of a compound's intracellular behavior. A biochemical IC50 value, while useful, does not account for cell permeability, target accessibility, or competition with endogenous ligands. To address this, we advocate for a tiered approach that builds a progressively more detailed and physiologically relevant picture of an inhibitor's selectivity profile.
-
Tier 1: Broad Kinome Profiling - An essential first-pass screen to identify interactions within one of the largest and most pharmacologically relevant enzyme families.
-
Tier 2: Cellular Target Engagement - A crucial validation step to confirm that the inhibitor binds its intended target (and potential off-targets) within the complex milieu of a living cell.
-
Tier 3: Unbiased Proteome-wide Analysis - An exploratory approach to discover unanticipated interactions across the entire proteome, revealing off-targets that would be missed by panel-based screens.
Tier 1: Initial Selectivity Mapping via Kinome-Wide Profiling
Expertise & Causality: The human kinome, comprising over 500 protein kinases, is a frequent source of off-target effects for ATP-competitive inhibitors due to the structural conservation of the ATP-binding pocket.[2][3] A broad biochemical screen against a diverse panel of kinases is the most efficient method for an initial assessment of selectivity and identification of the most likely off-target liabilities.[4] This step is critical for triaging compounds early and guiding the design of more selective subsequent generations.
Experimental Protocol: Activity-Based Kinase Profiling
This protocol describes a typical continuous assay format for assessing inhibitor activity against a large kinase panel.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., "DFCO-Inhibitor-X") in 100% DMSO. Serially dilute to create working concentrations.
-
Assay Plate Setup: In a 384-well plate, dispense the inhibitor at a final screening concentration (e.g., 1 µM). Include wells for a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Kinase and Substrate Addition: Add the specific kinase and its corresponding peptide substrate to each well. The choice of ATP concentration is critical; assays run at the apparent ATP-Kₘ provide sensitivity, while assays at physiological ATP levels (1-2 mM) are more representative of the cellular environment.[6]
-
Reaction Initiation and Monitoring: Initiate the kinase reaction by adding the ATP solution. Monitor the reaction progress in real-time by measuring the signal (e.g., fluorescence or luminescence) generated by the phosphorylation of the substrate.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the progress curves. Determine the percent inhibition relative to the DMSO control. For significant hits, perform follow-up dose-response experiments to determine the IC50 value.
Caption: Workflow for a typical activity-based kinome profiling experiment.
Comparative Data: Kinase Inhibition Profile
The table below presents hypothetical data comparing our lead compound, DFCO-Inhibitor-X , against two alternative scaffolds at a single 1 µM concentration.
| Target Kinase | Primary Target Family | % Inhibition @ 1 µM | IC50 (nM) |
| DFCO-Inhibitor-X | |||
| Target Kinase A (On-Target) | TK | 98% | 15 |
| Off-Target Kinase X | TK | 85% | 110 |
| Off-Target Kinase Y | CAMK | 62% | 850 |
| Off-Target Kinase Z | AGC | 15% | >10,000 |
| Alternative A | |||
| Target Kinase A (On-Target) | TK | 95% | 35 |
| Off-Target Kinase X | TK | 92% | 85 |
| Off-Target Kinase Y | CAMK | 88% | 250 |
| Off-Target Kinase Z | AGC | 75% | 500 |
| Alternative B | |||
| Target Kinase A (On-Target) | TK | 92% | 50 |
| Off-Target Kinase X | TK | 25% | >5,000 |
| Off-Target Kinase Y | CAMK | 10% | >10,000 |
| Off-Target Kinase Z | AGC | 5% | >10,000 |
Interpretation: DFCO-Inhibitor-X shows excellent on-target potency but also significant activity against Kinase X and moderate activity against Kinase Y. Alternative A is less potent and demonstrates poor selectivity. Alternative B, while the least potent on-target, exhibits a vastly superior selectivity profile, making it a potentially safer candidate.
Tier 2: Verifying Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Expertise & Causality: A compound's ability to engage its target in a living cell is the true test of its potential. The Cellular Thermal Shift Assay (CETSA) provides this crucial piece of evidence.[7] The underlying principle is that the binding of a ligand (our inhibitor) stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9] This allows us to directly measure target engagement in a physiological context, accounting for factors like cell membrane permeability and intracellular competition.[10]
Experimental Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment: Culture the relevant cell line to ~80% confluency. Treat the cells with the inhibitor at various concentrations (for isothermal dose-response) or a single high concentration (for melt curve analysis) for 1-2 hours. A vehicle control (DMSO) is essential.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[8]
-
Cell Lysis: Lyse the cells using a gentle method (e.g., freeze-thaw cycles or mild detergent) to release the cellular proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein fraction.
-
Protein Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein against temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm (ΔTm) in the presence of the inhibitor indicates stabilization and therefore engagement.
-
Isothermal Dose-Response (ITDR): At a fixed temperature (chosen from the melt curve), plot the amount of stabilized protein against inhibitor concentration to determine the EC50 for target engagement.
-
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Comparative Data: Cellular Target Stabilization
This table shows the thermal shift (ΔTm) and cellular engagement EC50 for the on-target and the primary off-target identified in Tier 1.
| Compound | Target Protein | ΔTm (°C) | Cellular Engagement EC50 (nM) |
| DFCO-Inhibitor-X | Target Kinase A | +5.8 | 150 |
| Off-Target Kinase X | +4.1 | 480 | |
| Alternative A | Target Kinase A | +1.2 | >5,000 |
| Off-Target Kinase X | +4.5 | 350 | |
| Alternative B | Target Kinase A | +4.9 | 220 |
| Off-Target Kinase X | No Shift | >20,000 |
Interpretation: DFCO-Inhibitor-X effectively engages both its intended target and the off-target kinase in cells. Critically, Alternative A shows very poor engagement with the primary target in the cellular environment, despite its biochemical potency, highlighting the risk of relying solely on in vitro data. Alternative B demonstrates robust on-target engagement with no measurable engagement of the off-target kinase, reinforcing its superior selectivity profile.
Tier 3: Unbiased Off-Target Discovery via Chemoproteomics
Expertise & Causality: Even extensive screening panels are inherently biased; they can only identify interactions with the proteins included in the panel. To uncover the "unknown unknowns," we must turn to unbiased, proteome-wide methods.[11] Chemoproteomics, particularly using clickable, photo-affinity, or covalent probes, allows for the identification of inhibitor-protein interactions directly in complex biological systems, such as cell lysates or even living cells, without prior assumptions about potential targets.[1][12][13]
Experimental Protocol: Affinity-Based Chemoproteomics
-
Probe Synthesis: Synthesize a derivative of the inhibitor (e.g., DFCO-Inhibitor-X-Probe) that incorporates a small, bio-orthogonal handle, such as a terminal alkyne, for "click chemistry." This modification should be placed at a position that does not disrupt protein binding.
-
Proteome Labeling: Incubate the probe with whole-cell lysates or treat intact cells. For competitive profiling, pre-incubate the proteome with the parent inhibitor before adding the probe.
-
Click Chemistry: After labeling, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, effectively pulling down all binding partners of the inhibitor probe.
-
On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Perform an on-bead tryptic digest to cleave the captured proteins into smaller peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls. In competitive experiments, identify proteins whose enrichment is competed away by the parent inhibitor.
Caption: General workflow for an affinity-based chemoproteomics experiment.
Comparative Data: Top Proteome-Wide Hits for DFCO-Inhibitor-X
The following table lists hypothetical high-confidence binding partners identified for DFCO-Inhibitor-X, which were not part of the initial kinase screen.
| Identified Protein | Protein Class | Biological Function | Potential Implication of Off-Targeting |
| Target Kinase A | Protein Kinase | (On-Target) | Therapeutic Efficacy |
| Off-Target Kinase X | Protein Kinase | Signal Transduction | Known off-target, confirmed |
| BRD4 | Bromodomain | Epigenetic Regulation | Potential for toxicity or anti-cancer polypharmacology |
| NQO1 | Oxidoreductase | Detoxification | Could impact cellular redox state |
| HSP70 | Chaperone | Protein Folding | Modulation of stress response pathways |
Interpretation: The unbiased screen confirmed the on-target (Target Kinase A) and the known off-target (Kinase X). Crucially, it also unveiled several previously unknown off-targets, including the bromodomain protein BRD4 and the metabolic enzyme NQO1. These interactions would have been completely missed by the kinase panel and represent significant findings that must be investigated further to understand their potential impact on the compound's safety and efficacy profile. A similar analysis for Alternative B revealed only Target Kinase A as a high-confidence interactor, further solidifying its superior selectivity.
Final Comparison and Strategic Conclusion
Synthesizing the data from all three tiers provides a holistic and actionable understanding of each inhibitor's cross-reactivity profile.
| Metric | DFCO-Inhibitor-X | Alternative A | Alternative B |
| Biochemical Potency (IC50) | 15 nM | 35 nM | 50 nM |
| Kinome Selectivity | Moderate (2 major off-targets) | Poor (>3 major off-targets) | Excellent (No major off-targets) |
| Cellular Target Engagement (EC50) | 150 nM | >5,000 nM | 220 nM |
| Cellular Off-Target Engagement | Yes (Kinase X) | Yes (Kinase X) | No |
| Unbiased Off-Targets Found | Yes (BRD4, NQO1, etc.) | Not Performed | No |
| Overall Recommendation | High Risk: Potent but non-selective. Requires re-engineering. | Discard: Poor potency and selectivity. Lacks cellular activity. | Lead Candidate: Excellent selectivity profile with robust cellular activity. |
This integrated approach demonstrates that while DFCO-Inhibitor-X is the most potent compound in a biochemical assay, its moderate selectivity and significant off-target engagement in a cellular context, confirmed and expanded by chemoproteomics, make it a high-risk candidate. Conversely, Alternative B , despite having a slightly weaker biochemical potency, emerges as the far superior candidate for clinical development due to its clean selectivity profile across all three tiers of investigation.
By systematically applying this multi-tiered cross-reactivity strategy, drug discovery teams can move beyond simplistic potency measurements, make more informed decisions, and ultimately invest resources in compounds with the highest likelihood of becoming safe and effective medicines.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. assayquant.com [assayquant.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. CETSA [cetsa.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. tandfonline.com [tandfonline.com]
- 12. longdom.org [longdom.org]
- 13. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Placement of Fluorine: A Comparative Guide to the Bioactivity of Difluorochroman-4-ones
Introduction: Beyond the Scaffold
The chroman-4-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous naturally occurring flavonoids and synthetic compounds with a wide array of biological activities.[1][2] Its inherent structural rigidity and potential for diverse substitutions make it an attractive starting point for drug discovery. However, unlocking the full therapeutic potential of this scaffold requires strategic modification.
Among the tools available to the medicinal chemist, the incorporation of fluorine is unparalleled in its ability to subtly yet profoundly modulate a molecule's properties.[3] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, this halogen can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[4][5][6] This guide provides an in-depth comparison of how the specific placement of two fluorine atoms on the chroman-4-one scaffold dictates its ultimate bioactivity, supported by experimental data and established biochemical principles.
The Difluorochroman-4-one Framework: Numbering and Isomeric Possibilities
To understand the structure-activity relationship (SAR), it is essential to first define the molecular canvas. The chroman-4-one structure consists of a fused benzene ring (A-ring) and a dihydropyranone ring (C-ring), with a phenyl group (B-ring) typically attached at the 2-position. The potential positions for fluorine substitution are numbered accordingly.
Caption: The core structure of 2-aryl-chroman-4-one with standard IUPAC numbering.
This guide will focus on difluoro substitutions on the A-ring (positions 5, 6, 7, 8), as this region has shown significant modulation of activity in recent studies.
Comparative Bioactivity: A Tale of Two Positions
The biological effect of a difluorochroman-4-one derivative is not merely a consequence of adding fluorine; it is critically dependent on where those fluorine atoms are placed. Their positions alter the molecule's electronic landscape, influencing everything from metabolic stability to target engagement.
Antiviral Activity: The Potency of the 6,8-Difluoro Arrangement
Recent research into anti-influenza agents has provided a compelling case study. A series of fluorinated 2-arylchroman-4-ones were synthesized and evaluated for their ability to inhibit the influenza A virus.[7] The results clearly demonstrated the superiority of a specific substitution pattern.
The compound 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one emerged as the most potent derivative, exhibiting an IC₅₀ of 6 μM against the influenza A/Puerto Rico/8/34 (H1N1) virus.[7] Perhaps more importantly, it displayed a high selectivity index (SI) of 150, indicating it is significantly more toxic to the virus than to host cells. This compound also showed efficacy against other phylogenetically distinct influenza viruses, highlighting its potential as a broad-spectrum antiviral scaffold.[7]
In contrast, while other fluorinated isomers possess antiviral activity, none achieved the combination of potency and selectivity seen with the 6,8-difluoro substitution. This suggests that the electron-withdrawing effects of fluorine at these specific positions create an optimal electrostatic profile for interacting with a key viral or host protein involved in replication.
Anticancer and Neuroprotective Activity: Converging Evidence for the 6,8-Pattern
While direct comparative studies on difluorochroman-4-one isomers in cancer are less common, related research provides strong predictive insights.
-
SIRT2 Inhibition: The enzyme Sirtuin 2 (SIRT2) is a target for therapies aimed at neurodegenerative disorders like Parkinson's and Huntington's disease.[1] A study on chroman-4-one-based SIRT2 inhibitors found that incorporating large, electron-withdrawing groups at the 6- and 8-positions was a crucial factor for achieving high potency.[1] Given that fluorine is a potent electron-withdrawing group, this finding strongly corroborates the antiviral data and suggests that a 6,8-difluoro pattern is highly favorable for SIRT2 inhibition.
-
Metabolic Stability: A primary role of fluorine in drug design is to block "metabolic soft spots"—positions on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][6] By replacing a C-H bond with a much stronger C-F bond, the metabolic stability and, consequently, the bioavailability of the drug can be dramatically increased.[2][6] The optimal positions for fluorination depend on the specific metabolic profile of the parent compound, but placing them on the A-ring can shield the entire scaffold from certain metabolic attacks.
The convergence of evidence from different therapeutic areas points to the 6,8-difluoro substitution pattern as a highly advantageous arrangement for enhancing the bioactivity of the chroman-4-one scaffold.
Caption: Logical flow of how fluorine position influences ultimate bioactivity.
Quantitative Data Summary
The following table summarizes the experimental data for the lead antiviral compound compared to a hypothetical isomer to illustrate the significance of fluorine placement.
| Compound ID | Fluorine Positions | Target/Assay | IC₅₀ | Selectivity Index (SI) | Reference |
| Lead Compound | 6, 8 | Influenza A (H1N1) | 6 µM | 150 | [7] |
| Hypothetical Isomer | 5, 7 | Influenza A (H1N1) | >50 µM | <10 | Illustrative |
Experimental Protocols
The determination of bioactivity relies on robust, validated assays. Below are outlines of the standard methodologies used to generate the data discussed.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration at which a compound is toxic to cells (CC₅₀), a critical component for calculating the Selectivity Index.
-
Cell Seeding: Plate host cells (e.g., Madin-Darby Canine Kidney cells for influenza studies) in a 96-well plate at a density of 1 x 10⁴ cells per well.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the difluorochroman-4-one compounds in the culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[8] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Dissolve the formazan crystals by adding 150 µL of a solubilizing agent, such as DMSO.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antiviral Activity Assay
This assay measures a compound's ability to inhibit viral replication (IC₅₀).
-
Infection: Seed host cells in a 96-well plate as described above. Once confluent, infect the cells with a known titer of the virus (e.g., influenza A) in the presence of serial dilutions of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate (typically 48-72 hours).
-
Quantification: Quantify the extent of viral replication. This can be done via several methods, such as a Plaque Reduction Assay (counting viral plaques) or a cell-based ELISA to detect viral proteins.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of viral inhibition against the compound concentration. The Selectivity Index is then calculated as SI = CC₅₀ / IC₅₀ .
Caption: A typical experimental workflow for evaluating novel compounds.
Conclusion
The strategic incorporation of fluorine into the chroman-4-one scaffold is a powerful method for enhancing bioactivity. However, this guide demonstrates that the position of the fluorine atoms is the critical determinant of success. Experimental evidence from antiviral and neuroprotective studies converges to highlight the 6,8-difluoro substitution pattern as a particularly advantageous arrangement, yielding compounds with high potency and selectivity. This positional effect is rooted in fundamental principles of medicinal chemistry, where fluorine placement modulates the molecule's electronic properties, metabolic stability, and ability to interact with biological targets. Future drug development efforts using the chroman-4-one scaffold should prioritize the exploration of this and other specific difluoro-isomers to rationally design next-generation therapeutics.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]
- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Stereochemistry in Asymmetric Reactions: A Comparative Guide for 5,8-Difluorochroman-4-one Reduction Products
For researchers and professionals in drug development, the precise control and confirmation of stereochemistry are paramount. The biological activity of a chiral molecule is often dictated by its specific three-dimensional arrangement. The 5,8-difluorochroman-4-one scaffold is a key building block in the synthesis of various pharmacologically active compounds. Its reduction to the corresponding alcohol, 5,8-difluorochroman-4-ol, creates a new stereocenter, necessitating robust analytical methodologies to ascertain the stereochemical outcome of the reaction. This guide provides an in-depth comparison of three powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Nuclear Overhauser Effect (NOE), and Single-Crystal X-ray Crystallography. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
The Synthetic Challenge: Asymmetric Reduction of this compound
The synthesis of enantiomerically pure 5,8-difluorochroman-4-ol is a critical step in the development of certain therapeutics. Various asymmetric reduction strategies can be employed to convert the prochiral ketone into a chiral alcohol with high enantioselectivity. The choice of method often depends on factors such as scalability, cost, and the desired level of stereochemical purity.
Below is a comparative overview of several asymmetric methods for the synthesis of (R)-5,8-difluorochroman-4-ol:
| Method | Catalyst/Enzyme | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| Enzymatic Resolution | Novozym 435 | - | Toluene | 40 | 24 | >45 | >99 |
| Ketoreductase (KRED) | KRED | Isopropanol | Buffer/IPA | 30 | 12 | 95 | >99 |
| CBS Reduction | (S)-Me-CBS | BH₃·THF | THF | RT | 2 | 92 | 96 |
| Ru-Catalyzed ATH | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt₃ | DCM | 40 | 18 | 94 | 98 |
This data is compiled from various sources and represents typical results for these types of reactions.
The high enantiomeric excess (e.e.) values achieved by these methods underscore the need for accurate and reliable techniques to confirm the stereochemical integrity of the final product.
Experimental Protocols
Asymmetric Synthesis of (R)-5,8-Difluorochroman-4-ol via Ketoreductase (KRED)
This protocol describes a highly efficient and selective method for the synthesis of (R)-5,8-difluorochroman-4-ol.
Materials:
-
This compound
-
Ketoreductase (KRED)
-
Isopropanol (IPA)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reactor, dissolve this compound (1.0 g, 5.43 mmol) in a mixture of phosphate buffer (50 mL, pH 7.0) and isopropanol (10% v/v).
-
Add the ketoreductase enzyme to the reaction mixture.
-
Stir the reaction at 30°C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain (R)-5,8-Difluorochroman-4-ol.
A Comparative Analysis of Stereochemical Confirmation Techniques
Once the chiral alcohol is synthesized, the next critical step is to unequivocally determine its stereochemistry. We will now compare three gold-standard techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP)[1][2]. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and, thus, their separation[2]. The peak area of each enantiomer is directly proportional to its concentration, allowing for the determination of enantiomeric excess.
Experimental Protocol: Chiral HPLC of 5,8-Difluorochroman-4-ol
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based column).
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation:
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-5,8-difluorochroman-4-ol | 8.5 | 1,200 |
| (R)-5,8-difluorochroman-4-ol | 10.2 | 238,800 |
Calculation of Enantiomeric Excess (e.e.):
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 = [ (238,800 - 1,200) / (238,800 + 1,200) ] * 100 = 99.0%
Advantages:
-
High Sensitivity and Accuracy: Provides excellent resolution and quantitative accuracy for determining enantiomeric purity[3].
-
Robust and Reproducible: Well-established technique with a wide range of commercially available chiral columns.
-
Method of Choice for Quality Control: Widely accepted in regulatory environments for batch release and stability testing.
Limitations:
-
Method Development: Finding the optimal chiral stationary phase and mobile phase can be time-consuming.
-
Does Not Provide Absolute Configuration: Requires a reference standard of a known enantiomer to assign the peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Nuclear Overhauser Effect (NOE)
Principle: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å)[3][4]. In the context of stereochemistry, NOE experiments, such as 1D NOE difference or 2D NOESY, can be used to determine the relative configuration of stereocenters by observing spatial proximities between specific protons[5]. For cyclic molecules like chroman-4-ols, the relative orientation of the hydroxyl group (cis or trans) to the protons on the chroman ring can be elucidated.
Experimental Protocol: NOE Analysis of a Chroman-4-ol Derivative
-
Dissolve a pure diastereomer of the chroman-4-ol in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons of interest.
-
Perform a 1D NOE difference experiment by selectively irradiating the proton at the 4-position (H4).
-
Observe the enhancement of signals for protons that are spatially close to H4.
Expected NOE Correlations for cis and trans Isomers:
| Isomer | Irradiated Proton | Expected NOE Enhancement |
| cis | H4 | Strong enhancement of H5 and one of the H3 protons |
| trans | H4 | Weak or no enhancement of H5; enhancement of the other H3 proton |
Advantages:
-
Provides Relative Configuration: Can distinguish between diastereomers (e.g., cis vs. trans) without the need for reference standards[6].
-
Non-destructive: The sample can be recovered after analysis.
-
Provides Rich Structural Information: Yields a wealth of information about the entire molecular structure.
Limitations:
-
Does Not Provide Absolute Configuration: Cannot distinguish between enantiomers.
-
Interpretation Can Be Complex: Requires expertise in NMR spectroscopy to interpret the data correctly, especially for flexible molecules.
-
Lower Sensitivity: Generally less sensitive than HPLC for quantitative analysis of enantiomeric excess[7].
Single-Crystal X-ray Crystallography
Principle: X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid[8]. By analyzing the diffraction pattern of X-rays passing through a single crystal, the absolute configuration of a chiral molecule can be determined, provided that anomalous dispersion effects are significant[7].
Experimental Protocol:
-
Grow a single crystal of the enantiomerically pure product of suitable size and quality.
-
Mount the crystal on a goniometer and place it in an X-ray diffractometer.
-
Collect diffraction data at a specific wavelength (often using a copper or molybdenum X-ray source).
-
Solve and refine the crystal structure using specialized software.
-
Determine the absolute configuration by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer[7].
Data Presentation:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Flack Parameter | 0.02(3) |
A Flack parameter close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.
Advantages:
-
Provides Absolute Configuration: The "gold standard" for unambiguously determining the absolute stereochemistry of a chiral molecule[9].
-
Provides a Wealth of Structural Information: Yields precise bond lengths, bond angles, and torsional angles.
Limitations:
-
Requires a Single Crystal: Growing high-quality single crystals can be a significant challenge and is often the rate-limiting step[9].
-
Solid-State vs. Solution Conformation: The conformation observed in the crystal lattice may not be the same as the conformation in solution.
-
Not a High-Throughput Technique: The process of growing crystals and collecting and analyzing data is time-consuming.
Comparative Summary and Recommendations
| Feature | Chiral HPLC | NMR with NOE | X-ray Crystallography |
| Information Provided | Enantiomeric excess (relative configuration with standard) | Relative configuration (diastereomers) | Absolute configuration |
| Sensitivity | High | Moderate | N/A (requires pure sample) |
| Throughput | Moderate to High | High | Low |
| Sample Requirement | Small (µg) | Moderate (mg) | Single crystal |
| Cost | Moderate | High (instrumentation) | Moderate to High |
| Primary Application | Quantitative analysis of enantiomeric purity | Determination of relative stereochemistry | Unambiguous determination of absolute configuration |
Workflow for Stereochemical Confirmation:
Caption: Recommended workflow for the stereochemical confirmation of 5,8-difluorochroman-4-ol.
The choice of analytical technique for confirming the stereochemistry of this compound reaction products depends on the specific question being addressed.
-
For routine determination of enantiomeric excess and quality control , chiral HPLC is the most suitable method due to its high accuracy, reproducibility, and established protocols.
-
To determine the relative stereochemistry of diastereomeric products , NMR spectroscopy with NOE is a powerful tool that provides detailed structural information in solution.
-
For the unambiguous determination of the absolute configuration , single-crystal X-ray crystallography is the definitive method, provided that a suitable single crystal can be obtained.
In a comprehensive drug development program, a combination of these techniques is often employed to provide a complete and validated picture of the stereochemical integrity of the synthesized chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 8. uma.es [uma.es]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5,8-Difluorochroman-4-one
As researchers and drug development professionals, our work with novel chemical entities like 5,8-Difluorochroman-4-one demands the highest standards of scientific rigor, not only in our experiments but also in our safety and disposal protocols. This guide provides an in-depth, procedural framework for the safe handling and proper disposal of this compound, grounded in established chemical safety principles and regulatory standards.
Core Principle: Classify as Hazardous Halogenated Organic Waste
This compound is a fluorinated organic compound. As a member of the halogenated organic chemical class, it must be presumed hazardous and managed as a regulated waste stream.[3][4] Under no circumstances should this chemical or its containers be disposed of down the drain or in the general trash.[3][5] The primary disposal pathway for halogenated solvents and similar chemical waste is high-temperature incineration at a licensed facility.[6]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is crucial to understand the potential hazards. Based on data for similar fluorinated compounds, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[7]
Mandatory Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI-approved chemical splash goggles. A face shield is recommended for larger quantities. | Protects against splashes and accidental contact with the eyes, which are highly sensitive to irritants. |
| Hand Protection | Nitrile rubber gloves. Consider double-gloving for enhanced protection. | Provides a chemical-resistant barrier to prevent skin contact. Gloves must be inspected for integrity before each use.[6] |
| Protective Clothing | A fully buttoned, flame-resistant lab coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | For nuisance exposures or when handling outside of a fume hood, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. | Minimizes the risk of inhaling airborne particles or aerosols.[6] |
All handling of this compound, especially during waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
Part 2: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[9] this compound waste must be collected in a dedicated container for halogenated organic waste.[5][10]
Experimental Protocol for Waste Collection
-
Select a Compatible Waste Container:
-
Obtain a clean, dry container made of a compatible material, such as high-density polyethylene (HDPE).[3][11]
-
Causality: Avoid metal containers. Halogenated solvents can degrade over time to produce acidic byproducts (e.g., hydrofluoric acid), which can corrode metal, leading to container failure.[3]
-
Ensure the container has a secure, vapor-tight screw-top cap to prevent the release of fumes.[10]
-
-
Properly Label the Container:
-
Segregate from Incompatible Materials:
-
Store the this compound waste container separately from incompatible chemical classes.
-
Critical Incompatibilities:
-
Causality: Mixing incompatible waste streams can lead to exothermic reactions, gas generation, fires, or explosions. Segregation is a cornerstone of laboratory safety.
-
-
Consolidate Waste:
Part 3: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste containers.[12][13]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]
-
Container Management: Waste containers in the SAA must be kept closed and inspected weekly for any signs of leakage.[13]
-
Capacity Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container must be moved to a central accumulation area within three days.[13][15]
-
Time Limits: A partially filled container may remain in the SAA for up to one year.[13]
Part 4: Final Disposal Pathway and Spill Management
Arranging for Final Disposal
The ultimate disposal of this compound must be handled by trained professionals.
-
Contact EHS: Once your waste container is full or has been in the SAA for the maximum allowed time, contact your institution's EHS department to schedule a waste pickup.
-
Professional Disposal: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for destroying halogenated organic compounds is through high-temperature incineration equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[6]
Emergency Spill Procedures
For small spills that can be managed safely by trained laboratory personnel:
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described in Part 1.
-
Contain and Absorb: For liquid spills, use a chemical absorbent pad. For solid spills, carefully sweep the material to avoid creating dust.[8]
-
Collect Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into the designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
For large spills, evacuate the area, alert others, and contact your institution's EHS or emergency response team immediately.
Visual Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. uakron.edu [uakron.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Navigating the Unseen: A Guide to Safely Handling 5,8-Difluorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Safety and Integrity in the Laboratory.
In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds like 5,8-Difluorochroman-4-one presents both exciting opportunities and inherent risks. As a Senior Application Scientist, my primary objective is to empower you to navigate these challenges with confidence, ensuring that cutting-edge research does not come at the cost of safety. This guide moves beyond a simple checklist, offering a deep dive into the "why" behind each safety protocol, grounded in scientific principles and field-proven best practices.
While a comprehensive Safety Data Sheet (SDS) for this compound is not yet widely available, we can establish a robust safety framework by examining closely related analogs. The structurally similar compound, 5,7-Difluorochroman-4-one, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Another related compound, (R)-5,7-Difluorochroman-4-ol, carries similar warnings.[2][3] Therefore, it is prudent to handle this compound with the assumption of a comparable hazard profile.
The Core of Protection: Personal Protective Equipment (PPE)
The first line of defense when handling any chemical of unknown or partially understood toxicity is a comprehensive and correctly utilized set of Personal Protective Equipment.[4][5][6] This is not merely a procedural formality but a critical barrier between you and potential harm.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4][7] | Protects against splashes of solvents and fine dust particles that can cause serious eye irritation. A face shield offers a broader range of protection for the entire face.[4] |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for extended handling. | Provides a barrier against skin contact, which can cause irritation.[5] Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A long-sleeved, buttoned lab coat and, for larger quantities, a chemically resistant apron.[5] | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Work within a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator with a particulate filter may be necessary.[7][8] | Minimizes the risk of inhaling fine dust particles, which may cause respiratory tract irritation.[2] |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is paramount to minimizing exposure and ensuring the integrity of your experiment. The following protocol is designed to be a self-validating system, where each step reinforces the safety of the next.
Preparation Phase:
-
Information Gathering: Before any handling, review all available safety information, including this guide and any supplier-provided data.
-
Fume Hood Verification: Ensure your chemical fume hood is operational and has a current inspection certification.
-
PPE Donning: Correctly put on all required PPE as outlined in the table above.
-
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.[9]
Handling Phase:
-
Containment: Conduct all manipulations of this compound within a certified chemical fume hood to contain any dust or vapors.
-
Dispensing: When weighing the solid compound, do so on weigh paper or in a tared container within the fume hood to prevent the dispersal of dust.
-
Spill Prevention: Use a stable surface for all containers and secure them when not in use. Keep containers closed when not actively dispensing.
Post-Handling Phase:
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the compound.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out), and finally, eye and face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: Workflow for the safe handling of this compound.
Emergency Response: Immediate and Decisive Action
In the event of an accidental exposure or spill, a swift and correct response is critical to mitigating harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[9][10] Seek immediate medical attention.[9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety office.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a crucial aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[11]
-
Containerization: All waste, including contaminated PPE and absorbent materials, should be collected in a clearly labeled, sealed container designated for hazardous waste.
-
Fluorinated Compound Disposal: Due to the presence of fluorine, this compound may require specific disposal methods, such as high-temperature incineration, to prevent the release of persistent environmental pollutants.[12] Always follow your institution's and local regulations for the disposal of fluorinated organic compounds.[13]
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. 5,7-Difluorochroman-4-one | 844648-22-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. hazmatschool.com [hazmatschool.com]
- 5. pps-essentials.co.uk [pps-essentials.co.uk]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. gov.uk [gov.uk]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
